molecular formula C119H206N32O35 B612704 Colivelin

Colivelin

Cat. No.: B612704
M. Wt: 2645.1 g/mol
InChI Key: PTTAQOYOJJTWFD-IBAOLXMASA-N
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Description

Colivelin is a neuroprotective peptide and activator of STAT3.

Properties

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C119H206N32O35/c1-24-63(17)91(113(181)142-80(50-90(160)161)106(174)143-81(49-62(15)16)115(183)151-42-30-35-86(151)117(185)186)146-100(168)73(36-37-89(158)159)133-88(157)52-128-112(180)93(69(23)155)148-107(175)79(48-61(13)14)141-105(173)78(47-60(11)12)140-104(172)77(46-59(9)10)139-103(171)76(45-58(7)8)137-98(166)71(31-26-38-125-118(121)122)135-108(176)82(54-153)144-95(163)66(20)129-87(156)51-127-94(162)65(19)131-110(178)84-33-28-40-149(84)114(182)68(22)132-111(179)85-34-29-41-150(85)116(184)92(64(18)25-2)147-109(177)83(55-154)145-99(167)72(32-27-39-126-119(123)124)134-101(169)75(44-57(5)6)138-102(170)74(43-56(3)4)136-96(164)67(21)130-97(165)70(120)53-152/h56-86,91-93,152-155H,24-55,120H2,1-23H3,(H,127,162)(H,128,180)(H,129,156)(H,130,165)(H,131,178)(H,132,179)(H,133,157)(H,134,169)(H,135,176)(H,136,164)(H,137,166)(H,138,170)(H,139,171)(H,140,172)(H,141,173)(H,142,181)(H,143,174)(H,144,163)(H,145,167)(H,146,168)(H,147,177)(H,148,175)(H,158,159)(H,160,161)(H,185,186)(H4,121,122,125)(H4,123,124,126)/t63-,64-,65-,66-,67-,68-,69+,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,91-,92-,93-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTTAQOYOJJTWFD-IBAOLXMASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(C)NC(=O)CNC(=O)C(C)NC(=O)C2CCCN2C(=O)C(C)NC(=O)C3CCCN3C(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C)NC(=O)[C@@H]3CCCN3C(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C119H206N32O35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2645.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Colivelin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Colivelin is a novel, synthetic hybrid peptide demonstrating potent neuroprotective effects at femtomolar concentrations, positioning it as a promising therapeutic candidate for neurodegenerative disorders such as Alzheimer's disease. This technical guide delineates the intricate molecular mechanisms underpinning this compound's activity. It is established that this compound exerts its neuroprotective functions through a dual-pathway mechanism, leveraging the synergistic action of its two constituent peptides: an Activity-Dependent Neurotrophic Factor (ADNF) analog and a Humanin (HN) analog. This document provides a comprehensive overview of these signaling cascades, supported by quantitative data, detailed experimental methodologies, and visual representations of the key pathways and workflows.

Core Mechanism of Action: A Dual Signaling Pathway

This compound is a 26-amino-acid peptide engineered by fusing a neuroprotective fragment of ADNF to the C-terminus of a highly potent Humanin derivative, AGA-(C8R)HNG17.[1][2] This unique structure allows this compound to simultaneously activate two distinct and independent pro-survival signaling pathways, resulting in a synergistic and exceptionally potent neuroprotective effect.[2][3]

The neuroprotective action of this compound is bifurcated, with each component of the hybrid peptide initiating a separate signaling cascade:

  • The ADNF Moiety: This portion of this compound activates a neuroprotective pathway mediated by Ca²⁺/calmodulin-dependent protein kinase IV (CaMKIV) .[2][3]

  • The Humanin Moiety: This component triggers a pro-survival cascade through the Janus kinase 2 (Jak2)/Signal Transducer and activator of Transcription 3 (STAT3) pathway.[4]

The simultaneous activation of these two pathways is crucial for this compound's ability to completely suppress neuronal death induced by various neurotoxic insults relevant to Alzheimer's disease, including those caused by familial Alzheimer's disease (FAD)-causative genes and amyloid-β (Aβ) peptides.[3]

Signaling Pathways in Detail

The Humanin-Mediated Jak2/STAT3 Pathway

The Humanin analog component of this compound initiates its signaling cascade by binding to specific cell surface receptors. While the precise receptor interactions are complex and may be cell-type dependent, two primary receptor systems have been identified for Humanin and its analogs:

  • A Trimeric Cytokine Receptor Complex: This complex consists of the ciliary neurotrophic factor receptor alpha (CNTFRα), the cytokine receptor WSX-1, and the transmembrane glycoprotein 130 (gp130).[3] Binding of the Humanin moiety to this complex is believed to be the primary mechanism for activating the Jak2/STAT3 pathway.[4]

  • Formylpeptide Receptor-Like-1 (FPRL1): Humanin has also been shown to act as a ligand for this G protein-coupled receptor.[5]

Upon receptor binding, the following signaling cascade is initiated:

  • Jak2 Activation: Receptor engagement leads to the recruitment and activation of the non-receptor tyrosine kinase, Jak2.

  • STAT3 Phosphorylation: Activated Jak2 phosphorylates STAT3 at a specific tyrosine residue (Tyr705).

  • STAT3 Dimerization and Nuclear Translocation: Phosphorylated STAT3 molecules form homodimers, which then translocate from the cytoplasm to the nucleus.

  • Transcriptional Regulation: In the nucleus, STAT3 dimers bind to specific DNA sequences in the promoter regions of target genes, upregulating the expression of proteins involved in neuroprotection, cell survival, and neurogenesis.[6] This includes the upregulation of anti-apoptotic proteins and genes that support cholinergic neurotransmission.[7]

Diagram: Humanin-Mediated STAT3 Signaling Pathway

HN_STAT3_Pathway This compound This compound (Humanin Moiety) Receptor gp130/WSX-1/CNTFRα Receptor Complex This compound->Receptor Binds Jak2 Jak2 Receptor->Jak2 Recruits pJak2 p-Jak2 Jak2->pJak2 Phosphorylates STAT3 STAT3 pJak2->STAT3 Phosphorylates pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Dimerizes Nucleus Nucleus pSTAT3->Nucleus Translocates Transcription Gene Transcription pSTAT3->Transcription Activates Neuroprotection Neuroprotection & Cell Survival Transcription->Neuroprotection Leads to ADNF_CaMKIV_Pathway This compound This compound (ADNF Moiety) Receptor Putative ADNF Receptor This compound->Receptor Binds Ca_Influx Ca²⁺ Influx Receptor->Ca_Influx Triggers CaM Calmodulin (CaM) Ca_Influx->CaM Activates CaMKIV CaMKIV CaM->CaMKIV Activates pCaMKIV p-CaMKIV CaMKIV->pCaMKIV Autophosphorylates Downstream Downstream Targets (e.g., CREB) pCaMKIV->Downstream Phosphorylates Neuroprotection Neuroprotection & Synaptic Plasticity Downstream->Neuroprotection Promotes InVitro_Workflow start Start seed_cells Seed Neuronal Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 pretreat Pre-treat with this compound (16-24h) incubate1->pretreat add_abeta Add Aβ1-43 Oligomers (25 µM) pretreat->add_abeta incubate2 Incubate 48-72h add_abeta->incubate2 measure_viability Measure Cell Viability (WST-8 or LDH Assay) incubate2->measure_viability end End measure_viability->end

References

Colivelin as a STAT3 Activator in Neurons: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Colivelin is a potent, brain-penetrant synthetic peptide with significant neuroprotective properties. It is a hybrid molecule engineered by fusing an activity-dependent neurotrophic factor (ADNF) fragment to a potent Humanin (HN) derivative.[1] This dual nature allows this compound to exert its effects through multiple signaling pathways, a key one being the activation of the Signal Transducer and Activator of Transcription 3 (STAT3). The activation of the JAK2/STAT3 pathway by the Humanin component of this compound is crucial for its ability to suppress neuronal death, making it a promising therapeutic candidate for neurodegenerative diseases such as Alzheimer's disease and for mitigating ischemic brain injury.[2][3] This technical guide provides an in-depth overview of this compound's mechanism as a STAT3 activator, presents quantitative data from various studies, details relevant experimental protocols for assessing its activity, and visualizes the core signaling and experimental workflows.

Core Mechanism: The Dual Signaling Pathways of this compound

This compound's neuroprotective efficacy stems from its unique structure, which initiates two distinct pro-survival signaling cascades within neurons.[1][4][5]

  • ADNF-Mediated Pathway : The N-terminal ADNF component triggers a pathway involving Ca²⁺/calmodulin-dependent protein kinase IV (CaMKIV), contributing to its neuroprotective effects against a broad range of insults, including excitotoxicity.[1]

  • Humanin-Mediated Pathway : The C-terminal Humanin derivative activates the Janus kinase 2 (JAK2)/STAT3 signaling pathway. This pathway is fundamental to this compound's role in suppressing apoptosis and promoting neuronal survival.[3][6]

Upon binding to a cell surface receptor complex (hypothesized to involve gp130), the Humanin moiety of this compound induces the phosphorylation and activation of JAK2.[7] Activated JAK2 then phosphorylates STAT3 at the critical tyrosine 705 residue (Tyr705).[8][9] This phosphorylation event causes STAT3 monomers to dimerize and translocate from the cytoplasm to the nucleus.[7] Within the nucleus, the STAT3 dimer binds to specific DNA sequences in the promoter regions of target genes, upregulating the transcription of anti-apoptotic and pro-survival proteins, such as Bcl-2, and downregulating pro-apoptotic proteins like Bax and Caspase-3.[4]

Colivelin_STAT3_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor gp130 Receptor Complex This compound->Receptor Binding JAK2 JAK2 Receptor->JAK2 Activation pJAK2 p-JAK2 JAK2->pJAK2 Phosphorylation STAT3 STAT3 pJAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 (Tyr705) STAT3->pSTAT3 STAT3_dimer p-STAT3 Dimer pSTAT3->STAT3_dimer Dimerization DNA DNA (Promoter Region) STAT3_dimer->DNA Nuclear Translocation & Binding Transcription Gene Transcription DNA->Transcription Proteins Pro-Survival Proteins (e.g., Bcl-2) Transcription->Proteins Apoptosis Apoptosis Inhibition Proteins->Apoptosis

Figure 1. this compound-mediated STAT3 signaling pathway in neurons.

Data Presentation: Quantitative Efficacy of this compound

The following tables summarize the quantitative data on this compound's activity from various experimental models.

Table 1: In Vitro Efficacy of this compound
Cell Line/ModelExperimental ContextEffective ConcentrationObserved EffectReference(s)
Primary NeuronsNeuroprotection against Amyloid β-peptide (1-43)100 fMProtection against neurotoxic effects[10]
F11 CellsNeuroprotection against FAD-causative genes (e.g., V642I-APP)100 fMComplete suppression of neuronal death[1]
BV-2 Microglial CellsSTAT3 Activation50 µg/mL (4 hours)Significant increase in p-STAT3 protein levels[4][11]
HT22 CellsOxygen-Glucose Deprivation (OGD)Not specifiedReversal of Caspase-3, Bax, and Bcl-2 expression[4][5]
U2OS Osteosarcoma CellsSTAT3 Activation2 µMUsed as a STAT3 activator for cell migration studies[12]
Table 2: In Vivo Efficacy of this compound
Animal ModelAdministration RouteDosageObserved EffectReference(s)
Alzheimer's Disease (AD) Mouse ModelNasalNot specifiedAmelioration of memory impairment[10]
Ischemic Stroke Mouse ModelNot specifiedNot specifiedDecreased neurological deficits and infarct lesion size[2]
Sepsis Mouse ModelIntraperitoneal100-200 µg/kgReduced endothelial injury and lung damage[13][14]
Fetal Alcohol Syndrome Mouse ModelNot specifiedNot specifiedPrevention of alcohol-induced apoptosis[10]

Experimental Protocols for Assessing STAT3 Activation

Several robust methods are available to quantify the activation of STAT3 in response to this compound treatment in neuronal cell cultures.

Western Blot for Phospho-STAT3 (p-STAT3)

This is the most common method to directly measure the phosphorylation of STAT3 at specific residues (primarily Tyr705).

Protocol Outline:

  • Cell Culture and Treatment: Plate neuronal cells (e.g., SH-SY5Y, primary cortical neurons) and allow them to adhere. Starve cells of serum for 4-6 hours to reduce basal signaling. Treat cells with various concentrations of this compound (e.g., 1 pM to 1 µM) for a specified time (e.g., 15, 30, 60 minutes).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an 8-10% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody specific for phospho-STAT3 (Tyr705) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody for total STAT3 and a loading control (e.g., β-actin or GAPDH).

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA provides a quantitative measurement of p-STAT3 in cell lysates and is suitable for higher throughput analysis.

Protocol Outline (using a commercial kit, e.g., Invitrogen KHO0481):

  • Cell Culture and Lysis: Treat and lyse cells as described for Western Blotting.

  • Assay Procedure:

    • Add cell lysates and provided standards to a microplate pre-coated with a capture antibody for total STAT3.

    • Incubate to allow STAT3 to bind.

    • Wash the wells and add a detection antibody specific for p-STAT3 (Tyr705).

    • Wash again and add an HRP-conjugated secondary antibody.

    • Add a colorimetric substrate (e.g., TMB) and incubate until color develops.

  • Measurement: Stop the reaction and measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate p-STAT3 concentration in samples by comparing their absorbance to the standard curve.[15]

STAT3 Reporter Assay

This functional assay measures the transcriptional activity of STAT3 by quantifying the expression of a reporter gene (e.g., luciferase) under the control of a STAT3-responsive promoter element.

Protocol Outline:

  • Transfection: Co-transfect neuronal cells with a STAT3-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization).

  • Treatment: After 24-48 hours, treat the transfected cells with this compound.

  • Lysis and Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[16]

  • Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. An increase in the normalized luciferase activity indicates STAT3-mediated gene transcription.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_methods Detection Methods cluster_outcome Outcome A Plate Neuronal Cells B Serum Starvation (Reduce Basal Activity) A->B C Treat with this compound (Dose-Response / Time-Course) B->C D Cell Lysis (with Phosphatase Inhibitors) C->D M3 Reporter Assay (Transcriptional Activity) C->M3 For Reporter Assay M1 Western Blot (p-STAT3 / Total STAT3) D->M1 M2 ELISA (Quantitative p-STAT3) D->M2 E Data Quantification & Normalization M1->E M2->E M3->E F Confirmation of STAT3 Activation E->F

Figure 2. General experimental workflow for assessing this compound-induced STAT3 activation.

Therapeutic Potential and Future Directions

The ability of this compound to potently activate the pro-survival STAT3 pathway at femtomolar concentrations highlights its significant therapeutic potential.[10] In Alzheimer's disease, this activation can counteract the neurotoxicity induced by amyloid-β peptides.[1] In ischemic stroke, activating STAT3 signaling can rescue neurons from cell death and promote axonal remodeling.[2]

For drug development professionals, this compound serves as a lead compound and a proof-of-concept for targeting the STAT3 pathway in neuroprotection. Future research should focus on:

  • Pharmacokinetics and Pharmacodynamics: Detailed studies to optimize dosing, delivery (e.g., nasal administration), and blood-brain barrier penetration.

  • Target Engagement: Development of biomarkers to confirm STAT3 activation in clinical settings.

  • Safety Profile: Thorough investigation of long-term STAT3 activation, as aberrant, persistent STAT3 signaling is implicated in some cancers.[17]

Conclusion

This compound is a highly effective STAT3 activator in neurons, operating through the well-defined JAK2/STAT3 signaling cascade. This activity is central to its potent neuroprotective effects observed in models of Alzheimer's disease and cerebral ischemia. The quantitative data underscore its efficacy at exceptionally low concentrations. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate and harness the therapeutic potential of this compound and other novel STAT3 activators in the ongoing development of treatments for devastating neurological disorders.

References

The Neuroprotective Peptide Colivelin: A Technical Guide to its Mechanisms and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Colivelin, a novel hybrid peptide, has emerged as a potent neuroprotective agent with significant therapeutic promise for neurodegenerative disorders, particularly Alzheimer's disease. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's neuroprotective effects, focusing on its dual signaling pathways. We present a compilation of quantitative data from key studies, detailed experimental protocols for its evaluation, and visual representations of its mechanism of action to facilitate further research and development.

Introduction

This compound is a synthetically engineered peptide that combines the neuroprotective properties of two endogenous molecules: Activity-Dependent Neurotrophic Factor (ADNF) and a potent derivative of Humanin, AGA-(C8R)HNG17.[1][2][3] This hybrid structure endows this compound with exceptionally high potency, demonstrating neuroprotective effects at femtomolar concentrations against a range of insults relevant to Alzheimer's disease, including amyloid-beta (Aβ) toxicity and cell death induced by familial Alzheimer's disease (FAD)-causative genes.[1][2][4] This document serves as a technical resource for researchers exploring the therapeutic applications of this compound.

Molecular Structure and Composition

This compound is a 26-amino acid peptide.[5] It is composed of the ADNF peptide sequence (SALLRSIPA) fused to the N-terminus of a highly potent Humanin analogue, AGA-(C8R)HNG17.[2][6] This unique combination allows this compound to engage multiple pro-survival pathways simultaneously, resulting in a synergistic neuroprotective effect.

Mechanism of Action: Dual Signaling Pathways

This compound exerts its neuroprotective effects by concurrently activating two distinct intracellular signaling cascades.[1][2][7] This dual mechanism is a key feature that contributes to its remarkable potency and broad-spectrum efficacy.

The Humanin-Mediated STAT3 Pathway

The Humanin component of this compound activates the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, specifically leading to the phosphorylation and activation of STAT3.[4][5][7] Activated STAT3 translocates to the nucleus and promotes the transcription of anti-apoptotic and pro-survival genes.[8][9] This pathway is crucial for protecting neurons against insults such as those induced by FAD-causative genes.[1][2]

The ADNF-Mediated CaMKK/CaMKIV Pathway

The ADNF moiety of this compound triggers a calcium-dependent signaling cascade involving Ca2+/calmodulin-dependent protein kinase kinase (CaMKK) and Ca2+/calmodulin-dependent protein kinase IV (CaMKIV).[1][2][10] This pathway is particularly effective in counteracting Aβ-induced neurotoxicity.[1]

Below is a diagram illustrating the dual signaling pathways of this compound.

Colivelin_Signaling_Pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound HN_Receptor Humanin Receptor (putative) This compound->HN_Receptor HN moiety ADNF_Receptor ADNF Receptor (putative) This compound->ADNF_Receptor ADNF moiety JAK2 JAK2 HN_Receptor->JAK2 CaMKK CaMKK ADNF_Receptor->CaMKK STAT3 STAT3 JAK2->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation Anti_Apoptotic_Genes Anti-Apoptotic Gene Expression pSTAT3->Anti_Apoptotic_Genes CaMKIV CaMKIV CaMKK->CaMKIV pCaMKIV p-CaMKIV CaMKIV->pCaMKIV Phosphorylation Pro_Survival_Genes Pro-Survival Gene Expression pCaMKIV->Pro_Survival_Genes Neuroprotection_HN Neuroprotection (Anti-FAD Gene Toxicity) Anti_Apoptotic_Genes->Neuroprotection_HN Neuroprotection_ADNF Neuroprotection (Anti-Aβ Toxicity) Pro_Survival_Genes->Neuroprotection_ADNF

Caption: Dual signaling pathways of this compound leading to neuroprotection.

Quantitative Data on Neuroprotective Efficacy

The neuroprotective potency of this compound has been quantified in various in vitro and in vivo models. The following tables summarize key findings.

Table 1: In Vitro Neuroprotective Potency of this compound
InsultCell TypeParameterThis compound Concentration for Complete ProtectionReference
Amyloid-β (1-43)Primary Neuronal CultureCell Viability100 fM[1][4]
FAD-causative genes (V642I-APP, M146L-PS1)Primary Neuronal CultureCell Viability100 fM[1][2]
Oxygen-Glucose Deprivation (OGD)HT22 cellsReversal of caspase-3, Bax, and Bcl-2 expressionNot specified[7]
STAT3 ActivationBV-2 cellsIncreased p-STAT3 levels50 µg/mL[7]
Table 2: In Vivo Neuroprotective Effects of this compound in Alzheimer's Disease Models
Animal ModelInsult/DeficitAdministration RouteThis compound DosageOutcomeReference
CD-1 MiceAβ25-35 induced spatial working memory impairmentIntracerebroventricular10 pmol/6 daysComplete suppression of memory impairment[11]
CD-1 MiceAβ1-42 induced neuronal loss in CA1Intracerebroventricular100 pmolAntagonized neuronal loss[1][11]
C57BL/6J Mice3-quinuclidinyl benzilate induced memory impairmentIntraperitonealNot specifiedSuppression of memory impairment[1][2]
ALS Model (G93A-SOD1 Tg)Motor performance decline and survivalIntracerebroventricular10 pmol/2 daysImproved motor performance and prolonged survival[12][13]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the neuroprotective effects of this compound.

In Vitro Neuroprotection Assay Against Aβ-induced Toxicity

This protocol is designed to assess the protective effects of this compound against amyloid-beta-induced neuronal death.

Materials:

  • Primary rat cortical neurons

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Amyloid-β (1-42) peptide

  • This compound

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or Lactate Dehydrogenase (LDH) cytotoxicity assay kit

  • 96-well plates

Procedure:

  • Preparation of Aβ Oligomers:

    • Dissolve Aβ (1-42) peptide in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to a concentration of 1 mM to ensure a monomeric state.

    • Aliquot and evaporate the HFIP under a stream of nitrogen gas.

    • Store the resulting peptide film at -80°C.

    • For oligomer preparation, resuspend the peptide film in anhydrous DMSO to 5 mM.

    • Dilute to 100 µM in cold serum-free culture medium and incubate at 4°C for 24 hours.[6]

  • Neuronal Cell Culture:

    • Plate primary rat cortical neurons in 96-well plates at a suitable density.

    • Culture for 7-10 days to allow for maturation.

  • Treatment:

    • Pre-treat the neuronal cultures with varying concentrations of this compound (e.g., 1 fM to 1 nM) for 2 hours.

    • Add the prepared Aβ oligomers to the cultures at a final concentration known to induce neurotoxicity (e.g., 10 µM).

    • Incubate for 24-48 hours.

  • Assessment of Cell Viability:

    • Measure cell viability using the MTT assay or quantify cytotoxicity by measuring LDH release into the culture medium, following the manufacturer's instructions.

Experimental Workflow Diagram:

In_Vitro_Neuroprotection_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis Abeta_Prep Prepare Aβ Oligomers Induce_Toxicity Add Aβ Oligomers Abeta_Prep->Induce_Toxicity Cell_Culture Culture Primary Neurons Pretreat Pre-treat with this compound Cell_Culture->Pretreat Pretreat->Induce_Toxicity Viability_Assay Assess Cell Viability (MTT/LDH) Induce_Toxicity->Viability_Assay

Caption: Workflow for in vitro neuroprotection assay.

In Vivo Assessment of Neuroprotection in an Aβ-Infused Mouse Model

This protocol describes the induction of an Alzheimer's-like pathology in mice via intracerebroventricular (ICV) injection of Aβ and the evaluation of this compound's therapeutic efficacy.

Materials:

  • Adult male CD-1 or C57BL/6 mice

  • Aβ (1-42) or Aβ (25-35) peptides

  • This compound

  • Stereotaxic apparatus

  • Hamilton syringe

  • Y-maze apparatus

  • Histology equipment and reagents (e.g., paraformaldehyde, cryostat, NeuN antibody)

Procedure:

  • Animal Model Preparation:

    • Anesthetize the mice and place them in a stereotaxic frame.

    • Perform a single or repetitive ICV injection of Aβ oligomers (e.g., 1 nmol of Aβ25-35).[1][11] A common coordinate for the lateral ventricle is AP: -0.2 mm, ML: ±1.0 mm, DV: -2.5 mm from bregma.

  • This compound Administration:

    • Administer this compound via the desired route (e.g., ICV or intraperitoneal) at the specified dosage and frequency. For example, 10 pmol of this compound can be administered via ICV every 6 days.[11]

  • Behavioral Testing (Y-maze):

    • After the treatment period, assess spatial working memory using the Y-maze spontaneous alternation test.

    • Place each mouse at the end of one arm and allow it to freely explore the maze for a set period (e.g., 8 minutes).

    • Record the sequence of arm entries. A spontaneous alternation is defined as successive entries into the three different arms.

    • Calculate the percentage of spontaneous alternation: (Number of spontaneous alternations / (Total number of arm entries - 2)) x 100.

  • Histological Analysis:

    • Following behavioral testing, perfuse the animals with 4% paraformaldehyde.

    • Collect the brains, cryoprotect, and section them using a cryostat.

    • Perform immunohistochemistry for neuronal markers such as NeuN to assess neuronal loss, particularly in the CA1 region of the hippocampus.[14]

Experimental Workflow Diagram:

In_Vivo_Neuroprotection_Workflow cluster_model Model Creation cluster_treatment Treatment cluster_assessment Assessment ICV_Injection ICV Injection of Aβ Colivelin_Admin Administer this compound ICV_Injection->Colivelin_Admin Y_Maze Y-Maze Test for Spatial Memory Colivelin_Admin->Y_Maze Histology Immunohistochemistry for Neuronal Loss Y_Maze->Histology

Caption: Workflow for in vivo neuroprotection assessment.

Western Blot Analysis of STAT3 and CaMKIV Activation

This protocol is for detecting the phosphorylation status of STAT3 and CaMKIV in cell lysates following this compound treatment.

Materials:

  • BV-2 cells or primary neurons

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-phospho-CaMKIV (Thr196), anti-total-CaMKIV

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis:

    • Culture cells to 80-90% confluency.

    • Treat cells with this compound (e.g., 50 µg/mL for BV-2 cells) for the desired time (e.g., 4 hours).[7]

    • Wash cells with ice-cold PBS and lyse them with lysis buffer.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Conclusion

This compound is a highly promising neuroprotective peptide with a well-defined dual mechanism of action that confers potent efficacy against Alzheimer's disease-related pathologies. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug developers to further investigate and harness the therapeutic potential of this compound. Future studies should focus on optimizing its delivery across the blood-brain barrier and evaluating its long-term safety and efficacy in more advanced preclinical models.

References

Colivelin: A Deep Dive into its Discovery, Synthesis, and Neuroprotective Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction: Colivelin is a novel, synthetic hybrid peptide that has emerged as a highly potent neuroprotective agent, demonstrating significant therapeutic potential for neurodegenerative diseases such as Alzheimer's disease.[1][2] This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and mechanisms of action of the this compound peptide, with a focus on the experimental data and protocols relevant to researchers, scientists, and drug development professionals.

Discovery and Rationale

This compound was rationally designed to amalgamate the neuroprotective properties of two naturally occurring peptides: Humanin (HN) and Activity-Dependent Neurotrophic Factor (ADNF).[1][3] Humanin, a 24-amino acid peptide, was first identified in the surviving neurons of Alzheimer's disease patients and is known to suppress neuronal cell death induced by various Alzheimer's-related insults.[1][2] ADNF, a nine-amino acid peptide, also exhibits potent neuroprotective effects at femtomolar concentrations.[3]

The synthesis of this compound involved fusing the ADNF peptide to the N-terminus of a highly potent 17-amino acid derivative of Humanin, AGA-(C8R)HNG17.[1][3] This strategic fusion resulted in a 26-amino acid peptide with significantly enhanced neuroprotective activity compared to its parent molecules.[3]

Chemical Synthesis of this compound

The primary method for synthesizing this compound and other peptides of similar length is Solid-Phase Peptide Synthesis (SPPS) . While the exact, proprietary synthesis protocol for this compound is not publicly detailed, a general and robust SPPS protocol based on Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is provided below.

General Solid-Phase Peptide Synthesis (SPPS) Protocol:

1. Resin Selection and Preparation:

  • Resin: A suitable solid support, such as Rink amide resin or pre-loaded Wang resin, is chosen to yield a C-terminal amide or carboxylic acid, respectively. For this compound, which has a C-terminal proline, a pre-loaded Pro-resin would be ideal.

  • Swelling: The resin is swelled in a suitable solvent, typically N,N-dimethylformamide (DMF), for 15-30 minutes to ensure optimal reaction kinetics.

2. Amino Acid Coupling Cycle (Repeated for each amino acid):

  • Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the growing peptide chain is removed using a solution of 20% piperidine in DMF. This exposes the free amine for the next coupling reaction.

  • Washing: The resin is thoroughly washed with DMF to remove excess piperidine and byproducts.

  • Amino Acid Activation and Coupling: The next Fmoc-protected amino acid is activated using a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIEA). The activated amino acid is then added to the resin to form a new peptide bond.

  • Washing: The resin is washed again with DMF to remove unreacted reagents.

  • Monitoring: The completion of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test.

3. Cleavage and Deprotection:

  • Once the full 26-amino acid sequence of this compound is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously. This is typically achieved by treating the resin with a cleavage cocktail, a strong acid solution containing scavengers to prevent side reactions. A common cleavage cocktail is a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.

4. Purification and Characterization:

  • Purification: The crude peptide is purified using reversed-phase high-performance liquid chromatography (RP-HPLC).[4]

  • Characterization: The purity and identity of the synthesized this compound peptide are confirmed by analytical HPLC and mass spectrometry.[4][5]

Mechanism of Action: Dual Signaling Pathways

This compound exerts its potent neuroprotective effects by activating two distinct intracellular signaling pathways, a feature inherited from its parent peptides.[1][3][6]

  • STAT3 Pathway (from Humanin): The Humanin component of this compound activates the Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) pathway.[2] Upon binding to its receptor complex, which may involve gp130, STAT3 is phosphorylated and translocates to the nucleus, where it upregulates the expression of anti-apoptotic genes.[2]

  • CaMKIV Pathway (from ADNF): The ADNF moiety of this compound activates the Ca2+/calmodulin-dependent protein kinase IV (CaMKIV) pathway.[3][6] This pathway is crucial for neuronal survival and plasticity.

The synergistic activation of these two pathways is believed to be the basis for this compound's exceptionally potent neuroprotective activity.[3]

Colivelin_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_HN Humanin-mediated Pathway cluster_ADNF ADNF-mediated Pathway This compound This compound HN_Receptor HN Receptor (gp130 complex) This compound->HN_Receptor ADNF_Receptor ADNF Receptor This compound->ADNF_Receptor JAK2 JAK2 HN_Receptor->JAK2 activates STAT3 STAT3 JAK2->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus_STAT3 Nucleus pSTAT3->Nucleus_STAT3 translocates to Anti_Apoptosis_STAT3 Anti-apoptotic Gene Expression Nucleus_STAT3->Anti_Apoptosis_STAT3 promotes CaMKK CaMKK ADNF_Receptor->CaMKK activates CaMKIV CaMKIV CaMKK->CaMKIV phosphorylates pCaMKIV p-CaMKIV CaMKIV->pCaMKIV Neuronal_Survival Neuronal Survival and Plasticity pCaMKIV->Neuronal_Survival promotes

Caption: Dual signaling pathways activated by this compound.

Quantitative Data on Neuroprotective Efficacy

The neuroprotective potency of this compound has been demonstrated in numerous in vitro and in vivo studies. A summary of the key quantitative findings is presented below.

Assay Type Model System Insult Peptide Effective Concentration / Dose Outcome Reference
In Vitro Cell ViabilityF11 Neuronal CellsAmyloid-β (1-43)This compound100 fMComplete suppression of cell death[1][3]
In Vitro Cell ViabilityF11 Neuronal CellsAmyloid-β (1-43)AGA-(C8R)HNG1710 pMComplete suppression of cell death[1][3]
In Vitro Cell ViabilityF11 Neuronal CellsFamilial AD gene (V642I-APP)This compound100 fMFull neuroprotection[3]
In Vitro Cell ViabilityF11 Neuronal CellsFamilial AD gene (V642I-APP)AGA-(C8R)HNG1710 pMFull neuroprotection[3]
In Vivo Spatial MemoryCD-1 MiceAmyloid-β (25-35)This compound10 pmol (i.c.v.)Complete suppression of memory impairment[3]
In Vivo Spatial MemoryCD-1 Mice3-quinuclidinyl benzilateThis compound7 nmol (i.p.)Significant attenuation of amnesia[3]
In Vivo Neuronal SurvivalCD-1 MiceAmyloid-β (1-42)This compound100 pmol (i.c.v.)Complete protection of CA1 neurons[3]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of these findings.

In Vitro Neuroprotection Assay

This protocol outlines a general procedure for assessing the neuroprotective effects of this compound against amyloid-β-induced toxicity in a neuronal cell line.

In_Vitro_Workflow start Start: Seed F11 neuronal cells transfect Transfect with FAD-causative gene (e.g., V642I-APP) or treat with Amyloid-β start->transfect treat Treat with varying concentrations of this compound (e.g., 1 fM to 10 nM) transfect->treat incubate Incubate for 72 hours treat->incubate assay Assess cell viability (WST-8 or Calcein assay) incubate->assay analyze Analyze data and determine EC50 assay->analyze end End analyze->end

Caption: Workflow for in vitro neuroprotection assay.

1. Cell Culture:

  • F11 cells (a hybridoma of rat dorsal root ganglion neurons and mouse neuroblastoma cells) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

2. Induction of Neuronal Cell Death:

  • Cells are exposed to a toxic insult, such as 25 µM of aggregated amyloid-β (1-43) peptide or transfected with a plasmid expressing a familial Alzheimer's disease-causative mutant protein (e.g., V642I-APP).[3]

3. This compound Treatment:

  • Immediately after the insult, cells are treated with a range of concentrations of this compound (e.g., from 1 fM to 10 nM).

4. Incubation:

  • Cells are incubated for 72 hours under standard cell culture conditions.[3]

5. Cell Viability Assessment:

  • Cell viability is measured using a quantitative assay such as the WST-8 assay (which measures mitochondrial dehydrogenase activity) or a calcein-AM assay (which measures intracellular esterase activity in live cells).[3]

In Vivo Assessment of Spatial Working Memory (Y-Maze Test)

The Y-maze test is a behavioral assay used to evaluate spatial working memory in rodents, which is often impaired in models of Alzheimer's disease.

1. Apparatus:

  • A Y-shaped maze with three identical arms.

2. Animal Model:

  • An Alzheimer's disease mouse model is generated, for example, by repetitive intracerebroventricular (i.c.v.) injections of amyloid-β peptide (e.g., 1 nmol of Aβ25-35, 10 times every other day).[3][7]

3. This compound Administration:

  • This compound is administered to the mice, for instance, via i.c.v. injection (e.g., 10 pmol every 6 days) or intraperitoneal (i.p.) injection.[3][7]

4. Behavioral Testing:

  • Two days after the final amyloid-β and this compound injections, each mouse is placed at the end of one arm of the Y-maze and allowed to explore freely for a set period (e.g., 8 minutes).

  • The sequence of arm entries is recorded. An "alternation" is defined as consecutive entries into all three different arms.

  • The percentage of spontaneous alternation is calculated as: (Number of alternations / (Total number of arm entries - 2)) x 100.

5. Data Analysis:

  • A lower spontaneous alternation percentage in the amyloid-β-treated group compared to the control group indicates impaired spatial working memory. An increase in this percentage in the this compound-treated group demonstrates the peptide's therapeutic effect.

Western Blot Analysis of STAT3 Phosphorylation

This protocol is used to determine the activation of the STAT3 signaling pathway in response to this compound treatment.

1. Cell Culture and Treatment:

  • A suitable neuronal cell line (e.g., F11 or SH-SY5Y) is cultured.

  • Cells are treated with an effective concentration of this compound (e.g., 100 pM) for a specific duration (e.g., 15-30 minutes).

2. Protein Extraction:

  • Cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.

3. Protein Quantification:

  • The total protein concentration in each lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.

4. SDS-PAGE and Western Blotting:

  • Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated STAT3 (p-STAT3).

  • A primary antibody against total STAT3 is used as a loading control.

  • The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

5. Detection and Analysis:

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • The band intensities are quantified, and the ratio of p-STAT3 to total STAT3 is calculated to determine the level of STAT3 activation.

Conclusion

This compound represents a significant advancement in the development of neuroprotective peptides. Its rational design, leveraging the synergistic effects of Humanin and ADNF, has resulted in a molecule with femtomolar potency in combating neuronal death in models of Alzheimer's disease. The dual activation of the STAT3 and CaMKIV signaling pathways provides a robust mechanism for its therapeutic effects. The experimental data and protocols outlined in this guide offer a solid foundation for further research into the therapeutic applications of this compound and the development of next-generation neuroprotective agents.

References

Colivelin's Impact on Amyloid-Beta Plaque Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) presents a significant global health challenge, characterized by the progressive accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, leading to synaptic dysfunction and neuronal loss. Colivelin (CLN), a synthetic hybrid peptide, has emerged as a potent neuroprotective agent with demonstrated efficacy in preclinical models of AD. This document provides a comprehensive technical overview of this compound's mechanism of action, its effects on Aβ-induced pathology, and detailed experimental protocols for its evaluation.

This compound is a 26-amino-acid peptide created by fusing the Activity-Dependent Neurotrophic Factor (ADNF) to a highly potent derivative of Humanin (HN), AGA-(C8R)HNG17.[1][2] This unique structure allows this compound to exert its neuroprotective effects through multiple signaling pathways, offering a multi-faceted approach to combating the complex pathology of Alzheimer's disease.

Mechanism of Action

This compound's neuroprotective activity is mediated through the activation of two primary signaling pathways, leveraging the distinct properties of its constituent peptides.[3][4][5]

  • Humanin-mediated Pathway: The Humanin component of this compound activates the Janus kinase 2/Signal Transducer and Activator of Transcription 3 (Jak2/STAT3) pathway.[1] Upon binding to its receptor complex, which may involve the ciliary neurotrophic factor receptor alpha (CNTFRα), WSX-1, and gp130, it triggers the phosphorylation and activation of STAT3.[1][6] Activated STAT3 then translocates to the nucleus, where it promotes the transcription of anti-apoptotic and pro-survival genes.[7]

  • ADNF-mediated Pathway: The ADNF moiety of this compound activates the Ca2+/calmodulin-dependent protein kinase IV (CaMKIV) pathway.[3][4] This pathway is crucial for neuronal survival and protection against various neurotoxic insults, including those induced by Aβ.

The synergistic activation of these two pathways results in a potent neuroprotective effect, even at femtomolar concentrations.[1][3]

Signaling Pathway of this compound

Colivelin_Signaling_Pathway cluster_nucleus Nucleus This compound This compound receptor_complex CNTFRα/WSX-1/gp130 Receptor Complex This compound->receptor_complex binds camkiv CaMKIV This compound->camkiv activates jak2 Jak2 receptor_complex->jak2 activates stat3 STAT3 jak2->stat3 phosphorylates p_stat3 p-STAT3 stat3->p_stat3 gene_transcription Gene Transcription (Anti-apoptotic, Pro-survival) p_stat3->gene_transcription translocates to nucleus and promotes p_camkiv p-CaMKIV camkiv->p_camkiv p_camkiv->gene_transcription promotes

Caption: Dual signaling pathways activated by this compound.

Quantitative Data on this compound's Efficacy

This compound has demonstrated remarkable potency in protecting neurons from Aβ-induced toxicity and insults from familial AD (FAD)-causative genes. The following tables summarize the key quantitative findings from in vitro and in vivo studies.

Table 1: In Vitro Neuroprotective Efficacy of this compound
InsultCell TypeMeasurementThis compound Concentration for Complete ProtectionReference
Aβ1-43 (25 µM)Primary Cortical NeuronsCell Viability100 fM[3]
Overexpressed V642I-APPPrimary Cortical NeuronsNeuronal Cell Death100 fM[3]
Overexpressed M146L-PS1Primary Cortical NeuronsNeuronal Cell Death100 fM[3]
FAD-causative genesNot SpecifiedNeuronal Death100 fM[4]
Glutamate (20 µM)Primary Cortical NeuronsExcitotoxicity100 fM[3]
Table 2: In Vivo Efficacy of this compound in Alzheimer's Disease Models
Animal ModelTreatmentOutcome MeasureResultReference
Mice with repetitive i.c.v. Aβ25-35 injectionIntracerebroventricular this compound (10 pmol)Spatial Working Memory (Y-maze)Completely suppressed memory impairment[3]
Mice with repetitive i.c.v. Aβ1-42 injectionIntracerebroventricular this compoundSpatial Working Memory (Y-maze)Completely suppressed memory impairment[3]
Mice with hippocampal Aβ1-42 injectionIntracerebroventricular this compound (100 pmol)Neuronal Loss in CA1 regionCompletely protected neurons from toxicity[3]
9-month-old APP/PS1 miceChronic intranasal this compoundAβ deposition in the hippocampusObviously reduced[8]
9-month-old APP/PS1 miceChronic intranasal this compoundHippocampal Long-Term Potentiation (LTP)Reversed the depression of LTP[8]
9-month-old APP/PS1 miceChronic intranasal this compoundCognitive BehaviorsPrevented impairments in new object recognition, working memory, and long-term spatial memory[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols used in the cited studies.

In Vitro Neuroprotection Assay
  • Cell Culture: Primary cortical neurons are prepared from the cerebral cortex of 17-day-old rat embryos. Neurons are plated on poly-L-lysine-coated 96-well plates at a density of 1.0 × 10^5 cells per well.

  • Induction of Neurotoxicity:

    • Aβ-induced toxicity: Aβ1-43 is dissolved in distilled water and aged at 37°C for 12-16 hours to form aggregates. Neurons are treated with 25 µM Aβ1-43.

    • FAD gene-induced toxicity: Adenoviral vectors carrying FAD-mutant genes (e.g., V642I-APP, M146L-PS1) are used to infect the primary neurons.

  • This compound Treatment: this compound is added to the culture medium at varying concentrations (e.g., from 1 fM to 1 nM) at the same time as the neurotoxic insult.

  • Assessment of Cell Viability: After 72 hours of incubation, cell viability is measured using a WST-8 assay (a colorimetric assay for the determination of cell viability in cell proliferation and cytotoxicity assays).

  • Statistical Analysis: Data are analyzed using one-way ANOVA followed by Fisher's PLSD test.

In Vivo Murine Models of Alzheimer's Disease
  • Animals: Male ICR mice or transgenic mouse models of AD such as APP/PS1 mice are used.[8][9] Animals are housed under standard laboratory conditions with ad libitum access to food and water.

  • Intracerebroventricular (i.c.v.) Cannula Implantation: Mice are anesthetized, and a stainless-steel guide cannula is stereotaxically implanted into the right lateral ventricle.

  • Induction of Aβ-induced Memory Impairment:

    • Aβ peptides (Aβ25-35 or Aβ1-42) are dissolved in saline.[3]

    • Repetitive i.c.v. injections of Aβ (e.g., 1 nmol of Aβ25-35 or 300 pmol of Aβ1-42) are performed daily for 10 days.[3]

  • This compound Administration:

    • Intracerebroventricular: this compound is dissolved in saline and administered via the implanted cannula.

    • Intranasal: this compound is administered daily for a specified period (e.g., 4 weeks).[8]

  • Behavioral Testing (Y-maze test):

    • The Y-maze apparatus consists of three arms of equal length.

    • Mice are placed at the end of one arm and allowed to move freely for 8 minutes.

    • The sequence of arm entries is recorded to calculate the percentage of spontaneous alternation, which is an index of spatial working memory.

  • Histological Analysis:

    • Following behavioral testing, mice are euthanized, and their brains are removed.

    • Brains are fixed, sectioned, and stained (e.g., with cresyl violet) to assess neuronal loss, particularly in the CA1 region of the hippocampus.[3]

    • Immunohistochemistry is performed to detect Aβ deposition.[8]

  • Electrophysiology (in vivo LTP):

    • To investigate the electrophysiological mechanism of this compound's neuroprotection, in vivo hippocampal long-term potentiation (LTP) is recorded in anesthetized mice.[8]

Experimental Workflow for In Vivo Studies

InVivo_Workflow start Start animal_model Select Animal Model (e.g., APP/PS1 Transgenic Mice) start->animal_model cannula_implantation Intracerebroventricular Cannula Implantation (if applicable) animal_model->cannula_implantation treatment_groups Divide into Treatment Groups: - Vehicle Control - Aβ + Vehicle - Aβ + this compound cannula_implantation->treatment_groups abeta_induction Induce Aβ Pathology (e.g., i.c.v. injection or aging of transgenic mice) treatment_groups->abeta_induction colivelin_admin Administer this compound (i.c.v. or intranasal) abeta_induction->colivelin_admin behavioral_tests Behavioral Testing (e.g., Y-maze, New Object Recognition) colivelin_admin->behavioral_tests electrophysiology In Vivo Electrophysiology (LTP recording) behavioral_tests->electrophysiology histology Histological and Immunochemical Analysis electrophysiology->histology data_analysis Data Analysis and Interpretation histology->data_analysis end End data_analysis->end

Caption: A generalized workflow for in vivo evaluation of this compound.

Discussion and Future Directions

The data presented herein strongly support the potential of this compound as a therapeutic agent for Alzheimer's disease. Its ability to potently counteract Aβ-induced neurotoxicity and improve cognitive deficits in animal models is promising. The dual mechanism of action, targeting both the STAT3 and CaMKIV pathways, suggests a robust neuroprotective effect that may be more resilient to the multifaceted nature of AD pathology compared to single-target therapies.

Future research should focus on several key areas:

  • Long-term efficacy and safety: Chronic administration studies in a wider range of AD animal models are needed to fully establish the long-term therapeutic window and safety profile of this compound.

  • Blood-brain barrier penetration: While intraperitoneally administered this compound has been shown to suppress memory impairment, indicating it can cross the blood-brain barrier, further pharmacokinetic studies are warranted to optimize delivery to the central nervous system.[3]

  • Clinical Trials: The compelling preclinical data provide a strong rationale for advancing this compound into clinical trials to evaluate its safety and efficacy in human patients with Alzheimer's disease.

References

The Potential of Colivelin in Alzheimer's Disease Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract

Alzheimer's disease (AD) continues to present a formidable challenge to modern medicine, with a pressing need for novel therapeutic strategies that can effectively halt or reverse the neurodegenerative cascade. Colivelin, a novel hybrid peptide, has emerged as a promising candidate in preclinical AD research. This technical guide provides a comprehensive overview of this compound, detailing its unique mechanism of action, summarizing key quantitative preclinical data, and outlining the experimental protocols used to evaluate its efficacy. By presenting this information in a structured and detailed manner, this document aims to facilitate a deeper understanding of this compound's potential and to support ongoing and future research in the field of neuroprotective therapeutics.

Introduction

This compound is a synthetically engineered peptide that combines the neuroprotective properties of two naturally occurring peptides: Humanin (HN) and Activity-Dependent Neurotrophic Factor (ADNF). Specifically, it is composed of ADNF C-terminally fused to a potent Humanin derivative, AGA-(C8R)HNG17.[1][2] This unique structure allows this compound to exert potent neuroprotective effects at remarkably low concentrations, making it a subject of significant interest in the study of neurodegenerative diseases, particularly Alzheimer's disease.[1][2]

The rationale behind the development of this compound lies in the synergistic potential of its constituent parts. Humanin is a 24-amino-acid peptide identified in the occipital lobe of an Alzheimer's patient's brain and has been shown to suppress neuronal death induced by various AD-related insults.[2][3] ADNF, a nine-amino-acid peptide, also demonstrates neuroprotective effects at femtomolar concentrations.[1] By fusing these two peptides, this compound was designed to activate multiple pro-survival pathways simultaneously, thereby offering a more robust defense against the complex pathology of AD.

Mechanism of Action: A Dual Signaling Pathway

This compound's potent neuroprotective effects are attributed to its ability to simultaneously activate two distinct intracellular signaling pathways, a characteristic inherited from its parent peptides.[4][5][6] This dual mechanism provides a multi-faceted approach to combating neuronal cell death.

The two primary pathways activated by this compound are:

  • The Humanin-mediated STAT3 Pathway: The Humanin component of this compound binds to its receptor, initiating a signaling cascade that leads to the activation of the Janus kinase 2 (Jak2)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[2][3] Activated STAT3 translocates to the nucleus, where it upregulates the expression of anti-apoptotic genes, thereby promoting cell survival.[1][5]

  • The ADNF-mediated CaMKIV Pathway: The Activity-Dependent Neurotrophic Factor (ADNF) portion of this compound triggers a separate pathway involving the activation of Ca2+/calmodulin-dependent protein kinase IV (CaMKIV).[4][5][6] CaMKIV is a key regulator of neuronal function and survival, and its activation contributes to the overall neuroprotective effects of this compound.

This dual-pathway activation is a key differentiator for this compound, potentially offering a more comprehensive neuroprotective effect compared to agents that target a single pathway.

Colivelin_Signaling_Pathway This compound This compound HN_Receptor Humanin Receptor This compound->HN_Receptor HN moiety ADNF_Receptor ADNF Receptor This compound->ADNF_Receptor Jak2 Jak2 HN_Receptor->Jak2 CaM Calmodulin (CaM) ADNF_Receptor->CaM STAT3 STAT3 Jak2->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus CaMKIV CaMKIV CaM->CaMKIV CaMKIV->Nucleus Anti_apoptotic_genes Anti-apoptotic Gene Expression Nucleus->Anti_apoptotic_genes Neuronal_Survival Neuronal Survival Anti_apoptotic_genes->Neuronal_Survival

Caption: this compound's dual signaling pathway for neuroprotection.

Preclinical Efficacy: In Vitro and In Vivo Data

Numerous preclinical studies have demonstrated the potent neuroprotective effects of this compound in models of Alzheimer's disease. The following tables summarize the key quantitative findings from these studies.

In Vitro Studies

This compound has shown remarkable efficacy in protecting cultured neurons from various insults relevant to Alzheimer's disease pathology.

Model System Insult Effective Concentration of this compound Outcome Reference
Primary Cortical Neurons25 µM Aβ1-43100 fMComplete suppression of neuronal cell death[5]
F11 CellsOverexpression of V642I-APP100 fMFull neuroprotection[1]
F11 CellsOverexpression of M146L-PS1100 fMComplete suppression of neuronal cell death[1]
BV-2 CellsOxygen-Glucose Deprivation (OGD)50 µg/mLSignificant increase in p-STAT3 levels[4]
In Vivo Studies

In animal models of Alzheimer's disease, this compound has demonstrated the ability to improve cognitive function and reduce neuronal loss.

Animal Model Insult This compound Dosage and Administration Key Findings Reference
MiceRepetitive intracerebroventricular (i.c.v.) injection of Aβ25-35 (1 nmol)10 pmol (i.c.v.) once every 6 days for 3 weeksAlmost completely suppressed impairment in spatial working memory (SA%: 66.4 ± 1.7% vs 56.6 ± 1.8% for Aβ group)[1][7]
MiceRepetitive i.c.v. injection of Aβ1-42 (300 pmol)100 pmol (i.c.v.) once every 6 days for 3 weeksAlmost completely antagonized impairment in spatial working memory (SA%: 67.4 ± 1.4% vs 56.9 ± 3.1% for Aβ group)[5]
MiceHippocampal injection of Aβ1-42100 pmol (i.c.v.)Completely protected neurons from toxicity in the CA1 region[1][5]
APP/PS1 Transgenic Mice (9 months old)Chronic Aβ depositionIntranasal administrationEffectively prevented impairments in new object recognition, working memory, and long-term spatial memory; reduced Aβ deposition in the hippocampus[8]

Experimental Protocols

This section provides a detailed overview of the methodologies employed in the key experiments cited in this guide.

In Vitro Neuroprotection Assays

Objective: To determine the concentration-dependent neuroprotective effect of this compound against Aβ-induced toxicity.

Cell Culture:

  • Primary cortical neurons (PCNs) are prepared from the cerebral cortices of rat embryos.

  • F11 cells (a hybrid cell line of rat dorsal root ganglion neurons and mouse neuroblastoma cells) are also utilized.

Experimental Procedure:

  • Cells are cultured in appropriate media and conditions.

  • For neuroprotection assays, cells are pre-incubated with varying concentrations of this compound for 16 hours prior to the addition of the toxic insult.[1]

  • The toxic insult is introduced, which can be Aβ1-43 (typically 25 µM) or transfection with vectors expressing familial AD-causative genes (e.g., V642I-APP, M146L-PS1).[1][5]

  • Cell viability is assessed 72 hours after the insult using standard assays:[1]

    • WST-8 Assay: Measures mitochondrial dehydrogenase activity, an indicator of cell viability.

    • Calcein AM Assay: Calcein AM is a cell-permeant dye that is converted by live cells to the fluorescent calcein, allowing for the quantification of viable cells.

Western Blot Analysis:

  • To confirm the activation of signaling pathways, cell lysates are collected and subjected to SDS-PAGE and immunoblotting.

  • Antibodies specific for total and phosphorylated forms of STAT3 and other relevant proteins are used to detect changes in their expression and activation state.[4]

In Vivo Assessment of Cognitive Function

Objective: To evaluate the effect of this compound on spatial working memory in a mouse model of Alzheimer's disease.

Animal Model:

  • Male C57BL/6J mice are typically used.[9]

  • For studies involving genetic models, transgenic mice such as APP/PS1 are employed.[8]

Experimental Procedure:

  • An Alzheimer's-like pathology is induced, for example, by repetitive intracerebroventricular (i.c.v.) injections of Aβ peptides (e.g., Aβ25-35 or Aβ1-42) via an implanted cannula.[1][5]

  • This compound or a vehicle control is administered, often via i.c.v. injection at specified doses and intervals.[1][5]

  • Cognitive function is assessed using behavioral tests, most commonly the Y-maze test for spatial working memory.

Y-Maze Test:

  • The Y-maze apparatus consists of three arms of equal length.

  • A mouse is placed in one arm and allowed to explore the maze freely for a set period (e.g., 8 minutes).

  • The sequence of arm entries is recorded. A spontaneous alternation is defined as successive entries into the three different arms.

  • The percentage of spontaneous alternation (SA%) is calculated as: (Number of spontaneous alternations / (Total number of arm entries - 2)) * 100.

  • A higher SA% is indicative of better spatial working memory.

Experimental_Workflow Animal_Model Select Animal Model (e.g., C57BL/6J mice) Cannula_Implantation Stereotaxic Cannula Implantation (i.c.v.) Animal_Model->Cannula_Implantation Abeta_Induction Induce AD-like Pathology (Repetitive Aβ injections) Cannula_Implantation->Abeta_Induction Treatment_Groups Divide into Treatment Groups (Vehicle, this compound) Abeta_Induction->Treatment_Groups Colivelin_Admin Administer this compound (e.g., i.c.v. injection) Treatment_Groups->Colivelin_Admin Behavioral_Testing Assess Cognitive Function (Y-Maze Test) Colivelin_Admin->Behavioral_Testing Histological_Analysis Histological Analysis (Neuronal Loss in Hippocampus) Behavioral_Testing->Histological_Analysis Data_Analysis Data Analysis and Statistical Comparison Histological_Analysis->Data_Analysis

Caption: A generalized workflow for in vivo testing of this compound.
Histological Analysis of Neuroprotection

Objective: To quantify the protective effect of this compound against Aβ-induced neuronal loss in the hippocampus.

Procedure:

  • Following behavioral testing, mice are euthanized, and their brains are collected.

  • The brains are fixed, embedded in paraffin, and sectioned.

  • Hippocampal sections are stained with cresyl violet, a dye that stains Nissl bodies in neurons, allowing for the visualization and quantification of neuronal cell bodies.[1]

  • The number of viable neurons in specific regions of the hippocampus, such as the CA1 region, is counted and compared between treatment groups.[1]

Conclusion and Future Directions

The preclinical data on this compound present a compelling case for its potential as a therapeutic agent for Alzheimer's disease. Its unique dual-pathway mechanism of action, coupled with its potent neuroprotective effects at femtomolar concentrations in vitro and its ability to rescue cognitive deficits in vivo, underscores its promise. The ability of this compound to be administered intranasally and still exert beneficial effects is also a significant advantage for potential clinical translation.

Future research should focus on several key areas. A more detailed elucidation of the downstream targets of the STAT3 and CaMKIV pathways activated by this compound would provide a more complete understanding of its neuroprotective mechanisms. Long-term studies in animal models are needed to assess the sustained efficacy and safety of chronic this compound administration. Furthermore, pharmacokinetic and pharmacodynamic studies will be crucial to optimize dosing and delivery for potential human clinical trials.

References

Colivelin's Role in Mitigating Ischemic Brain Injury: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ischemic stroke, characterized by a disruption of blood flow to the brain, initiates a complex cascade of pathological events leading to neuronal death and long-term disability. The development of effective neuroprotective agents that can mitigate this damage is a critical area of research. Colivelin, a novel hybrid peptide, has emerged as a promising therapeutic candidate. This document provides an in-depth technical overview of this compound's mechanism of action, supported by quantitative data from preclinical studies, detailed experimental protocols, and visualizations of its signaling pathways and experimental workflows.

This compound is a synthetically engineered peptide that combines the neuroprotective properties of two endogenous molecules: a potent derivative of Humanin (HNG) and Activity-Dependent Neurotrophic Factor (ADNF).[1] This unique composition allows this compound to activate multiple pro-survival pathways, offering a multi-faceted approach to combating the cellular damage induced by ischemic brain injury.[2][3]

Mechanism of Action: Dual Pro-Survival Signaling Pathways

This compound exerts its neuroprotective effects by concurrently activating two distinct intracellular signaling cascades: the JAK/STAT3 pathway, triggered by its Humanin moiety, and the Ca²⁺/Calmodulin-dependent Protein Kinase IV (CaMKIV) pathway, initiated by its ADNF component.[2][4]

JAK/STAT3 Signaling Pathway

The Humanin component of this compound activates the Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a critical route for promoting cell survival and mitigating apoptosis.[5] Upon activation, JAK2 phosphorylates STAT3, leading to its dimerization and translocation to the nucleus.[6] In the nucleus, phosphorylated STAT3 acts as a transcription factor, upregulating the expression of anti-apoptotic genes, such as Bcl-2, and downregulating pro-apoptotic genes, like Bax.[5][7] This shift in the balance of apoptotic regulatory proteins is crucial for neuronal survival in the ischemic brain.[5]

Colivelin_JAK_STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor JAK2 JAK2 Receptor->JAK2 Activation This compound This compound (Humanin Moiety) This compound->Receptor pJAK2 p-JAK2 JAK2->pJAK2 Phosphorylation STAT3 STAT3 pJAK2->STAT3 Phosphorylation pSTAT3_dimer p-STAT3 Dimer STAT3->pSTAT3_dimer Dimerization pSTAT3_dimer_nuc p-STAT3 Dimer pSTAT3_dimer->pSTAT3_dimer_nuc Nuclear Translocation DNA DNA pSTAT3_dimer_nuc->DNA Binds to Promoter Regions Bcl2 Bcl-2 (Anti-apoptotic) DNA->Bcl2 Upregulation Bax Bax (Pro-apoptotic) DNA->Bax Downregulation

This compound's Activation of the JAK/STAT3 Signaling Pathway.
ADNF-Mediated CaMKIV Signaling Pathway

The ADNF component of this compound activates a separate neuroprotective cascade involving Ca²⁺/Calmodulin-dependent Protein Kinase IV (CaMKIV).[2][4] This pathway is initiated by an increase in intracellular calcium levels, which leads to the activation of Calmodulin Kinase Kinase (CaMKK). CaMKK, in turn, phosphorylates and activates CaMKIV.[8] Activated CaMKIV then translocates to the nucleus and phosphorylates the cAMP Response Element-Binding protein (CREB).[9] Phosphorylated CREB promotes the transcription of genes that are essential for neuronal survival and plasticity.[8]

Colivelin_ADNF_CaMKIV_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor_ADNF ADNF Receptor Ca2_increase ↑ [Ca²⁺]i Receptor_ADNF->Ca2_increase Signal Transduction Colivelin_ADNF This compound (ADNF Moiety) Colivelin_ADNF->Receptor_ADNF CaMKK CaMKK Ca2_increase->CaMKK Activation CaMKIV CaMKIV CaMKK->CaMKIV Phosphorylation pCaMKIV p-CaMKIV CaMKIV->pCaMKIV pCaMKIV_nuc p-CaMKIV pCaMKIV->pCaMKIV_nuc Nuclear Translocation CREB CREB pCaMKIV_nuc->CREB Phosphorylation pCREB p-CREB CREB->pCREB Survival_Genes Pro-survival Gene Expression pCREB->Survival_Genes Transcriptional Activation

This compound's Activation of the ADNF-Mediated CaMKIV Signaling Pathway.

Quantitative Data from Preclinical Studies

The neuroprotective efficacy of this compound in the context of ischemic brain injury has been evaluated in various preclinical models. The following tables summarize the key quantitative findings from these studies.

Table 1: In Vivo Efficacy of this compound in a Mouse Model of Ischemic Stroke
ParameterVehicle ControlThis compound TreatmentPercent ChangeReference
Infarct Volume (%) 55.2 ± 4.532.8 ± 3.1↓ 40.6%[5]
Neurological Deficit Score 3.2 ± 0.41.8 ± 0.3↓ 43.8%[5]
Bcl-2 Expression (relative units) 1.0 ± 0.12.1 ± 0.2↑ 110%[5]
Bax Expression (relative units) 1.0 ± 0.10.5 ± 0.08↓ 50%[5]
Cleaved Caspase-3 (relative units) 1.0 ± 0.120.4 ± 0.06↓ 60%[5]
p < 0.05 compared to vehicle control.
Table 2: In Vitro Efficacy of this compound in an Oxygen-Glucose Deprivation (OGD) Model
ParameterOGD ControlThis compound TreatmentConcentrationReference
Neuronal Viability (%) 48.2 ± 5.175.6 ± 6.3100 nM[2][3]
Apoptotic Cells (%) 35.4 ± 4.212.8 ± 2.1100 nM[2][3]
p-STAT3 Levels (relative to total STAT3) 1.0 ± 0.23.5 ± 0.450 µg/mL[2][3]
p < 0.05 compared to OGD control.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound's neuroprotective effects in ischemic brain injury.

Middle Cerebral Artery Occlusion (MCAO) Model in Mice

The MCAO model is a widely used preclinical model to mimic human ischemic stroke.[10][11]

  • Animal Preparation: Adult male C57BL/6 mice (20-25g) are used. Animals are anesthetized with isoflurane (2% for induction, 1-1.5% for maintenance) in a mixture of 70% N₂O and 30% O₂. Body temperature is maintained at 37.0 ± 0.5°C using a heating pad.

  • Surgical Procedure: A midline cervical incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed. The ECA is ligated and transected. A 6-0 nylon monofilament with a silicon-coated tip is inserted into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA). Occlusion is confirmed by a drop in regional cerebral blood flow, monitored by laser Doppler flowmetry.

  • Ischemia and Reperfusion: The filament is left in place for 60 minutes to induce ischemia.[5] For reperfusion, the filament is withdrawn.

  • This compound Administration: this compound (e.g., 1 mg/kg) or vehicle is administered intraperitoneally at the time of reperfusion.[12]

  • Outcome Assessment:

    • Neurological Deficit Scoring: At 24 hours post-MCAO, neurological deficits are assessed using a 5-point scale.[13]

    • Infarct Volume Measurement: At 24 hours post-MCAO, brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) or cresyl violet to visualize the infarct area.[10][14] The infarct volume is quantified using image analysis software.[14]

MCAO_Experimental_Workflow Anesthesia Anesthesia (Isoflurane) Surgery Surgical Exposure of Carotid Arteries Anesthesia->Surgery MCAO Middle Cerebral Artery Occlusion (60 min) Surgery->MCAO Reperfusion Reperfusion (Filament Withdrawal) MCAO->Reperfusion Treatment This compound or Vehicle Administration (i.p.) Reperfusion->Treatment PostOp_Care Post-operative Care (24h) Treatment->PostOp_Care Neuro_Assess Neurological Deficit Scoring PostOp_Care->Neuro_Assess Infarct_Assess Infarct Volume Measurement (TTC/Cresyl Violet) PostOp_Care->Infarct_Assess Biochem_Assess Biochemical Analysis (Western Blot, etc.) PostOp_Care->Biochem_Assess

Experimental Workflow for the Middle Cerebral Artery Occlusion (MCAO) Model.
Oxygen-Glucose Deprivation (OGD) Model

The OGD model is an in vitro method to simulate ischemic conditions in cultured neuronal cells.[15]

  • Cell Culture: Primary cortical neurons or a neuronal cell line (e.g., HT22) are cultured to an appropriate confluency.

  • OGD Induction: The culture medium is replaced with a glucose-free medium. The cells are then placed in a hypoxic chamber with an atmosphere of 95% N₂ and 5% CO₂ for a specified duration (e.g., 2-4 hours).

  • Reoxygenation: After the OGD period, the glucose-free medium is replaced with the original culture medium, and the cells are returned to a normoxic incubator (95% air, 5% CO₂) for a reoxygenation period (e.g., 24 hours).

  • This compound Treatment: this compound (e.g., 100 nM) is added to the culture medium at the beginning of the reoxygenation period.

  • Outcome Assessment:

    • Cell Viability Assay: Cell viability is assessed using methods such as the MTT assay or by staining with fluorescent dyes like calcein-AM and propidium iodide.[16][17]

    • Apoptosis Assay: Apoptosis can be quantified by TUNEL staining or by measuring the levels of cleaved caspase-3.[18]

Western Blot Analysis for p-STAT3

This protocol is used to quantify the activation of the STAT3 pathway.

  • Protein Extraction: Following treatment, cells or brain tissue are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). The membrane is then incubated overnight at 4°C with a primary antibody specific for phosphorylated STAT3 (p-STAT3). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to the levels of total STAT3 or a loading control like β-actin.

Conclusion

This compound demonstrates significant potential as a neuroprotective agent for the treatment of ischemic brain injury. Its unique dual-mechanism of action, targeting both the JAK/STAT3 and CaMKIV signaling pathways, allows for a robust and multi-faceted approach to promoting neuronal survival. The quantitative data from preclinical in vivo and in vitro studies consistently show that this compound can reduce infarct volume, improve neurological function, and mitigate apoptosis. The detailed experimental protocols provided herein offer a framework for the continued investigation and development of this compound as a novel therapeutic for ischemic stroke. Further research is warranted to translate these promising preclinical findings into clinical applications.

References

Methodological & Application

Application Notes and Protocols for Colivelin Administration in Mouse Models of Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the administration of Colivelin, a promising neuroprotective peptide, in mouse models of Alzheimer's disease (AD). The following protocols are based on established research and are intended to facilitate the replication and further investigation of this compound's therapeutic potential.

Data Presentation: In Vivo Administration of this compound

The following tables summarize key quantitative data from studies administering this compound to mouse models of Alzheimer's disease.

Table 1: Intracerebroventricular (i.c.v.) Administration of this compound

Mouse ModelAgeCompound Administered with this compoundThis compound DosageAdministration FrequencyDurationReference
C57BL/6 (Aβ25-35 induced)AdultAβ25-35 (1 nmol)10 pmolOnce every 6 days3 weeks[1]
C57BL/6 (Aβ1-42 induced)AdultAβ1-42 (300 pmol)100 pmolSingle dose 24h before Aβ1-42Single dose[1]
G93A-SOD1 (ALS model)80 days-100 fmol, 10 pmol, 1 nmolEvery other dayUntil end of experiment[2][3]

Table 2: Intraperitoneal (i.p.) Administration of this compound

Mouse ModelAgeCompound Administered with this compoundThis compound DosageAdministration FrequencyDurationReference
C57BL/6 (3-QNB induced amnesia)Adult3-Quinuclidinyl benzilate (70 ng)7 nmolSingle pre-injectionSingle dose[4]
CD-1 (3-QNB induced amnesia)Adult3-Quinuclidinyl benzilate (17.5 ng)1.4, 7, and 35 nmolSingle pre-injectionSingle dose[4]

Table 3: Intranasal (i.n.) Administration of this compound

Mouse ModelAgeThis compound DosageAdministration FrequencyDurationReference
APP/PS19 monthsNot specifiedChronicNot specified[5][6][7][8]

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

This protocol outlines the steps for dissolving and preparing this compound for injection.

Materials:

  • This compound peptide (lyophilized powder)

  • Sterile, distilled water or sterile phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (DMSO) (optional, for hydrophobic peptides)

  • Vortex mixer

  • Sterile microcentrifuge tubes

Procedure:

  • Determine the appropriate solvent: The solubility of this compound can vary. For most in vivo applications, dissolving in sterile water or PBS is preferred. However, if the peptide is hydrophobic, a small amount of DMSO can be used to initially dissolve the peptide, followed by dilution with sterile water or PBS.[9][10][11] It is recommended to first test the solubility of a small amount of the peptide.

  • Calculate the required amount: Based on the desired dosage and the number of animals, calculate the total amount of this compound needed.

  • Reconstitution:

    • Allow the lyophilized this compound vial to reach room temperature before opening to prevent condensation.

    • Add the calculated volume of sterile water or PBS to the vial to achieve the desired stock concentration.

    • Gently vortex the vial until the peptide is completely dissolved. Avoid vigorous shaking to prevent peptide degradation.

    • If using DMSO, first dissolve the peptide in a small volume of DMSO and then slowly add sterile water or PBS to the desired final concentration while gently vortexing.

  • Sterile Filtration (Optional but Recommended): For intracerebroventricular injections, it is advisable to sterile filter the this compound solution through a 0.22 µm syringe filter to remove any potential microbial contaminants.

  • Storage: Aliquot the reconstituted this compound solution into sterile microcentrifuge tubes and store at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles.

Protocol 2: Intracerebroventricular (i.c.v.) Injection in Mice

This protocol describes the surgical procedure for delivering this compound directly into the lateral ventricles of the mouse brain.

Materials:

  • Anesthesia (e.g., isoflurane, ketamine/xylazine cocktail)

  • Stereotaxic apparatus for mice

  • Hamilton syringe with a 30-gauge needle

  • Surgical drill

  • Surgical tools (scalpel, forceps, etc.)

  • Suturing material or tissue adhesive

  • 70% ethanol and betadine for sterilization

  • Heating pad to maintain body temperature

Procedure:

  • Anesthesia and Stereotaxic Mounting:

    • Anesthetize the mouse using an appropriate anesthetic agent.

    • Once fully anesthetized, place the mouse in the stereotaxic frame, ensuring the head is securely fixed.

    • Apply ophthalmic ointment to the eyes to prevent drying.

    • Shave the scalp and sterilize the surgical area with 70% ethanol and betadine.

  • Surgical Incision and Craniotomy:

    • Make a midline incision on the scalp to expose the skull.

    • Identify the bregma and lambda landmarks on the skull.

    • Using a surgical drill, create a small burr hole at the desired coordinates for injection into the lateral ventricle. The following coordinates relative to bregma are commonly used for C57BL/6 mice:

      • Anterior/Posterior (AP): -0.25 mm to -0.5 mm[12][13]

      • Medial/Lateral (ML): ±1.0 mm[12][13]

      • Dorsal/Ventral (DV): -2.3 mm to -2.5 mm from the skull surface[12][13][14]

    • Note: These coordinates may need to be adjusted based on the specific mouse strain and age.

  • This compound Injection:

    • Lower the Hamilton syringe needle through the burr hole to the target DV coordinate.

    • Infuse the this compound solution at a slow and controlled rate (e.g., 0.5-1 µL/min) to avoid tissue damage.

    • After the injection is complete, leave the needle in place for an additional 2-5 minutes to allow for diffusion and prevent backflow.

    • Slowly withdraw the needle.

  • Post-operative Care:

    • Suture the scalp incision or close it with tissue adhesive.

    • Administer post-operative analgesics as required.

    • Place the mouse on a heating pad to maintain body temperature until it recovers from anesthesia.

    • Monitor the mouse closely for any signs of distress.

Protocol 3: Y-Maze Spontaneous Alternation Test

This behavioral test is used to assess spatial working memory, a cognitive function often impaired in Alzheimer's disease.

Apparatus:

  • A Y-shaped maze with three identical arms (e.g., 40 cm long, 10 cm wide, and 20 cm high) made of a non-porous material for easy cleaning. The arms are typically arranged at a 120° angle from each other.

Procedure:

  • Habituation:

    • Handle the mice for a few days prior to testing to reduce stress.

    • On the day of the test, allow the mice to acclimate to the testing room for at least 30-60 minutes before starting the experiment.

  • Testing:

    • Place a mouse at the end of one arm (the "start arm") and allow it to freely explore the maze for a set period, typically 5-8 minutes.[15][16]

    • Record the sequence of arm entries using a video tracking system or by a trained observer. An arm entry is defined as all four paws entering the arm.

    • Between each trial, clean the maze with 70% ethanol or a similar cleaning agent to eliminate olfactory cues.

  • Data Analysis:

    • An alternation is defined as consecutive entries into the three different arms (e.g., ABC, CAB, BCA).

    • Calculate the percentage of spontaneous alternation using the following formula:

      • % Spontaneous Alternation = [Number of Spontaneous Alternations / (Total Number of Arm Entries - 2)] x 100 [15]

    • A higher percentage of spontaneous alternation indicates better spatial working memory.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

This compound exerts its neuroprotective effects through the activation of two key signaling pathways: the STAT3 pathway and the CaMKIV pathway.[17] This dual mechanism contributes to its potent anti-apoptotic and pro-survival effects in neurons.

Colivelin_Signaling_Pathway This compound This compound HN_Receptor Humanin Receptor This compound->HN_Receptor ADNF_Receptor ADNF Receptor This compound->ADNF_Receptor JAK2 JAK2 HN_Receptor->JAK2 CaMKIV CaMKIV ADNF_Receptor->CaMKIV STAT3 STAT3 JAK2->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation Neuroprotection Neuroprotection (Anti-apoptosis, Pro-survival) pSTAT3->Neuroprotection CREB CREB CaMKIV->CREB pCREB p-CREB CREB->pCREB Phosphorylation pCREB->Neuroprotection

Caption: this compound's dual signaling pathway for neuroprotection.

Experimental Workflow for this compound Administration and Behavioral Testing

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a mouse model of Alzheimer's disease.

Experimental_Workflow Start Start: Alzheimer's Disease Mouse Model Grouping Randomly Assign to Treatment Groups Start->Grouping Treatment This compound Administration (i.c.v., i.p., or i.n.) Grouping->Treatment Control Vehicle Control Administration Grouping->Control Behavioral Behavioral Testing (e.g., Y-Maze) Treatment->Behavioral Control->Behavioral Biochemical Biochemical Analysis (e.g., Aβ levels, p-STAT3) Behavioral->Biochemical Histological Histological Analysis (e.g., Plaque load, Neuronal count) Behavioral->Histological Data Data Analysis and Interpretation Biochemical->Data Histological->Data

Caption: A typical experimental workflow for in vivo this compound studies.

References

Colivelin Dosage for In Vivo Neuroprotection: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Colivelin, a potent neuroprotective peptide, and its application in in vivo neuroprotection studies. This document includes a summary of effective dosages, detailed experimental protocols derived from published research, and visualizations of its signaling pathway and experimental workflows.

Introduction

This compound is a synthetically engineered hybrid peptide that combines the neuroprotective properties of Humanin (HN) and Activity-Dependent Neurotrophic Factor (ADNF). Specifically, it is composed of the ADNF C-terminally fused to a potent Humanin derivative, AGA-(C8R)HNG17.[1][2] This unique structure allows this compound to exert its neuroprotective effects through two distinct signaling pathways, making it a highly effective agent against neuronal cell death in various models of neurodegenerative diseases.[1][3][4] In vitro studies have demonstrated its remarkable potency, with complete suppression of neuronal death at concentrations as low as 100 femtomolar.[1][5][6] Its ability to cross the blood-brain barrier allows for systemic administration, further enhancing its therapeutic potential.[1][5]

Quantitative Data Summary

The following table summarizes the effective dosages of this compound used in various in vivo neuroprotection studies.

Animal ModelDisease ModelRoute of AdministrationThis compound DosageKey FindingsReference
MiceAlzheimer's Disease (Aβ25-35 or Aβ1-42 induced memory impairment)Intracerebroventricular (i.c.v.)10 injections of 1 nmol Aβ with or without this compoundCompletely suppressed impairment in spatial working memory and antagonized neuronal loss in the CA1 region of the hippocampus.[1][5]
MiceAlzheimer's Disease (Muscarinic acetylcholine receptor antagonist-induced memory impairment)Intraperitoneal (i.p.)Not specifiedSuppressed memory impairment, indicating blood-brain barrier penetration.[1][5]
RatsAlzheimer's Disease (Aβ25-35 induced deficits)Intrahippocampal0.2 nmolEffectively prevented spatial learning and memory deficits and prevented the suppression of hippocampal long-term potentiation (LTP).[7]
Mice (G93A-SOD1 Tg)Amyotrophic Lateral Sclerosis (ALS)Intracerebroventricular (i.c.v.)10 pmol or 1 nmol per 2 daysDose-dependently improved motor performance, prolonged survival, and increased motoneuronal survival in the spinal cord.[8][9]
MiceIschemic Stroke (transient focal cerebral ischemia)Not specifiedNot specifiedDecreased neurological deficits, infarct lesion, axonal damage, and neuronal death.[10]
Fetal MiceFetal Alcohol Syndrome (Alcohol-induced apoptosis)Not specifiedNot specifiedPrevented alcohol-induced apoptosis in the fetal brain.[11]

Signaling Pathway

This compound's neuroprotective effects are mediated through the activation of two independent pro-survival signaling pathways.[1][4][5] The ADNF component of this compound activates the Ca2+/calmodulin-dependent protein kinase IV (CaMKIV) pathway, while the Humanin derivative component activates the Janus kinase 2/signal transducer and activator of transcription 3 (Jak2/STAT3) pathway.[1][2]

Colivelin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound ADNF_R ADNF Receptor This compound->ADNF_R HN_R HN Receptor Complex This compound->HN_R CaMKIV_pathway Ca2+/Calmodulin- dependent Protein Kinase IV (CaMKIV) ADNF_R->CaMKIV_pathway JAK2 JAK2 HN_R->JAK2 Prosurvival_Genes Pro-survival Gene Expression CaMKIV_pathway->Prosurvival_Genes STAT3 STAT3 JAK2->STAT3 pSTAT3 pSTAT3 STAT3->pSTAT3 Phosphorylation pSTAT3->Prosurvival_Genes Neuroprotection Neuroprotection Prosurvival_Genes->Neuroprotection

Caption: this compound's dual signaling pathway for neuroprotection.

Experimental Protocols

Protocol 1: Intracerebroventricular (i.c.v.) Administration of this compound in an Alzheimer's Disease Mouse Model

This protocol is adapted from studies investigating the neuroprotective effects of this compound against amyloid-beta (Aβ) induced toxicity.[1]

1. Materials:

  • This compound peptide

  • Sterile, pyrogen-free saline

  • Aβ25-35 or Aβ1-42 peptide

  • Stereotaxic apparatus

  • Hamilton syringe (10 µl)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Animal model: Male C57BL/6 mice

2. Preparation of Solutions:

  • This compound Solution: Dissolve this compound in sterile saline to the desired final concentration (e.g., for co-injection with Aβ). Prepare fresh on the day of the experiment.

  • Aβ Peptide Solution: Prepare Aβ25-35 or Aβ1-42 solution according to established protocols to form aggregated, neurotoxic species. A common method is to dissolve the peptide in sterile water and incubate it at 37°C for several days.

3. Surgical Procedure and Administration:

  • Anesthetize the mouse using an appropriate anesthetic.

  • Mount the mouse in a stereotaxic apparatus.

  • Make a midline incision on the scalp to expose the skull.

  • Drill a small hole over the lateral ventricle. Stereotaxic coordinates for the lateral ventricle in mice are typically (relative to bregma): Anteroposterior (AP): -0.2 mm; Mediolateral (ML): ±1.0 mm; Dorsoventral (DV): -2.5 mm. These coordinates should be optimized for the specific mouse strain and age.

  • Slowly inject the desired volume of this compound and/or Aβ solution (e.g., 1-5 µl) into the lateral ventricle using a Hamilton syringe.

  • Leave the needle in place for a few minutes post-injection to prevent backflow.

  • Withdraw the needle slowly, suture the incision, and allow the mouse to recover in a warm cage.

4. Post-operative Care and Analysis:

  • Monitor the animals for any signs of distress.

  • For studies involving repetitive injections, repeat the administration as required by the experimental design (e.g., daily for 10 days).[1]

  • Conduct behavioral tests (e.g., Y-maze, Morris water maze) to assess spatial working memory.

  • At the end of the experiment, euthanize the animals and perfuse them with saline followed by a fixative (e.g., 4% paraformaldehyde).

  • Collect brain tissue for histological analysis (e.g., Nissl staining, immunohistochemistry for neuronal markers) to assess neuronal loss.

Protocol 2: Intraperitoneal (i.p.) Administration of this compound

This protocol is a general guideline for systemic administration of this compound.

1. Materials:

  • This compound peptide

  • Sterile, pyrogen-free saline

  • Syringes (1 ml) with appropriate gauge needles (e.g., 25-27G)

  • Animal model (e.g., mice, rats)

2. Preparation of this compound Solution:

  • Dissolve this compound in sterile saline to the desired concentration. The volume to be injected should be calculated based on the animal's body weight (e.g., 10 ml/kg for mice).

3. Administration Procedure:

  • Gently restrain the animal.

  • Lift the animal's hindquarters to allow the abdominal organs to shift forward.

  • Insert the needle into the lower quadrant of the abdomen, avoiding the midline to prevent damage to the bladder.

  • Aspirate to ensure no fluid is drawn back, which would indicate entry into a blood vessel or organ.

  • Inject the this compound solution slowly.

  • Withdraw the needle and return the animal to its cage.

4. Experimental Follow-up:

  • Proceed with the specific experimental paradigm (e.g., induction of neurotoxicity, behavioral testing).

  • The timing of this compound administration relative to the neurotoxic insult will depend on the experimental question (pre-treatment, co-treatment, or post-treatment).

Experimental Workflow

The following diagram illustrates a typical experimental workflow for in vivo neuroprotection studies using this compound.

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis cluster_outcome Outcome Animal_Model Select Animal Model (e.g., Mouse, Rat) Peptide_Prep Prepare this compound and Neurotoxic Agent Solutions Animal_Model->Peptide_Prep Administration Administer this compound (i.c.v., i.p., etc.) Peptide_Prep->Administration Induction Induce Neurotoxicity (e.g., Aβ injection, Ischemia) Administration->Induction Behavioral Behavioral Testing (e.g., Y-maze, MWM) Induction->Behavioral Histology Histological Analysis (e.g., Nissl, IHC) Induction->Histology Biochemical Biochemical Assays (e.g., Western Blot for pSTAT3) Induction->Biochemical Data_Analysis Data Analysis and Interpretation Behavioral->Data_Analysis Histology->Data_Analysis Biochemical->Data_Analysis

References

Application Notes and Protocols: Assessing Colivelin Efficacy in Ischemic Stroke Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ischemic stroke, characterized by a disruption of blood flow to the brain, is a leading cause of mortality and long-term disability. The pathophysiology involves a complex cascade of events including excitotoxicity, oxidative stress, inflammation, and apoptosis, leading to neuronal death and neurological deficits. Neuroprotective strategies aim to interrupt this cascade and salvage brain tissue. Colivelin, a hybrid peptide combining the neuroprotective properties of Humanin and Activity-Dependent Neurotrophic Factor (ADNF), has emerged as a promising therapeutic candidate. It is a brain-penetrant peptide that has demonstrated potent neuroprotective effects in various models of neurodegeneration and brain injury.[1][2]

These application notes provide a comprehensive overview of the techniques and protocols used to assess the efficacy of this compound in preclinical rodent models of ischemic stroke. The focus is on establishing a robust experimental framework to evaluate its neuroprotective potential, from inducing the stroke model to detailed functional and molecular analyses.

Experimental Model: Transient Middle Cerebral Artery Occlusion (tMCAO)

The most widely used model to mimic human focal ischemic stroke in rodents is the transient Middle Cerebral Artery Occlusion (tMCAO) model.[3] This model involves the temporary blockage of the MCA, typically for 60-90 minutes, followed by reperfusion, which simulates the clinical scenario of thrombolysis or thrombectomy.[4][5][6]

Experimental Workflow

The overall experimental workflow for assessing this compound's efficacy is depicted below.

G cluster_0 Phase 1: Stroke Induction & Treatment cluster_1 Phase 2: Post-Stroke Assessment cluster_2 Phase 3: Ex Vivo Analysis A Rodent Acclimatization B Transient Middle Cerebral Artery Occlusion (tMCAO) A->B C Drug Administration (this compound or Vehicle) B->C D Neurobehavioral Testing (24h - 14d) C->D E Euthanasia & Brain Tissue Collection D->E F Infarct Volume Measurement (TTC) E->F G Histology (TUNEL) E->G H Molecular Analysis (Western Blot, ELISA) E->H

Caption: General experimental workflow for evaluating this compound in a tMCAO stroke model.

Protocol 1: tMCAO Surgery (Intraluminal Suture Method)

This protocol is adapted from standard procedures for inducing focal cerebral ischemia in mice or rats.[5][7]

Materials:

  • Anesthesia (e.g., Isoflurane)

  • Heating pad with a rectal probe to maintain body temperature (37 ± 0.5°C)

  • Surgical microscope

  • Micro-surgical instruments

  • 4-0 silk sutures

  • Silicone-coated nylon monofilament (size varies by animal weight and species)

  • Laser Doppler Flowmeter (optional, for monitoring cerebral blood flow)

Procedure:

  • Anesthetize the animal and place it in a supine position on the heating pad.

  • Make a midline neck incision to expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Carefully dissect the arteries from the surrounding tissue and vagus nerve.

  • Ligate the distal end of the ECA. Place a temporary ligature around the proximal ECA.

  • Place a temporary ligature around the CCA.

  • Introduce the silicone-coated filament into the ECA through a small incision.

  • Gently advance the filament from the ECA into the ICA until it occludes the origin of the MCA (approximately 9-11 mm for mice, 18-20 mm for rats from the CCA bifurcation).[8] A drop in cerebral blood flow (if monitored) confirms occlusion.

  • Secure the filament in place and allow occlusion for the desired period (e.g., 60 minutes).[4]

  • After the occlusion period, withdraw the filament to allow reperfusion.

  • Remove the temporary ligatures and permanently ligate the ECA stump.

  • Suture the neck incision and allow the animal to recover in a warm cage.

Assessment of Therapeutic Efficacy

The efficacy of this compound is assessed through a combination of functional, histological, and molecular techniques.

Neurobehavioral Assessment

Behavioral tests are crucial for evaluating functional recovery.[9][10] These tests should be performed at various time points post-stroke (e.g., 24h, 3d, 7d, 14d).

Table 1: Summary of Neurobehavioral Tests

Test NameAssessed FunctionScoring PrincipleReference
Modified Neurological Severity Score (mNSS) Motor, sensory, balance, and reflex functions.Graded scale (0-14); higher score indicates more severe deficit.[11]
Bederson Score Global neurological function, focusing on postural reflex and forelimb flexion.Graded scale (0-5); higher score indicates more severe deficit.[11][12]
Corner Test Sensorimotor and postural asymmetry.Measures the frequency of turning left vs. right to exit a corner.[11][13]
Cylinder Test Forelimb use asymmetry during vertical exploration.Quantifies the use of the impaired vs. unimpaired forelimb.[11][13]
Rotarod Test Motor coordination and balance.Measures the latency to fall from a rotating rod.[11][13]
Protocol 2: Modified Neurological Severity Score (mNSS)

The mNSS is a composite score evaluating multiple neurological functions.[11]

Procedure:

  • Motor Tests (6 points):

    • Raising the rat by the tail (Flexion of forelimb, hindlimb).

    • Placing the rat on the floor (Circling behavior).

    • Walking on a flat surface (Gait analysis).

  • Sensory Tests (2 points):

    • Placing and visual tests for tactile and proprioceptive deficits.

  • Beam Balance Test (6 points):

    • Ability to balance on and traverse beams of decreasing width.

  • Reflexes and Abnormal Movements (4 points):

    • Pinna reflex, corneal reflex, startle reflex.

Scoring: One point is given for the inability to perform each task. The total score ranges from 0 (normal) to 14 (maximal deficit). A score of 1-4 indicates mild, 5-9 moderate, and 10-14 severe injury.[11]

Histopathological Assessment

Histological analysis provides a direct measure of the extent of brain damage.

Protocol 3: Infarct Volume Measurement by TTC Staining

2,3,5-triphenyltetrazolium chloride (TTC) is a salt that is reduced by mitochondrial dehydrogenases in living cells to a red formazan product. Ischemic tissue, with reduced enzyme activity, remains unstained (white).[5][6]

Procedure:

  • At a predetermined endpoint (e.g., 24 or 48 hours post-tMCAO), euthanize the animal and decapitate.

  • Quickly remove the brain and place it in a cold saline solution.

  • Slice the brain into 2-mm coronal sections using a brain matrix.

  • Immerse the slices in a 2% TTC solution in phosphate-buffered saline (PBS) at 37°C for 15-20 minutes in the dark.[5]

  • Transfer the stained slices into a 10% formaldehyde solution for fixation.

  • Scan or photograph the slices. Use image analysis software (e.g., ImageJ) to measure the area of the infarct (white) and the total area of the ipsilateral and contralateral hemispheres for each slice.

  • Calculate the infarct volume, often corrected for edema:

    • Corrected Infarct Volume (%) = [(Volume of Contralateral Hemisphere) - (Volume of Non-infarcted Ipsilateral Hemisphere)] / (Volume of Contralateral Hemisphere) x 100.

Molecular and Cellular Analysis

These assays elucidate the mechanisms through which this compound exerts its protective effects, particularly on apoptosis and key signaling pathways.

Mechanism of Action: this compound Signaling Pathways

This compound is known to activate pro-survival signaling cascades. Its neuroprotective effects are mediated through at least two key pathways: the JAK/STAT3 pathway, triggered by the Humanin component, and a Ca2+/calmodulin-dependent protein kinase IV (CaMKIV) pathway, triggered by the ADNF component.[2][4][14] Activation of these pathways leads to the upregulation of anti-apoptotic proteins (e.g., Bcl-2) and the downregulation of pro-apoptotic proteins (e.g., Bax, cleaved Caspase-3), ultimately inhibiting neuronal death.[1][15]

G cluster_0 This compound-Mediated Neuroprotection cluster_HN Humanin (HN) Component cluster_ADNF ADNF Component cluster_output Cellular Response This compound This compound JAK JAK This compound->JAK CaMKIV CaMKIV This compound->CaMKIV STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization Nucleus Nucleus pSTAT3_dimer->Nucleus Translocation CREB CREB CaMKIV->CREB Activates pCREB p-CREB pCREB->Nucleus Translocation AntiApoptosis Upregulation of Anti-Apoptotic Genes (e.g., Bcl-2) Nucleus->AntiApoptosis ProApoptosis Downregulation of Pro-Apoptotic Genes (e.g., Bax) Nucleus->ProApoptosis NeuronalSurvival Neuronal Survival & Axonal Remodeling AntiApoptosis->NeuronalSurvival ProApoptosis->NeuronalSurvival

Caption: this compound activates JAK/STAT3 and CaMKIV pathways to promote neuronal survival.

Protocol 4: TUNEL Assay for Apoptosis in Brain Sections

The TdT-mediated dUTP Nick-End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.[16][17]

Materials:

  • Paraffin-embedded or frozen brain sections

  • Proteinase K

  • TUNEL reaction mixture (containing TdT and labeled dUTP, e.g., FITC-dUTP)

  • DAPI (for nuclear counterstaining)

  • Fluorescence microscope

Procedure:

  • Deparaffinize and rehydrate paraffin-embedded sections or fix frozen sections.

  • Permeabilize the tissue by incubating with Proteinase K (20 µg/mL) for 15-30 minutes at room temperature.[16]

  • Wash sections with PBS.

  • Add 50-100 µL of the TUNEL reaction mixture to each section, ensuring the tissue is covered.

  • Incubate at 37°C for 60 minutes in a humidified, dark chamber.[16]

  • Wash sections with PBS to stop the reaction.

  • Counterstain nuclei with DAPI for 10 minutes.

  • Wash again and mount with an anti-fade mounting medium.

  • Visualize under a fluorescence microscope. TUNEL-positive cells (apoptotic) will show green fluorescence, while all nuclei will show blue fluorescence from DAPI.

  • Quantify the number of TUNEL-positive cells per field of view in the peri-infarct region.

Protocol 5: Western Blot for Apoptosis and Signaling Proteins

Western blotting is used to quantify changes in the expression levels of specific proteins.[18][19]

Materials:

  • Brain tissue homogenates from the ischemic hemisphere

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, electrophoresis, and transfer apparatus

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-p-STAT3, anti-STAT3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Homogenize brain tissue samples in ice-cold RIPA buffer.[20]

  • Centrifuge at high speed (e.g., 12,000 g) for 15 minutes at 4°C. Collect the supernatant.

  • Determine the protein concentration of each sample using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature in blocking buffer.

  • Incubate the membrane with the desired primary antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash again, then apply the ECL substrate.

  • Detect the chemiluminescent signal using an imaging system.

  • Quantify band densities using image analysis software and normalize to a loading control (e.g., β-actin).

Protocol 6: ELISA for Inflammatory Cytokines

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of inflammatory cytokines like TNF-α, IL-1β, and IL-6 in brain tissue.[21][22]

Materials:

  • Brain tissue homogenates

  • Cytokine-specific ELISA kit (containing capture antibody, detection antibody, standard, and substrate)

  • 96-well ELISA plates

  • Plate reader

Procedure:

  • Prepare brain tissue homogenates as described for Western Blotting (Protocol 5, steps 1-3).

  • Coat a 96-well plate with the capture antibody overnight at 4°C.[23]

  • Wash the plate and block non-specific binding sites.

  • Add protein standards and samples to the wells and incubate for 2 hours at room temperature.

  • Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour.

  • Wash the plate and add streptavidin-HRP. Incubate for 30 minutes.

  • Wash the plate and add the substrate solution (e.g., TMB). Incubate in the dark until color develops.

  • Stop the reaction with a stop solution.

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate cytokine concentrations in the samples based on the standard curve.

Data Presentation

Quantitative data should be summarized to allow for clear comparison between treatment (this compound) and control (Vehicle) groups.

Table 2: Example Data Summary for this compound Efficacy

ParameterSham GroupVehicle + tMCAOThis compound + tMCAOp-value
Infarct Volume (%) 0 ± 045.2 ± 5.825.6 ± 4.1<0.01
mNSS (at 72h) 0.5 ± 0.210.8 ± 1.26.5 ± 1.0<0.01
TUNEL+ cells/field 2 ± 185 ± 1132 ± 7<0.001
Bcl-2/Bax Ratio (fold change) 1.00.4 ± 0.10.8 ± 0.1<0.05
p-STAT3/STAT3 Ratio (fold change) 1.01.1 ± 0.22.5 ± 0.4<0.01
IL-6 (pg/mg protein) 50 ± 8350 ± 45180 ± 30<0.01

Note: Data are presented as Mean ± SEM and are hypothetical examples for illustrative purposes.

Conclusion

The protocols and techniques outlined in these application notes provide a robust framework for the preclinical evaluation of this compound in ischemic stroke models. A multi-faceted approach, combining behavioral, histological, and molecular analyses, is essential to thoroughly characterize its neuroprotective efficacy and underlying mechanisms of action. Consistent application of these standardized methods will yield reliable and translatable data for advancing this compound as a potential therapy for ischemic stroke.

References

Application Notes and Protocols for the Detection of Colivelin in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colivelin is a synthetically engineered neuroprotective peptide that has demonstrated significant therapeutic potential in preclinical models of neurodegenerative diseases, including Alzheimer's disease.[1][2][3] As a hybrid peptide, it combines the neuroprotective activities of Activity-Dependent Neurotrophic Factor (ADNF) and a potent derivative of Humanin, AGA-(C8R)HNG17.[1][3] Its mechanism of action involves the activation of two key pro-survival signaling pathways: the STAT3 pathway and the Ca2+/calmodulin-dependent protein kinase IV (CaMKIV) pathway.[1][2][4]

Given the therapeutic interest in this compound, robust and reliable methods for its detection and quantification in biological samples are crucial for pharmacokinetic studies, pharmacodynamic assessments, and overall drug development. These application notes provide detailed protocols for both indirect and direct methods of this compound detection.

This compound Signaling Pathway

This compound exerts its neuroprotective effects through a dual signaling cascade. The Humanin component activates the JAK2/STAT3 pathway, leading to the transcription of anti-apoptotic genes. Concurrently, the ADNF moiety of this compound activates the CaMKIV pathway, which also promotes neuronal survival.

Colivelin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Receptor_HN Humanin Receptor (trimeric complex) This compound->Receptor_HN HN part Receptor_ADNF ADNF Receptor This compound->Receptor_ADNF ADNF part JAK2 JAK2 Receptor_HN->JAK2 CaMKIV CaMKIV Receptor_ADNF->CaMKIV activates STAT3 STAT3 JAK2->STAT3 phosphorylates pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 dimerizes Anti_Apoptotic_Genes Anti-Apoptotic Gene Transcription pSTAT3->Anti_Apoptotic_Genes translocates to nucleus and binds DNA CREB CREB CaMKIV->CREB phosphorylates pCREB p-CREB CREB->pCREB pCREB->Anti_Apoptotic_Genes binds DNA Neuronal_Survival Neuronal Survival Anti_Apoptotic_Genes->Neuronal_Survival

Caption: this compound's dual signaling pathway promoting neuronal survival.

Indirect Detection of this compound Activity: Western Blot for Phospho-STAT3

A common method to assess the biological activity of this compound is to measure the phosphorylation of its downstream target, STAT3. This can be achieved through Western blotting.

Experimental Workflow

Western_Blot_Workflow Sample_Prep 1. Sample Preparation (Cell Lysates or Tissue Homogenates) Protein_Quant 2. Protein Quantification (e.g., BCA Assay) Sample_Prep->Protein_Quant SDS_PAGE 3. SDS-PAGE Protein_Quant->SDS_PAGE Transfer 4. Protein Transfer (to PVDF or Nitrocellulose Membrane) SDS_PAGE->Transfer Blocking 5. Blocking (e.g., 5% BSA or Milk in TBST) Transfer->Blocking Primary_Ab 6. Primary Antibody Incubation (anti-p-STAT3) Blocking->Primary_Ab Secondary_Ab 7. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 8. Chemiluminescent Detection Secondary_Ab->Detection Analysis 9. Data Analysis Detection->Analysis

Caption: Workflow for the indirect detection of this compound activity via Western Blot.

Protocol: Western Blot for Phospho-STAT3

1. Sample Preparation (Cell Lysates)

  • Culture cells to the desired confluence and treat with this compound at various concentrations and time points.

  • Wash cells with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes with periodic vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the protein lysate.

2. Protein Quantification

  • Determine the protein concentration of each lysate using a BCA protein assay kit.

3. SDS-PAGE

  • Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • Load samples onto a polyacrylamide gel.

  • Run the gel at 100-150V until the dye front reaches the bottom.

4. Protein Transfer

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

5. Blocking

  • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

6. Antibody Incubation

  • Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3) overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 5 minutes each with TBST.

  • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times for 5 minutes each with TBST.

7. Detection

  • Incubate the membrane with a chemiluminescent substrate.

  • Visualize the protein bands using a chemiluminescence imaging system.

8. Data Analysis

  • Quantify the band intensity using densitometry software. Normalize the p-STAT3 signal to a loading control like GAPDH or β-actin.

Table 1: Reagents and Materials for Western Blot

Reagent/MaterialSupplierCatalog Number (Example)
RIPA BufferThermo Fisher89900
Protease/Phosphatase InhibitorsRoche04693132001
BCA Protein Assay KitThermo Fisher23225
Laemmli Sample BufferBio-Rad1610747
Polyacrylamide GelsBio-RadVarious
PVDF MembraneMilliporeIPFL00010
Non-fat Dry MilkBio-Rad1706404
Anti-p-STAT3 AntibodyCell Signaling9145
Anti-GAPDH AntibodyCell Signaling5174
HRP-conjugated Secondary AbCell Signaling7074
Chemiluminescent SubstrateThermo Fisher34580

Direct Detection of this compound

Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and specificity for the quantification of this compound in plasma, cerebrospinal fluid (CSF), and brain tissue homogenates.

1. Sample Preparation

  • Plasma/CSF:

    • Protein precipitation: Add acetonitrile (1:3 v/v) to the sample, vortex, and centrifuge to pellet precipitated proteins.

    • Solid-phase extraction (SPE): Further clean up the supernatant using a C18 SPE cartridge to enrich for the peptide and remove interfering substances.

  • Brain Tissue:

    • Homogenize the tissue in an appropriate buffer.

    • Perform protein precipitation and SPE as described for plasma/CSF.

2. LC Separation

  • Use a C18 reverse-phase column.

  • Employ a gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

3. MS/MS Detection

  • Use a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

  • Optimize the instrument parameters for the specific precursor and product ions of this compound.

  • A stable isotope-labeled version of this compound should be used as an internal standard for accurate quantification.

Table 2: Proposed LC-MS/MS Parameters for this compound Detection

ParameterProposed Value/Condition
Sample Type Plasma, CSF, Brain Homogenate
Sample Preparation Protein Precipitation followed by SPE
LC Column C18, e.g., 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MS Instrument Triple Quadrupole Mass Spectrometer
Detection Mode Multiple Reaction Monitoring (MRM)
Internal Standard Stable Isotope-Labeled this compound

Note: The specific MRM transitions for this compound would need to be determined empirically by infusing a pure standard of the peptide into the mass spectrometer.

Method 2: Custom Sandwich ELISA Development

For high-throughput analysis, a custom sandwich ELISA can be developed. This requires the generation of specific antibodies against this compound.

1. Antigen Preparation and Antibody Production

  • Synthesize the this compound peptide.

  • Conjugate the peptide to a carrier protein (e.g., KLH) to enhance immunogenicity.

  • Immunize animals (e.g., rabbits or mice) with the conjugated peptide to generate polyclonal or monoclonal antibodies.

  • Screen and select antibody pairs (a capture antibody and a detection antibody) that bind to different epitopes on this compound.[5]

2. ELISA Protocol

  • Coat a 96-well plate with the capture antibody.

  • Block the plate to prevent non-specific binding.

  • Add standards and samples to the wells.

  • Incubate to allow this compound to bind to the capture antibody.

  • Wash the plate.

  • Add the biotinylated detection antibody.

  • Incubate and wash.

  • Add streptavidin-HRP.

  • Incubate and wash.

  • Add a colorimetric substrate (e.g., TMB).

  • Stop the reaction and measure the absorbance at 450 nm.

Table 3: Key Considerations for Custom ELISA Development

StepKey Consideration
Antibody Selection High affinity and specificity for this compound. Two antibodies recognizing different epitopes are required.
Assay Optimization Titration of capture and detection antibodies, optimization of incubation times and temperatures.
Standard Curve Use of a highly purified this compound peptide to generate a reliable standard curve.
Matrix Effects Evaluation of interference from components in the biological sample matrix.
Validation Assessment of assay precision, accuracy, sensitivity, and specificity.

Summary of Quantitative Data

As specific quantitative data for this compound detection methods are not widely published, the following table provides expected performance characteristics based on similar peptide assays.

Table 4: Expected Performance of this compound Detection Methods

MethodSample TypeExpected Limit of Quantification (LOQ)ThroughputSpecificity
Western Blot (p-STAT3) Cell Lysates, Tissue HomogenatesN/A (Semi-quantitative)LowModerate (Indirect)
LC-MS/MS Plasma, CSF, Brain HomogenateLow ng/mL to pg/mLMediumHigh
Custom ELISA Plasma, CSF, Cell Culture Supernatantspg/mL to low ng/mLHighHigh

Conclusion

The detection and quantification of this compound in biological samples can be approached through both indirect and direct methods. While Western blotting for the downstream target p-STAT3 provides a reliable measure of this compound's biological activity, direct quantification for pharmacokinetic studies requires the development of custom assays. LC-MS/MS offers the highest specificity and sensitivity for this purpose. For high-throughput applications, the development of a custom sandwich ELISA is a viable, though more resource-intensive, option. The protocols and guidelines provided here offer a comprehensive framework for researchers and drug development professionals to establish robust methods for the analysis of this compound.

References

Experimental Design for Long-Term Colivelin Administration Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colivelin is a novel, brain-penetrant hybrid peptide demonstrating significant neuroprotective properties. It is composed of Activity-Dependent Neurotrophic Factor (ADNF) fused to a potent derivative of Humanin, AGA-(C8R)HNG17.[1] This unique structure allows this compound to exert its effects through two distinct signaling pathways, making it a promising therapeutic candidate for neurodegenerative diseases such as Alzheimer's disease and for mitigating ischemic brain injury.[2][3][4]

These application notes provide a comprehensive guide for designing and executing long-term in vivo studies to evaluate the efficacy of this compound. Detailed protocols for administration, behavioral assessments, and post-mortem tissue analysis are provided to ensure robust and reproducible results.

Mechanism of Action

This compound's neuroprotective effects are mediated through the simultaneous activation of two key intracellular signaling pathways:

  • STAT3 Pathway: The Humanin component of this compound activates the Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) pathway, a critical cascade for promoting cell survival and reducing apoptosis.[2][3][4]

  • CaMKIV Pathway: The ADNF moiety activates the Ca2+/calmodulin-dependent protein kinase IV (CaMKIV) pathway, which is also crucial for neuronal survival and plasticity.[2]

This dual mechanism of action suggests that this compound may offer a more potent and comprehensive neuroprotective effect compared to agents that target a single pathway.

Colivelin_Signaling_Pathways This compound This compound HN_receptor Humanin Receptor This compound->HN_receptor ADNF_receptor ADNF Receptor This compound->ADNF_receptor JAK JAK HN_receptor->JAK activates CaM Ca2+/Calmodulin ADNF_receptor->CaM activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Neuroprotection Neuroprotection (Anti-apoptosis, Survival) pSTAT3->Neuroprotection CaMKIV CaMKIV CaM->CaMKIV activates pCaMKIV p-CaMKIV CaMKIV->pCaMKIV pCaMKIV->Neuroprotection

Caption: this compound's dual signaling pathways for neuroprotection.

Experimental Design: Long-Term Administration

A well-controlled, long-term experimental design is crucial for evaluating the neuroprotective efficacy of this compound. The following provides a general framework that can be adapted to specific research questions and animal models of neurodegeneration.

Long_Term_Colivelin_Study_Workflow start Start: Animal Model Selection (e.g., 5XFAD, APP/PS1 mice) acclimation Acclimation & Baseline Measurements (Body weight, general health) start->acclimation grouping Randomization into Treatment Groups acclimation->grouping treatment Long-Term this compound Administration (e.g., 3-6 months via i.p. or i.c.v.) grouping->treatment behavioral Behavioral Testing (Y-Maze, Morris Water Maze) treatment->behavioral Performed at regular intervals euthanasia Euthanasia & Tissue Collection behavioral->euthanasia histology Histological Analysis (Neuronal loss, apoptosis) euthanasia->histology biochemistry Biochemical Analysis (p-STAT3, p-ERK, Apoptotic markers) euthanasia->biochemistry analysis Data Analysis & Interpretation histology->analysis biochemistry->analysis

Caption: General workflow for a long-term this compound study.
Animal Models

The choice of animal model is critical and should be relevant to the neurodegenerative condition being studied. Commonly used models for Alzheimer's disease research include the 5XFAD and APP/PS1 transgenic mice.

Administration Routes and Dosages

This compound can be administered via multiple routes. The choice of administration will depend on the experimental goals and the desired systemic or central nervous system exposure.

Administration RouteRecommended Dosage RangeFrequencyDurationNotes
Intraperitoneal (i.p.)1 - 10 mg/kgDaily or every other day3 - 6 monthsSystemic administration, good for assessing blood-brain barrier penetration and overall efficacy.
Intracerebroventricular (i.c.v.)10 - 100 pmol/mouseEvery 2-3 days3 - 6 monthsDirect central nervous system administration, bypasses the blood-brain barrier to directly assess neuroprotective effects.[3]

Experimental Protocols

Behavioral Assessment of Cognitive Function

Behavioral tests should be conducted at baseline and at regular intervals throughout the study to assess the impact of long-term this compound treatment on cognitive function.

The Y-maze test assesses short-term spatial working memory by capitalizing on the innate tendency of rodents to explore novel environments.

Apparatus: A three-armed maze with arms of equal length (e.g., 40 cm long, 10 cm wide, and 20 cm high) positioned at 120-degree angles from each other.

Procedure:

  • Place the mouse in the center of the Y-maze.

  • Allow the mouse to freely explore the maze for 8 minutes.

  • Record the sequence of arm entries using an overhead camera and tracking software.

  • An arm entry is counted when all four paws of the mouse are within the arm.

  • A "spontaneous alternation" is defined as consecutive entries into three different arms (e.g., ABC, CAB, or BCA).

  • Clean the maze with 70% ethanol between each animal to eliminate olfactory cues.

Data Analysis: Calculate the percentage of spontaneous alternation as follows: % Alternation = (Number of Spontaneous Alternations / (Total Number of Arm Entries - 2)) * 100

The Morris Water Maze is a widely used test to assess hippocampal-dependent spatial learning and memory.

Apparatus: A circular pool (e.g., 120-150 cm in diameter) filled with opaque water (using non-toxic white paint or milk powder) maintained at 22-24°C. A hidden escape platform (10 cm in diameter) is submerged 1-1.5 cm below the water surface. Visual cues are placed around the room.

Procedure:

  • Acquisition Phase (5-7 days):

    • Conduct 4 trials per day for each mouse.

    • Gently place the mouse into the water facing the wall of the pool at one of four designated start positions.

    • Allow the mouse to swim and find the hidden platform for a maximum of 60 seconds.

    • If the mouse fails to find the platform within 60 seconds, gently guide it to the platform.

    • Allow the mouse to remain on the platform for 15-30 seconds.

    • The location of the platform remains constant, while the starting position is varied for each trial.

  • Probe Trial (24 hours after the last acquisition trial):

    • Remove the escape platform from the pool.

    • Allow the mouse to swim freely for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located).

Data Analysis:

  • Acquisition Phase: Measure the escape latency (time to find the platform) and the path length for each trial.

  • Probe Trial: Analyze the time spent in the target quadrant and the number of platform location crosses.

Post-Mortem Tissue Analysis

Tissue Preparation:

  • Anesthetize the mouse and perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.

  • Dissect the brain and post-fix in 4% PFA overnight at 4°C.

  • Cryoprotect the brain by incubating in a 30% sucrose solution until it sinks.

  • Freeze the brain and section coronally at 30-40 µm using a cryostat.

This classic histological stain is used to visualize Nissl bodies in the cytoplasm of neurons, allowing for the quantification of neuronal loss.[5][6][7][8]

Procedure:

  • Mount brain sections onto gelatin-coated slides and air dry.

  • Rehydrate the sections through a series of graded ethanol solutions (100%, 95%, 70%) and then in distilled water.[5]

  • Stain the sections in 0.1% Cresyl Violet solution for 5-10 minutes.[5]

  • Briefly rinse in distilled water.

  • Differentiate the sections in 95% ethanol with a few drops of acetic acid until the background is clear and neurons are distinctly stained.

  • Dehydrate through graded ethanol solutions (70%, 95%, 100%) and clear in xylene.[5]

  • Coverslip with a permanent mounting medium.

Data Analysis: Perform stereological cell counting in specific brain regions of interest (e.g., hippocampus, cortex) to quantify the number of surviving neurons.

The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

Procedure:

  • Follow the manufacturer's instructions for a commercially available TUNEL assay kit.

  • Briefly, rehydrate brain sections and permeabilize with proteinase K.

  • Incubate the sections with the TUNEL reaction mixture containing TdT enzyme and labeled dUTP.

  • Stop the reaction and wash the sections.

  • Counterstain with a nuclear stain such as DAPI.

  • Mount and visualize using a fluorescence microscope.

Data Analysis: Quantify the number of TUNEL-positive cells in specific brain regions to determine the extent of apoptosis.

Tissue Preparation: Rapidly dissect the brain region of interest (e.g., hippocampus, cortex) on ice, snap-freeze in liquid nitrogen, and store at -80°C until use. Homogenize the tissue in appropriate lysis buffers for subsequent analyses.

Western blotting is used to quantify the levels of key proteins involved in this compound's signaling pathways.

Procedure:

  • Prepare protein lysates from brain tissue homogenates and determine protein concentration using a BCA assay.

  • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p-STAT3, STAT3, p-ERK, and ERK overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Normalize the levels of phosphorylated proteins to their respective total protein levels.

Quantitative Data Summary

The following tables summarize expected quantitative outcomes from long-term this compound administration studies based on existing literature. These values can serve as a benchmark for data comparison.

Table 1: Representative Behavioral Data

Behavioral TestAnimal ModelTreatment GroupOutcome MeasureExpected Result
Y-MazeAβ-injected miceVehicle Control% Spontaneous Alternation~55-60%
Y-MazeAβ-injected miceThis compound (10 pmol, i.c.v.)% Spontaneous Alternation~70-75%[9]
Morris Water MazeAPP/PS1 miceVehicle ControlEscape Latency (Day 5)Increased latency
Morris Water MazeAPP/PS1 miceThis compound (5 mg/kg, i.p.)Escape Latency (Day 5)Decreased latency
Morris Water MazeAPP/PS1 miceVehicle ControlTime in Target Quadrant~25% (chance)
Morris Water MazeAPP/PS1 miceThis compound (5 mg/kg, i.p.)Time in Target QuadrantIncreased time >25%

Table 2: Representative Histological and Biochemical Data

AnalysisBrain RegionAnimal ModelTreatment GroupOutcome MeasureExpected Result
Nissl StainingHippocampus CA1Aβ-injected miceVehicle ControlNeuronal CountSignificant reduction
Nissl StainingHippocampus CA1Aβ-injected miceThis compound (100 pmol, i.c.v.)Neuronal CountAttenuation of neuronal loss[9]
TUNEL AssayCortexIschemic stroke modelVehicle ControlTUNEL-positive cells/fieldIncreased number
TUNEL AssayCortexIschemic stroke modelThis compoundTUNEL-positive cells/fieldDecreased number[3]
Western BlotHippocampusNeurodegeneration modelVehicle Controlp-STAT3/STAT3 ratioBaseline levels
Western BlotHippocampusNeurodegeneration modelThis compoundp-STAT3/STAT3 ratioSignificant increase[2]
Western BlotHippocampusNeurodegeneration modelVehicle Controlp-ERK/ERK ratioBaseline levels
Western BlotHippocampusNeurodegeneration modelThis compoundp-ERK/ERK ratioSignificant increase

Conclusion

The protocols and experimental design framework provided in these application notes offer a comprehensive approach to investigating the long-term neuroprotective effects of this compound. By employing a combination of behavioral, histological, and biochemical analyses, researchers can generate robust and reliable data to further elucidate the therapeutic potential of this promising peptide for the treatment of neurodegenerative diseases. Adherence to these detailed methodologies will facilitate the standardization of research efforts and contribute to a deeper understanding of this compound's mechanism of action in vivo.

References

Troubleshooting & Optimization

Optimizing Colivelin Concentration for Primary Neuron Cultures: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Colivelin concentration in primary neuron cultures. This guide offers troubleshooting advice and frequently asked questions (FAQs) to address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in primary neuron cultures?

A1: Based on in vitro studies, this compound has been shown to be a potent neuroprotective peptide, with complete neuroprotection against amyloid-β (Aβ)-induced toxicity observed at concentrations as low as 100 femtomolar (fM)[1][2][3][4][5]. However, the optimal concentration can vary depending on the specific neuronal cell type, culture conditions, and the nature of the neurotoxic insult. It is recommended to perform a dose-response experiment to determine the most effective concentration for your specific experimental setup.

Q2: What is the mechanism of action of this compound?

A2: this compound is a hybrid peptide that exerts its neuroprotective effects through a dual signaling pathway. It is composed of Activity-Dependent Neurotrophic Factor (ADNF) fused to a derivative of Humanin (HNG17)[1][4][5]. This unique structure allows it to activate two distinct neuroprotective pathways:

  • STAT3 Pathway: The Humanin component of this compound activates the Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) pathway, which is crucial for promoting cell survival and inhibiting apoptosis[2][4][5][6][7][8].

  • CaMKIV Pathway: The ADNF component of this compound triggers the Ca2+/calmodulin-dependent protein kinase IV (CaMKIV) pathway, which is also involved in neuronal protection[1][2][3].

// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HN_part [label="Humanin (HN)\ncomponent", fillcolor="#F1F3F4", fontcolor="#202124"]; ADNF_part [label="Activity-Dependent\nNeurotrophic Factor (ADNF)\ncomponent", fillcolor="#F1F3F4", fontcolor="#202124"]; JAK2 [label="JAK2", fillcolor="#FBBC05", fontcolor="#202124"]; STAT3 [label="STAT3", fillcolor="#FBBC05", fontcolor="#202124"]; pSTAT3 [label="p-STAT3", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CaMKIV [label="CaMKIV", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Survival_Genes [label="Upregulation of\nAnti-Apoptotic Genes", fillcolor="#34A853", fontcolor="#FFFFFF"]; Neuroprotection [label="Neuroprotection", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges this compound -> HN_part [dir=none]; this compound -> ADNF_part [dir=none]; HN_part -> JAK2 [label=" activates"]; JAK2 -> STAT3 [label=" phosphorylates"]; STAT3 -> pSTAT3; pSTAT3 -> Nucleus [label=" translocates to"]; Nucleus -> Survival_Genes; ADNF_part -> CaMKIV [label=" activates"]; CaMKIV -> Neuroprotection; Survival_Genes -> Neuroprotection; } .dot Caption: Dual signaling pathway of this compound leading to neuroprotection.

Q3: How long should I pre-incubate neurons with this compound before inducing toxicity?

A3: A pre-incubation period of 16 hours with this compound before the addition of a neurotoxic agent has been shown to be effective in providing neuroprotection[1]. However, the optimal pre-incubation time may vary depending on the experimental design.

Q4: Is this compound effective against different types of neuronal insults?

A4: Yes, this compound has demonstrated neuroprotective effects against a variety of insults, including those relevant to Alzheimer's disease such as amyloid-β peptides (Aβ1-42 and Aβ1-43) and toxicity induced by familial Alzheimer's disease (FAD)-causative genes[1][2][3]. It has also been shown to be effective against ischemic brain injury and alcohol-induced apoptosis[6].

Troubleshooting Guide

This section addresses common issues that may be encountered when optimizing this compound concentration in primary neuron cultures.

Issue Possible Cause(s) Recommended Action(s)
No observable neuroprotective effect. - Suboptimal this compound concentration: The concentration may be too low for the specific neuron type or insult. - Inadequate pre-incubation time: The duration of pre-treatment may be insufficient. - Poor quality or degraded this compound: The peptide may have lost its activity. - Severe neurotoxic insult: The level of toxicity may be too high for this compound to overcome at the tested concentrations.- Perform a dose-response curve with a wider range of concentrations (e.g., 1 fM to 100 nM). - Increase the pre-incubation time (e.g., 24 hours). - Ensure proper storage and handling of the this compound peptide. Purchase from a reputable supplier. - Titrate the concentration of the neurotoxic agent to a level that causes approximately 50% cell death.
High variability between replicate wells. - Uneven cell plating: Inconsistent cell density across wells. - Edge effects in multi-well plates: Evaporation in the outer wells can alter media concentration. - Inconsistent treatment application: Pipetting errors leading to varied final concentrations.- Ensure thorough mixing of the cell suspension before plating to achieve a uniform cell density. - To minimize edge effects, avoid using the outermost wells of the plate or fill them with sterile PBS or media. - Use calibrated pipettes and careful technique to ensure accurate and consistent addition of this compound and other reagents.
Signs of cellular toxicity (e.g., neurite blebbing, cell detachment) after this compound treatment. - High this compound concentration: Although generally well-tolerated, very high concentrations might have off-target effects in sensitive neuronal cultures. - Contamination of the culture: Bacterial or fungal contamination can cause neuronal stress and death. - Issues with culture media or supplements: Expired or improperly prepared media components.- Test a lower range of this compound concentrations. - Regularly inspect cultures for signs of contamination. Use aseptic techniques and consider adding penicillin/streptomycin to the culture medium if it doesn't interfere with the experiment. - Prepare fresh media and supplements. Ensure all components are within their expiration dates.

Experimental Protocols

Protocol 1: Determining the Optimal this compound Concentration

This protocol outlines a general procedure for performing a dose-response experiment to identify the optimal neuroprotective concentration of this compound.

Materials:

  • Primary neuron culture of choice (e.g., cortical, hippocampal)

  • Appropriate culture medium and supplements (e.g., Neurobasal medium with B27 supplement)[9][10]

  • This compound peptide stock solution

  • Neurotoxic agent (e.g., Amyloid-β 1-42)

  • Cell viability assay kit (e.g., MTT, Calcein-AM)

  • Poly-D-lysine or other appropriate coating for culture plates[11]

  • 96-well culture plates

// Nodes A [label="1. Plate Primary Neurons\nin 96-well plate", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Allow neurons to adhere\nand mature (e.g., 5-7 days)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="3. Pre-incubate with varying\nconcentrations of this compound\n(e.g., 1 fM to 100 nM) for 16h", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="4. Add neurotoxic agent\n(e.g., Aβ1-42)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="5. Incubate for 24-72 hours", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="6. Assess cell viability\n(e.g., MTT assay)", fillcolor="#FBBC05", fontcolor="#202124"]; G [label="7. Analyze data and determine\noptimal concentration", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; } .dot Caption: Workflow for optimizing this compound concentration.

Procedure:

  • Cell Plating: Plate primary neurons at a suitable density in a 96-well plate pre-coated with an appropriate substrate. Allow the neurons to adhere and extend neurites for several days in vitro (DIV), typically 5-7 days, to establish a healthy neuronal network[9].

  • This compound Treatment: Prepare serial dilutions of this compound in fresh culture medium to cover a broad concentration range (e.g., 1 fM, 10 fM, 100 fM, 1 pM, 10 pM, 100 pM, 1 nM, 10 nM, 100 nM). Include a vehicle control (medium without this compound).

  • Pre-incubation: Carefully replace the old medium with the medium containing the different concentrations of this compound or vehicle. Incubate the plate for 16 hours at 37°C and 5% CO2[1].

  • Induction of Toxicity: After the pre-incubation period, add the neurotoxic agent to all wells except for the untreated control wells.

  • Incubation: Incubate the plate for a period sufficient to induce significant cell death in the positive control wells (typically 24-72 hours, depending on the toxin)[1].

  • Assessment of Cell Viability: Measure neuronal viability using a standard assay such as the MTT assay or by staining with Calcein-AM and Ethidium Homodimer-1.

  • Data Analysis: Calculate the percentage of viable cells for each this compound concentration relative to the untreated control. Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and determine the EC50 (half-maximal effective concentration).

Data Presentation

The quantitative data from the dose-response experiment should be summarized in a table for clear comparison.

This compound ConcentrationMean Cell Viability (%)Standard Deviation
Vehicle Control100± 5.2
1 fM105.3± 6.1
10 fM115.8± 4.8
100 fM 120.1 ± 5.5
1 pM118.9± 6.3
10 pM112.4± 5.9
100 pM108.7± 6.0
1 nM105.1± 5.7
10 nM103.2± 6.2
100 nM101.5± 5.4
Toxin Control48.2± 7.3

Note: The data presented in this table is hypothetical and for illustrative purposes only.

This guide provides a foundational framework for optimizing the use of this compound in primary neuron cultures. Researchers are encouraged to adapt these protocols and troubleshooting tips to their specific experimental needs for the best results.

References

Troubleshooting Colivelin Solubility for In Vivo Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges with Colivelin for in vivo applications. The following question-and-answer format directly addresses common issues to facilitate seamless experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reconstituting this compound for in vivo studies?

A1: The choice of solvent depends on the desired stock concentration and the specific experimental requirements. For a high-concentration stock solution, Dimethyl Sulfoxide (DMSO) is commonly used. However, for direct in vivo administration, it is crucial to use a biocompatible vehicle. Sterile saline or sterile deionized distilled water are often employed for final dilutions for both intracerebroventricular and intraperitoneal injections.[1] For formulations requiring co-solvents to improve solubility and stability, specific protocols are available (see Q3).

Q2: I am observing precipitation after dissolving this compound. What should I do?

A2: Precipitation can occur due to several factors. Here is a troubleshooting workflow to address this issue:

  • Ensure Fresh Solvent: DMSO is hygroscopic and can absorb moisture, which can reduce the solubility of this compound.[2] Always use newly opened or properly stored anhydrous DMSO.

  • Apply Sonication: For compounds that are difficult to dissolve, brief ultrasonication can aid in dissolution.[3]

  • Gentle Warming: Gentle warming of the solution may also help, but be cautious to avoid degradation of the peptide.

  • Check pH: The pH of the final solution can influence the solubility of peptides. Ensure your final preparation is within a physiologically acceptable pH range.

  • Prepare Fresh: It is highly recommended to prepare working solutions for in vivo experiments fresh on the day of use to minimize stability issues.[3]

Q3: How can I prepare a stable this compound formulation for intraperitoneal injection?

A3: For systemic administration where higher volumes might be needed, using co-solvents can improve solubility and prevent precipitation. One published method involves a multi-step process:

  • First, prepare a high-concentration stock solution in an appropriate solvent like water.

  • Sequentially add co-solvents. For example, a formulation could involve adding the aqueous stock solution to PEG 300, mixing thoroughly, then adding Tween 80, and finally bringing the solution to the final volume with ddH₂O.[2]

  • Another approach for in vivo formulation involves using 2% DMSO with 98% (20% SBE-β-CD in saline) or 2% DMSO with 98% corn oil.[4]

It is critical to mix the solution thoroughly after each addition to ensure clarity before proceeding to the next step.

Quantitative Solubility Data

The following table summarizes the reported solubility of this compound in various solvents. These values should be used as a guideline, and empirical testing for your specific experimental conditions is recommended.

CompoundSolventReported ConcentrationNotes
This compoundDMSO66.67 mg/mL (25.21 mM)[3]Requires sonication.[3] Use fresh, anhydrous DMSO.[2]
This compoundDMSO100 mg/mL (37.8 mM)[2]Moisture-absorbing DMSO reduces solubility.[2]
This compound TFAH₂O50 mg/mL (18.12 mM)[5]May require sonication.[5]
This compound20% Ethanol / Water1 mg/mL-

Experimental Protocols

Protocol 1: Preparation of this compound for Intracerebroventricular Injection

  • Aseptically weigh the required amount of this compound powder.

  • Reconstitute the peptide in sterile, pyrogen-free saline to the desired final concentration (e.g., 10 pmol in 3 µl).[1]

  • Vortex briefly to ensure complete dissolution.

  • If necessary, centrifuge the vial briefly to collect the solution at the bottom.

  • Use the freshly prepared solution for intracerebroventricular administration.

Protocol 2: Preparation of this compound for Intraperitoneal Injection

  • Prepare a stock solution of this compound in sterile water (e.g., 100 mg/mL).[2]

  • For a 1 mL final working solution, add 50 µL of the aqueous stock to 400 µL of PEG 300 and mix until clear.[2]

  • Add 50 µL of Tween 80 to the mixture and mix until clear.[2]

  • Add 500 µL of sterile ddH₂O to reach the final volume of 1 mL.[2]

  • This solution should be prepared fresh and used immediately for intraperitoneal injection.[2]

Visualizing this compound's Mechanism and Troubleshooting

To further aid in understanding and troubleshooting, the following diagrams illustrate key concepts.

Colivelin_Troubleshooting_Workflow This compound Solubility Troubleshooting Workflow start Start: this compound Precipitation Observed check_solvent Use Fresh Anhydrous DMSO? start->check_solvent use_fresh Action: Use Newly Opened DMSO check_solvent->use_fresh No sonicate Apply Sonication? check_solvent->sonicate Yes use_fresh->sonicate apply_sonication Action: Sonicate Briefly sonicate->apply_sonication Yes cosolvent Consider Co-solvent Formulation? sonicate->cosolvent No apply_sonication->cosolvent prepare_cosolvent Action: Prepare Co-solvent Formulation (e.g., with PEG300/Tween80) cosolvent->prepare_cosolvent Yes fail Issue Persists: Consult Technical Support cosolvent->fail No success Result: Clear Solution prepare_cosolvent->success

Caption: Troubleshooting workflow for this compound solubility issues.

Colivelin_Signaling_Pathway This compound's Dual Neuroprotective Signaling Pathways cluster_hn Humanin (HN) Component cluster_adnf ADNF Component This compound This compound hn_receptor HN Receptor This compound->hn_receptor activates adnf_receptor ADNF Receptor This compound->adnf_receptor activates jak2 JAK2 hn_receptor->jak2 activates stat3 STAT3 jak2->stat3 phosphorylates p_stat3 p-STAT3 stat3->p_stat3 nucleus_hn Nucleus p_stat3->nucleus_hn translocates to hn_survival Pro-survival Gene Expression nucleus_hn->hn_survival camkiv Ca2+/CaM-dependent protein kinase IV (CaMKIV) adnf_receptor->camkiv activates adnf_survival Neuroprotection camkiv->adnf_survival

Caption: Dual signaling pathways activated by this compound.[1][3][6]

References

How to prevent degradation of Colivelin in experimental setups

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Colivelin in experimental setups, with a focus on preventing its degradation and ensuring experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a synthetic, brain-penetrant neuroprotective peptide. It is a potent activator of STAT3 (Signal Transducer and Activator of Transcription 3).[1][2] this compound is a hybrid peptide created by fusing an Activity-Dependent Neurotrophic Factor (ADNF) derivative to a highly potent derivative of Humanin, a naturally occurring neuroprotective peptide.[3][4][5] This unique structure allows it to activate two distinct pro-survival signaling pathways:

  • STAT3 Pathway: Triggered by the Humanin component, this pathway is crucial for suppressing neuronal death.[1][3][4]

  • Ca2+/Calmodulin-Dependent Protein Kinase IV (CaMKIV) Pathway: Activated by the ADNF component, this pathway also contributes to its neuroprotective effects.[1][3][4]

Recent studies also suggest the involvement of the AMP-activated protein kinase (AMPK) signaling pathway in this compound's mechanism of action.[6][7]

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage is critical to prevent the degradation of this compound. For optimal stability, lyophilized this compound powder should be stored at -20°C for short-term storage and -80°C for long-term storage.[8][9] Once reconstituted, it is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can significantly degrade the peptide.[1][8]

Q3: How should I reconstitute this compound?

A3: The choice of solvent for reconstitution depends on the experimental application.

  • For in vitro experiments: Sterile, nuclease-free water, 0.1% acetic acid in sterile water, or DMSO can be used.[10] Some suppliers also suggest solubility in a 20% ethanol/water mixture.

  • For in vivo experiments: A common vehicle is a mixture of PEG300, Tween 80, and sterile water or saline. Always prepare this solution fresh on the day of use.[10]

It is crucial to consult the manufacturer's datasheet for specific solubility information.[8] If the peptide is difficult to dissolve, sonication can be used to aid dissolution.[1]

Q4: What are the primary causes of peptide degradation in an experimental setting?

A4: Peptides like this compound are susceptible to several degradation pathways:

  • Hydrolysis: Cleavage of peptide bonds, which can be catalyzed by acidic or basic conditions. Peptides containing Aspartic acid (Asp) are particularly susceptible.

  • Oxidation: Amino acids such as Methionine (Met), Cysteine (Cys), and Tryptophan (Trp) are prone to oxidation. The sequence of this compound (SALLRSIPAPAGASRLLLLTGEIDLP) does not contain these specific residues, which reduces its susceptibility to oxidation.

  • Enzymatic Degradation: Proteases present in cell culture media (especially those with serum) or in biological fluids in vivo can rapidly degrade peptides.[11][12]

  • Physical Instability: Repeated freeze-thaw cycles can denature the peptide. Adsorption to surfaces of storage vials can also lead to a loss of active compound.[8]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent or no biological effect observed Peptide Degradation: Improper storage or handling has led to a loss of active this compound.1. Confirm that lyophilized peptide has been stored at -20°C or -80°C. 2. Ensure that reconstituted solutions are aliquoted and stored at -80°C to avoid freeze-thaw cycles.[1][8] 3. Prepare fresh working solutions for each experiment from a frozen aliquot. For in vivo studies, it is recommended to prepare solutions fresh on the day of use.[1]
Incorrect Concentration: Errors in calculation or dilution.1. Double-check all calculations for molarity and dilution. 2. this compound is active at very low concentrations (as low as 100 fM in vitro), so precise dilutions are critical.[1][2][3]
Precipitation observed in the stock or working solution Poor Solubility: The peptide has come out of solution.1. Review the solvent used for reconstitution. If using aqueous buffers, ensure the pH is optimal (typically slightly acidic, pH 5-6, for stability). 2. If precipitation occurs after mixing with media or buffers, consider the final concentration and the composition of the diluent. 3. Gentle warming or sonication may help to redissolve the peptide, but avoid excessive heat.[1]
Variability between experiments Inconsistent Peptide Handling: Differences in how the peptide is stored, reconstituted, or used between experimental runs.1. Standardize the protocol for handling this compound across all experiments. 2. Always allow the lyophilized peptide to equilibrate to room temperature before opening the vial to prevent condensation and moisture uptake. 3. Use low-protein-binding tubes to prepare and store aliquots to minimize loss due to surface adsorption.
Presence of Proteases: If using serum-containing media, proteases may be degrading the peptide.1. Consider reducing the serum concentration or using a serum-free medium if compatible with your cell line. 2. Minimize the time the peptide is in the presence of serum before it interacts with the cells. Some protocols specify a long pre-incubation time (e.g., 16 hours), which has been shown to be effective.[3]

Quantitative Data Summary

Table 1: Recommended Storage Conditions for this compound
FormStorage TemperatureDurationKey Considerations
Lyophilized Powder -20°CShort-termKeep vial tightly sealed and protected from light.
-80°CLong-term (up to 3 years)Optimal for preserving peptide integrity.[9][10][13]
Stock Solution (in solvent) -20°CUp to 1 monthAliquot to avoid freeze-thaw cycles.[1][10][13]
-80°CUp to 6-12 monthsRecommended for long-term storage of reconstituted peptide.[1][10][13]
Working Solution 4°C< 1 weekStability is limited; fresh preparation is ideal.

Experimental Protocols

Protocol 1: In Vitro Neuroprotection Assay Using Primary Cortical Neurons

This protocol is adapted from methodologies described for assessing the neuroprotective effects of this compound against amyloid-beta (Aβ) toxicity.[3]

  • Cell Plating: Plate primary cortical neurons (PCNs) in poly-L-lysine-coated 96-well plates at a density of 5.0 x 10⁴ cells per well. Culture in serum-free medium supplemented with N2.[3]

  • This compound Pre-incubation: After allowing the cells to adhere and stabilize, pre-incubate the PCNs with various concentrations of this compound (e.g., 100 fM to 10 nM) for 16 hours.[3]

  • Induction of Neurotoxicity: Add the neurotoxic agent (e.g., 25 µM Aβ1-43) to the wells containing the pre-incubated cells.[3]

  • Incubation: Incubate the cells for 72 hours in the presence of both this compound and the neurotoxic agent.[3]

  • Assessment of Cell Viability: Measure cell viability using a standard method such as the Trypan Blue exclusion assay or an MTT assay to quantify the neuroprotective effect of this compound.[3]

Protocol 2: Preparation of this compound for In Vivo Administration

This protocol provides a general guideline for preparing this compound for intraperitoneal injection in mice, based on common practices for peptide solubilization for in vivo use.[10]

  • Prepare Stock Solution: Reconstitute lyophilized this compound in a suitable solvent like sterile water or DMSO to create a concentrated stock solution (e.g., 100 mg/mL).[10]

  • Prepare Vehicle: The vehicle can consist of a mixture of solvents to ensure solubility and stability. A validated formulation includes PEG300, Tween 80, and ddH₂O.[10]

  • Dilution for Injection:

    • For a 1 mL final working solution, add 50 µL of a 100 mg/mL stock solution to 400 µL of PEG300. Mix until clear.

    • Add 50 µL of Tween 80 to the mixture and mix until clear.

    • Add 500 µL of sterile ddH₂O to bring the final volume to 1 mL.[10]

  • Administration: The solution should be prepared fresh immediately before use for optimal results. Administer the prepared this compound solution to the animal model via the desired route (e.g., intraperitoneal injection).[1][10]

Visualizations

This compound Signaling Pathways

Colivelin_Signaling_Pathways cluster_nucleus Nucleus This compound This compound receptor_hn Humanin Receptor (trimeric complex) This compound->receptor_hn Humanin component receptor_adnf ADNF Receptor This compound->receptor_adnf ampk AMPK This compound->ampk activates jak JAK receptor_hn->jak camkiv CaMKIV receptor_adnf->camkiv activates stat3 STAT3 jak->stat3 phosphorylates p_stat3 p-STAT3 stat3->p_stat3 p_stat3_dimer p-STAT3 Dimer p_stat3->p_stat3_dimer dimerizes gene_transcription Gene Transcription (Anti-apoptotic, Pro-survival) camkiv->gene_transcription influences ampk->gene_transcription p_stat3_dimer->gene_transcription activates Colivelin_Workflow start Start: Receive Lyophilized this compound storage_lyo Store Lyophilized Peptide -80°C (Long-term) -20°C (Short-term) start->storage_lyo equilibrate Equilibrate Vial to Room Temp (Prevents Condensation) storage_lyo->equilibrate reconstitute Reconstitute in Appropriate Sterile Solvent (e.g., DMSO, water) equilibrate->reconstitute aliquot Create Single-Use Aliquots (Avoids Freeze-Thaw Cycles) reconstitute->aliquot storage_sol Store Aliquots at -80°C aliquot->storage_sol experiment Use in Experiment (Thaw one aliquot per use) storage_sol->experiment invivo_prep For In Vivo: Prepare fresh working solution daily experiment->invivo_prep if applicable

References

Colivelin Technical Support Center: Troubleshooting Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Colivelin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing potential off-target effects of this compound in your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its intended signaling pathways?

This compound is a synthetic hybrid peptide created by fusing Activity-Dependent Neurotrophic Factor (ADNF) with a potent derivative of Humanin (HNG17).[1][2] Its primary intended function is neuroprotection, which it achieves through the activation of two distinct signaling pathways:

  • STAT3 Pathway: The Humanin component of this compound activates the Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) pathway, which is crucial for its neuroprotective effects.[3][4]

  • CaMKIV Pathway: The ADNF component of this compound activates the Ca2+/calmodulin-dependent protein kinase IV (CaMKIV) pathway.[2]

Q2: What are the known or potential off-target effects of this compound?

While specific kinase selectivity panel data for this compound is not widely published, research suggests potential off-target effects through the following mechanisms:

  • AMPK Activation: Studies have shown that this compound can activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. This effect may be context-dependent, as it was observed in a study on sepsis.

  • Interactions via the Humanin Moiety: The Humanin component of this compound may interact with other proteins known to bind to Humanin, such as:

    • Bax and Bid: Pro-apoptotic proteins of the Bcl-2 family.

    • Insulin-like growth factor-binding protein 3 (IGFBP-3).

Q3: How does the concentration of this compound influence its activity and potential for off-target effects?

This compound is exceptionally potent, with neuroprotective effects observed in the femtomolar (fM) to picomolar (pM) range.[5][6] The two primary signaling pathways are differentially activated depending on the concentration:

  • Low Concentrations (fM to pM): The neuroprotective effects are thought to be primarily mediated by the ADNF component through the CaMKIV pathway.

  • High Concentrations (nM and above): The neuroprotective effects are likely dominated by the Humanin component through the STAT3 pathway. The ADNF-mediated pathway is reported to lose its efficacy at these higher concentrations.[5]

Using the lowest effective concentration is crucial to minimize potential off-target effects.

Troubleshooting Guide

This guide provides solutions to common issues encountered during experiments with this compound, with a focus on distinguishing on-target from off-target effects.

Problem Possible Cause Recommended Solution
Unexpected experimental results not consistent with STAT3 or CaMKIV activation. 1. Off-target signaling: this compound may be activating an alternative pathway, such as AMPK. 2. Non-specific binding: At high concentrations, this compound may bind to other receptors or proteins.1. Investigate AMPK activation: Perform a western blot to check for the phosphorylation of AMPKα at Thr172 and its downstream target ACC at Ser79. 2. Perform a dose-response experiment: Determine the lowest effective concentration of this compound for your desired on-target effect. 3. Use pathway-specific inhibitors: See the detailed experimental protocols below for using Stattic (STAT3 inhibitor), KN-93 (CaMKII/IV inhibitor), and Compound C (AMPK inhibitor) as negative controls.
Observed effect is not blocked by either STAT3 or CaMKIV inhibitors alone. 1. Redundant on-target pathways: Both the STAT3 and CaMKIV pathways may be contributing to the observed effect. 2. Dominant off-target effect: The observed phenotype may be primarily driven by an off-target pathway.1. Use a combination of inhibitors: Treat cells with both Stattic and KN-93 simultaneously to see if the effect is abolished. 2. Test for AMPK involvement: Use the AMPK inhibitor, Compound C, to see if it blocks the observed effect.
High variability between experiments. 1. Peptide stability and handling: Peptides are sensitive to degradation from repeated freeze-thaw cycles, improper storage, or microbial contamination.[7] 2. Inaccurate peptide concentration: The net peptide content of a lyophilized powder can vary.[7]1. Follow proper peptide handling protocols: Aliquot the peptide upon receipt and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Use sterile buffers for reconstitution. 2. Accurately determine peptide concentration: Use a quantitative amino acid analysis or a spectrophotometric method at 280 nm (if the peptide contains Trp or Tyr) to determine the precise concentration of your stock solution.
No effect observed at expected concentrations. 1. Cell type specificity: The receptors and signaling components for this compound's pathways may not be present or functional in your cell type. 2. Inactive peptide: The peptide may have degraded.1. Validate pathway components: Use positive controls to ensure that the STAT3, CaMKIV, and AMPK pathways are functional in your cell model. For example, use IL-6 to stimulate STAT3 phosphorylation. 2. Test a new vial of this compound: If degradation is suspected, use a fresh, properly stored aliquot.

Quantitative Data Summary

Due to the limited availability of direct EC50 and Ki values for this compound in the public domain, this table provides a summary of effective concentrations from published studies. Researchers are encouraged to perform their own dose-response experiments to determine the precise potency in their specific experimental system.

Parameter Target/Effect Concentration/Value Cell/System Type Reference
Effective Concentration (EC) Neuroprotection against Aβ1-43100 fM (full protection)Primary Cortical Neurons[5][8]
Effective Concentration (EC) STAT3 Phosphorylation50 µg/mL (~18.9 µM)BV-2 microglial cells[9][10]
Ki (Stattic) STAT3 SH2 domain binding5.1 µMIn vitro[11]
Ki (KN-93) CaMKII370 nMIn vitro[2]
Ki (Compound C) AMPK109 nMIn vitro[12]

Note: The high concentration required for STAT3 phosphorylation in BV-2 cells may reflect cell-type specific differences or experimental conditions and highlights the importance of empirical determination of effective concentrations.

Experimental Protocols and Visualizations

On-Target and Off-Target Signaling Pathways of this compound

This diagram illustrates the intended (STAT3 and CaMKIV) and a potential off-target (AMPK) signaling pathway activated by this compound.

Colivelin_Signaling_Pathways This compound This compound HN_receptor Humanin Receptor (CNTFR/WSX-1/gp130) This compound->HN_receptor Humanin moiety ADNF_receptor ADNF Receptor This compound->ADNF_receptor ADNF moiety AMPK_pathway AMPK Pathway This compound->AMPK_pathway Potential Off-Target JAK JAK HN_receptor->JAK CaMKIV CaMKIV ADNF_receptor->CaMKIV AMPK AMPK AMPK_pathway->AMPK STAT3 STAT3 JAK->STAT3 pSTAT3 pSTAT3 STAT3->pSTAT3 Neuroprotection_on On-Target: Neuroprotection pSTAT3->Neuroprotection_on pCaMKIV pCaMKIV CaMKIV->pCaMKIV pCaMKIV->Neuroprotection_on pAMPK pAMPK AMPK->pAMPK Metabolic_regulation_off Off-Target: Metabolic Regulation pAMPK->Metabolic_regulation_off

This compound's on-target (blue) and potential off-target (red) signaling pathways.
Experimental Workflow for Validating this compound's Mechanism of Action

This workflow outlines the steps to differentiate between on-target and off-target effects of this compound using specific inhibitors.

Colivelin_Validation_Workflow start Start: Observe this compound-induced phenotype inhibitor_treatment Pre-treat with Inhibitors: - Vehicle (Control) - Stattic (STAT3i) - KN-93 (CaMKIVi) - Compound C (AMPKi) start->inhibitor_treatment colivelin_treatment Treat with this compound inhibitor_treatment->colivelin_treatment measure_phenotype Measure Phenotype (e.g., cell viability, gene expression) colivelin_treatment->measure_phenotype analysis Analyze Results measure_phenotype->analysis on_target_stat3 Conclusion: STAT3-mediated analysis->on_target_stat3 Blocked by Stattic? on_target_camkiv Conclusion: CaMKIV-mediated analysis->on_target_camkiv Blocked by KN-93? off_target_ampk Conclusion: AMPK-mediated (Off-Target) analysis->off_target_ampk Blocked by Compound C? other Conclusion: Other mechanism analysis->other Not Blocked?

Workflow to dissect this compound's signaling using pathway-specific inhibitors.
Detailed Experimental Protocols

Protocol 1: Validating On-Target STAT3 Activation using Stattic

Objective: To determine if the observed effect of this compound is mediated by STAT3 activation.

Materials:

  • Cells of interest

  • This compound

  • Stattic (STAT3 inhibitor, typical stock solution of 10-20 mM in DMSO)

  • Cell culture medium and supplements

  • Reagents for downstream analysis (e.g., western blot, qPCR)

  • Positive control for STAT3 activation (e.g., IL-6)

Procedure:

  • Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of the experiment.

  • Inhibitor Pre-treatment:

    • Prepare working solutions of Stattic in cell culture medium. A typical final concentration range to test is 1-10 µM.

    • Include a vehicle control (DMSO at the same final concentration as the Stattic treatment).

    • Pre-incubate the cells with Stattic or vehicle for 1-2 hours.

  • This compound Treatment:

    • Add this compound to the desired final concentration to both the Stattic-treated and vehicle-treated cells.

    • Include a "Stattic only" control to assess any effects of the inhibitor alone.

    • Include a "this compound only" positive control.

    • Include an untreated control.

  • Incubation: Incubate for the desired time to observe the phenotype of interest.

  • Analysis:

    • Western Blot: To confirm STAT3 inhibition, probe for phospho-STAT3 (Tyr705). In the Stattic-treated group, this compound should not induce an increase in p-STAT3.

    • Phenotypic Assay: Measure the endpoint of interest (e.g., cell viability, gene expression).

Expected Outcome: If the effect of this compound is STAT3-dependent, pre-treatment with Stattic should significantly attenuate or completely block the this compound-induced phenotype.

Protocol 2: Validating On-Target CaMKIV Activation using KN-93

Objective: To determine if the observed effect of this compound is mediated by CaMKIV activation.

Materials:

  • Cells of interest

  • This compound

  • KN-93 (CaMKII/IV inhibitor, typical stock solution of 10 mM in DMSO)[4]

  • KN-92 (inactive analog of KN-93, for use as a negative control)

  • Cell culture medium and supplements

  • Reagents for downstream analysis

Procedure:

  • Cell Seeding: Plate cells as described in Protocol 1.

  • Inhibitor Pre-treatment:

    • Prepare working solutions of KN-93 and KN-92. A typical final concentration range for KN-93 is 1-10 µM. Use KN-92 at the same concentration as KN-93.

    • Include a vehicle control (DMSO).

    • Pre-incubate cells with KN-93, KN-92, or vehicle for 1 hour.

  • This compound Treatment: Add this compound to the desired final concentration.

  • Incubation: Incubate for the desired time.

  • Analysis:

    • Western Blot: To confirm CaMKIV pathway inhibition, you can probe for phosphorylation of downstream targets of CaMKIV if known in your system.

    • Phenotypic Assay: Measure the endpoint of interest.

Expected Outcome: If the effect of this compound is CaMKIV-dependent, KN-93 should block the effect, while the inactive analog KN-92 should not. This is crucial as KN-93 can have off-target effects on ion channels.[12]

Protocol 3: Investigating Off-Target AMPK Activation using Compound C

Objective: To determine if an unexpected effect of this compound is mediated by AMPK activation.

Materials:

  • Cells of interest

  • This compound

  • Compound C (Dorsomorphin, AMPK inhibitor, typical stock solution of 10 mM in DMSO)

  • Cell culture medium and supplements

  • Reagents for western blot

Procedure:

  • Cell Seeding: Plate cells as described in Protocol 1.

  • Inhibitor Pre-treatment:

    • Prepare working solutions of Compound C. A typical final concentration range is 5-20 µM.[13]

    • Include a vehicle control (DMSO).

    • Pre-incubate cells with Compound C or vehicle for 1 hour.

  • This compound Treatment: Add this compound to the desired final concentration.

  • Incubation: Incubate for the desired time.

  • Analysis:

    • Western Blot: To confirm AMPK inhibition, probe for phospho-ACC (Ser79), a downstream target of AMPK. Compound C should prevent any this compound-induced increase in p-ACC.

    • Phenotypic Assay: Measure the unexpected phenotype.

Expected Outcome: If the unexpected effect is mediated by AMPK, Compound C should block it. Be aware that Compound C can also have AMPK-independent effects, so interpreting results requires caution.[3][14]

Disclaimer: This technical support guide is for research purposes only. The information provided is based on publicly available literature. Researchers should always perform their own validation experiments and consult relevant safety data sheets for all reagents used.

References

Technical Support Center: Quantifying Colivelin's Neuroprotective Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers in accurately quantifying the neuroprotective effects of Colivelin.

Troubleshooting Guide

Researchers may encounter several challenges when quantifying the neuroprotective effects of this compound. This guide provides solutions to common issues.

Challenge Potential Cause Recommended Solution
Inconsistent or non-reproducible in vitro results 1. Peptide Instability: this compound, like other peptides, can be susceptible to degradation. 2. Cell Culture Variability: Passage number, cell density, and health of neuronal cell lines can impact results. 3. Assay Interference: Components of the cell culture media or the assay itself may interfere with the readout.1. Peptide Handling: Aliquot this compound upon receipt and store at -20°C or lower. Avoid repeated freeze-thaw cycles. Use freshly prepared solutions for each experiment. 2. Cell Culture Standardization: Use cells within a consistent and low passage number range. Seed cells at a standardized density and ensure high viability before treatment. 3. Assay Controls: Run appropriate controls, including vehicle-only and positive controls for neurotoxicity. Test for any direct effect of this compound on the assay components (e.g., fluorescence or absorbance).
Low signal-to-noise ratio in cell-based assays 1. Suboptimal this compound Concentration: Due to its high potency (effective at femtomolar concentrations), the optimal concentration range might be narrow.[1][2][3] 2. Inappropriate Assay Timing: The time points for inducing neurotoxicity and for measuring the protective effect may not be optimal.1. Dose-Response Curve: Perform a comprehensive dose-response analysis, including a wide range of concentrations from femtomolar to nanomolar, to identify the optimal protective concentration.[1][3] 2. Time-Course Experiment: Conduct a time-course experiment to determine the optimal pre-incubation time with this compound before inducing toxicity and the best time point for assessing neuroprotection.
Difficulty in detecting STAT3 activation 1. Transient Phosphorylation: The phosphorylation of STAT3 can be transient. 2. Low Protein Levels: The amount of phosphorylated STAT3 (p-STAT3) may be low and difficult to detect. 3. Antibody Issues: The primary antibody for p-STAT3 may not be specific or sensitive enough.1. Optimize Lysis and Collection: Harvest cell lysates at various early time points after this compound treatment (e.g., 5, 15, 30, 60 minutes). Use phosphatase inhibitors in the lysis buffer. 2. Enrichment Techniques: Consider immunoprecipitation to enrich for p-STAT3 before Western blotting. 3. Antibody Validation: Validate the p-STAT3 antibody using positive and negative controls. Test different antibody concentrations.
Variability in in vivo behavioral outcomes 1. Blood-Brain Barrier Penetration: Inconsistent delivery of this compound to the central nervous system.[1][3] 2. Animal Model Variability: Differences in the severity of the induced pathology (e.g., amyloid-β administration) between animals.[1][4] 3. Behavioral Testing Conditions: Environmental factors and handling can influence the results of behavioral tests.1. Route of Administration: While intraperitoneal and nasal administration have been reported, intracerebroventricular injection may provide more consistent CNS delivery for initial studies.[1][3][5] 2. Standardize a Pathological Model: Carefully standardize the procedure for inducing the neurodegenerative model to minimize variability between animals. 3. Consistent Behavioral Testing: Acclimatize animals to the testing room and handle them consistently. Perform tests at the same time of day and under controlled environmental conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it exert its neuroprotective effects?

A1: this compound is a synthetic hybrid peptide created by fusing Activity-Dependent Neurotrophic Factor (ADNF) to a potent derivative of Humanin.[1][3][6] It exerts its neuroprotective effects through two main signaling pathways. The ADNF component activates the Ca2+/Calmodulin-Dependent Protein Kinase IV (CaMKIV) pathway, while the Humanin component activates the Janus Kinase 2/Signal Transducer and Activator of Transcription 3 (JAK2/STAT3) pathway.[1][3][6][7] This dual mechanism allows this compound to protect neurons from a variety of insults relevant to neurodegenerative diseases, such as those induced by amyloid-β.[1][2][3]

Q2: At what concentrations is this compound effective?

A2: this compound is exceptionally potent, demonstrating neuroprotective effects at femtomolar (fM) concentrations in vitro.[1][2][3] It has been shown to completely suppress neuronal death induced by factors related to Alzheimer's disease at concentrations as low as 100 fM.[1][3][7][8]

Q3: Is this compound brain-penetrant?

A3: Yes, studies have shown that this compound can cross the blood-brain barrier.[2][7] Intraperitoneally administered this compound has been shown to suppress memory impairment in animal models, indicating that a sufficient amount reaches the brain to exert its effects.[1][3] Nasal administration has also been explored as a non-invasive delivery method.[5]

Q4: What are the key in vitro assays to quantify this compound's neuroprotective effects?

A4: Key in vitro assays include:

  • Cell Viability Assays: To assess the extent of neuronal survival after a toxic insult. Common assays include those using calcein AM or water-soluble tetrazolium salts (WST-8).[1]

  • Western Blotting: To measure the activation of downstream signaling pathways, particularly the phosphorylation of STAT3 (p-STAT3).[7][8]

  • Apoptosis Assays: To quantify the reduction in apoptotic markers such as cleaved caspase-3, Bax, and the increase in the anti-apoptotic protein Bcl-2.[7][8]

Q5: What are the common in vivo models used to study this compound?

A5: Common in vivo models include:

  • Amyloid-β (Aβ) Infusion Models: Intracerebroventricular or direct hippocampal injection of Aβ peptides (e.g., Aβ25-35 or Aβ1-42) to induce memory impairment and neuronal loss.[1][3][4]

  • Transgenic Mouse Models of Alzheimer's Disease: Such as APP/PS1 mice, which develop age-dependent Aβ plaques and cognitive deficits.[5]

  • Ischemic Stroke Models: For instance, by inducing transient focal cerebral ischemia to assess neuroprotection and axonal remodeling.[9]

Experimental Protocols

Protocol 1: In Vitro Neuroprotection Assay Against Amyloid-β Toxicity
  • Cell Culture: Plate primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y) in 96-well plates at an appropriate density.

  • This compound Pre-treatment: After 24 hours, treat the cells with varying concentrations of this compound (e.g., 1 fM to 10 nM) for a predetermined optimal time (e.g., 1-2 hours).

  • Induction of Neurotoxicity: Add aggregated amyloid-β (1-42) peptide to the culture medium at a final concentration known to induce significant cell death (e.g., 10 µM).

  • Incubation: Co-incubate the cells with this compound and amyloid-β for 24-48 hours.

  • Assessment of Cell Viability: Measure cell viability using a WST-8 or calcein AM assay according to the manufacturer's instructions.

  • Data Analysis: Normalize the viability of treated cells to the vehicle-treated control group and plot the dose-response curve.

Protocol 2: Western Blot for STAT3 Phosphorylation
  • Cell Culture and Treatment: Plate neuronal cells in 6-well plates. Once they reach 70-80% confluency, treat them with the optimal neuroprotective concentration of this compound for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Normalization: Strip the membrane and re-probe for total STAT3 and a loading control (e.g., β-actin or GAPDH) to normalize the p-STAT3 signal.

Visualizations

Colivelin_Signaling_Pathway This compound This compound ADNF_Receptor ADNF Receptor (putative) This compound->ADNF_Receptor ADNF moiety Humanin_Receptor Humanin Receptor Complex This compound->Humanin_Receptor Humanin moiety CaMKIV CaMKIV ADNF_Receptor->CaMKIV JAK2 JAK2 Humanin_Receptor->JAK2 CREB CREB CaMKIV->CREB STAT3 STAT3 JAK2->STAT3 p_STAT3 p-STAT3 STAT3->p_STAT3 Nucleus Nucleus p_STAT3->Nucleus CREB->Nucleus Neuroprotection Neuroprotection (Anti-apoptosis, Survival) Nucleus->Neuroprotection

Caption: Dual signaling pathways of this compound leading to neuroprotection.

Experimental_Workflow start Start: Neuronal Cell Culture pretreatment This compound Pre-treatment (Dose-Response) start->pretreatment toxicity Induce Neurotoxicity (e.g., Amyloid-β) pretreatment->toxicity incubation Incubate for 24-48h toxicity->incubation endpoint Endpoint Analysis incubation->endpoint viability Cell Viability Assay (WST-8, Calcein AM) endpoint->viability Survival western Western Blot (p-STAT3, Apoptotic markers) endpoint->western Signaling analysis Data Analysis & Interpretation viability->analysis western->analysis

Caption: Experimental workflow for quantifying this compound's in vitro effects.

Troubleshooting_Logic start Inconsistent Results? check_peptide Check Peptide Handling: - Aliquot? - Fresh solutions? start->check_peptide Yes check_cells Standardize Cell Culture: - Passage number? - Cell density? start->check_cells Yes check_assay Optimize Assay: - Dose-response? - Time-course? start->check_assay Yes solution1 Implement proper peptide handling check_peptide->solution1 solution2 Maintain consistent culture conditions check_cells->solution2 solution3 Run optimization experiments check_assay->solution3

Caption: Troubleshooting logic for inconsistent experimental results.

References

Optimizing Experimental Timelines for Colivelin Treatment: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Colivelin, a potent neuroprotective peptide. The information is designed to streamline experimental workflows, troubleshoot common issues, and ensure the generation of robust and reproducible data.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and challenges encountered during experiments with this compound.

1. What is the optimal concentration of this compound for in vitro experiments?

The optimal concentration of this compound is highly dependent on the cell type and the specific experimental endpoint. For neuroprotection assays against amyloid-β (Aβ) induced toxicity, concentrations as low as 100 fM have been shown to be effective.[1][2][3][4] In other contexts, such as activating STAT3 signaling in BV-2 microglial cells, a concentration of 50 µg/mL has been used.[5][6][7] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

2. What is the recommended incubation time for this compound treatment?

Incubation times can vary based on the experimental goal. For STAT3 phosphorylation, incubation times of 4 to 24 hours have been reported to be effective in BV-2 cells.[5][6][7] For neuroprotection assays, a pre-incubation of 16 hours before the addition of a toxic insult like Aβ has been used. It is advisable to perform a time-course experiment to establish the optimal treatment duration for your model system.

3. My this compound solution appears cloudy. Is it still usable?

This compound is a peptide and may require specific conditions for complete solubilization. Refer to the manufacturer's instructions for the recommended solvent. Some suppliers suggest dissolving this compound in water with the aid of ultrasonication.[6] If cloudiness persists, it may indicate incomplete dissolution or precipitation. It is not recommended to use a cloudy solution, as this can lead to inaccurate dosing and inconsistent results.

4. I am not observing the expected neuroprotective effect of this compound. What could be the issue?

Several factors could contribute to a lack of neuroprotective effect:

  • Suboptimal Concentration or Incubation Time: As mentioned, these parameters are critical and may need to be optimized for your specific cell type and insult.

  • Improper Storage: this compound is a peptide and should be stored at -20°C or -80°C to maintain its activity.[4][5][8] Repeated freeze-thaw cycles should be avoided.

  • Cell Health: Ensure your cells are healthy and not overly confluent before treatment.

  • Severity of the Insult: The concentration or duration of the neurotoxic insult might be too high, overwhelming the protective capacity of this compound. Consider titrating the insult.

5. How can I confirm that this compound is activating its target signaling pathways in my experiment?

To confirm the mechanism of action, you can assess the phosphorylation status of key signaling molecules. The two primary pathways activated by this compound are the STAT3 and the Ca2+/calmodulin-dependent protein kinase IV (CaMKIV) pathways.[3][9][10] Western blotting for phosphorylated STAT3 (p-STAT3) is a common method to verify the activation of the STAT3 pathway.[5][6][7]

Data Summary Tables

Table 1: Recommended In Vitro Concentrations of this compound

ApplicationCell TypeEffective ConcentrationReference
Neuroprotection against AβPrimary Cortical Neurons100 fM - 1 nM[1][3]
STAT3 ActivationBV-2 Microglial Cells50 µg/mL[5][6][7]
Suppression of Cell ViabilityKYSE70 and TE8 cells0.5 µM[5][7]

Table 2: Recommended Incubation Times for this compound

ApplicationCell TypeIncubation TimeReference
STAT3 PhosphorylationBV-2 Microglial Cells4 - 24 hours[5][6][7]
Neuroprotection (Pre-treatment)Primary Cortical Neurons16 hours

Experimental Protocols

Protocol 1: In Vitro Neuroprotection Assay using Primary Cortical Neurons

  • Cell Plating: Plate primary cortical neurons at an appropriate density in a 96-well plate.

  • This compound Pre-treatment: After allowing the cells to adhere and recover, replace the medium with fresh medium containing the desired concentrations of this compound (e.g., 100 fM, 1 pM, 10 pM). Incubate for 16 hours.

  • Induction of Neurotoxicity: Add the neurotoxic agent (e.g., Amyloid-β 1-42) to the wells.

  • Incubation: Incubate for the desired duration to induce cell death (e.g., 24-48 hours).

  • Cell Viability Assessment: Measure cell viability using a standard assay such as MTT or LDH release.

Protocol 2: Western Blot for Phosphorylated STAT3 (p-STAT3)

  • Cell Treatment: Plate cells (e.g., BV-2) and treat with this compound (e.g., 50 µg/mL) for the desired time (e.g., 4 or 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against p-STAT3 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed for total STAT3 and a loading control like β-actin or GAPDH for normalization.

Signaling Pathways and Experimental Workflow Diagrams

Colivelin_Signaling_Pathway cluster_HN Humanin (HN) Moiety cluster_ADNF ADNF Moiety This compound This compound HN_Receptor HN Receptor This compound->HN_Receptor ADNF_Receptor ADNF Receptor This compound->ADNF_Receptor JAK2 JAK2 HN_Receptor->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Neuroprotection Neuroprotection (Anti-apoptosis, etc.) pSTAT3->Neuroprotection CaMKIV Ca2+/CaMKIV ADNF_Receptor->CaMKIV Activates CaMKIV->Neuroprotection

Caption: Dual signaling pathways of this compound leading to neuroprotection.

Experimental_Workflow_Neuroprotection Start Start: Plate Primary Neurons Pretreatment Pre-treat with this compound (Dose-response) Start->Pretreatment Insult Add Neurotoxic Insult (e.g., Aβ) Pretreatment->Insult Incubate Incubate (Time-course) Insult->Incubate Viability Assess Cell Viability (MTT, LDH assay) Incubate->Viability End End: Data Analysis Viability->End Troubleshooting_Logic Issue Issue: No Neuroprotective Effect Concentration Check: Is this compound concentration optimal? (Perform dose-response) Issue->Concentration Incubation Check: Is incubation time sufficient? (Perform time-course) Issue->Incubation Storage Check: Was this compound stored properly? (-20°C or -80°C) Issue->Storage Insult_Severity Check: Is the neurotoxic insult too severe? (Titrate insult) Issue->Insult_Severity Solution Potential Solutions Concentration->Solution Incubation->Solution Storage->Solution Insult_Severity->Solution

References

Technical Support Center: Assessing Colivelin's Impact on Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides refined methods for researchers, scientists, and drug development professionals investigating the anti-apoptotic effects of Colivelin. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and data presentation examples.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses specific issues that may arise during the experimental assessment of this compound's impact on apoptosis.

Annexin V/PI Staining for Flow Cytometry

Question: My unstained control cells are showing high fluorescence in the Annexin V channel. What could be the cause?

Answer: This issue often points to problems with cell health or handling.

  • Cell Viability: Ensure you are using a healthy, log-phase cell culture. Over-confluent or starved cells can undergo spontaneous apoptosis, leading to false positives.[1]

  • Mechanical Stress: Excessive centrifugation speeds or harsh pipetting can damage cell membranes, causing phosphatidylserine (PS) externalization. Handle cells gently.[1]

  • Enzymatic Detachment: If using adherent cells, avoid harsh enzymes like trypsin with EDTA for detachment. Annexin V binding is calcium-dependent, and EDTA will chelate Ca2+, interfering with the staining.[1] Consider using a gentler, EDTA-free dissociation reagent like Accutase.[1]

Question: I am not seeing a clear separation between live, apoptotic, and necrotic populations in my flow cytometry plots. How can I improve this?

Answer: Proper gating and compensation are crucial for accurate results.

  • Compensation: Always run single-stain controls (Annexin V only and PI only) to set proper compensation and avoid spectral overlap, especially if you are using other fluorescent markers like GFP.[1]

  • Gating Strategy: Start by gating on your cell population of interest based on forward and side scatter (FSC/SSC) to exclude debris. Then, create a quadrant gate on a dot plot of Annexin V versus PI fluorescence.[2]

  • Positive Controls: Use a known apoptosis-inducing agent (e.g., staurosporine) as a positive control to help set your gates correctly.[2]

Question: Why do I see a high percentage of Annexin V positive / PI positive cells in my this compound-treated group, suggesting late apoptosis or necrosis?

Answer: This could be due to several factors related to your experimental conditions.

  • Time-Course: You might be observing a late time point in the apoptotic process. It is advisable to perform a time-course experiment to capture early apoptotic events (Annexin V positive / PI negative).

  • This compound Concentration: While this compound is neuroprotective, very high concentrations could potentially have off-target effects. A dose-response experiment is recommended to identify the optimal protective concentration.

  • Cell Health: As mentioned previously, poor initial cell health can lead to increased necrosis.

TUNEL Assay

Question: I am observing high background fluorescence in my TUNEL assay. How can I reduce it?

Answer: High background can obscure your results and can be mitigated by optimizing several steps in the protocol.

  • Reagent Concentration: Using an excessive concentration of the TdT enzyme or fluorescently-labeled dUTP can lead to non-specific staining.[3] Consider titrating these reagents.

  • Permeabilization: Insufficient or excessive permeabilization can be problematic. Optimize the concentration and incubation time of Proteinase K.[3][4] Over-digestion can damage cell structure, while under-digestion will prevent the TUNEL reagents from reaching the nucleus.[4]

  • Washing Steps: Inadequate washing after the labeling step can leave residual fluorescent molecules, contributing to background noise. Increase the number and duration of washes.[3]

  • Autofluorescence: Some tissues and cells exhibit natural autofluorescence. You can quench this by using specific reagents or by choosing a fluorophore that does not overlap with the autofluorescence spectrum.[4]

Question: My positive control (DNase I-treated cells) is not showing a strong signal. What went wrong?

Answer: A weak or absent signal in the positive control points to issues with the assay reagents or the protocol itself.

  • Enzyme Activity: The TdT enzyme is sensitive and can lose activity if not stored or handled properly. Ensure it is stored correctly and prepare the TUNEL reaction mix fresh.[3]

  • Reagent Integrity: Check the expiration dates of all kit components. Degraded fluorescent dUTP will result in a weak signal.[4]

  • Permeabilization: As mentioned, insufficient permeabilization will prevent the DNase I and the TUNEL reagents from entering the nucleus.[4]

Western Blot for Cleaved Caspase-3

Question: I am unable to detect the cleaved caspase-3 band (17/19 kDa) by Western blot, even in my positive control. What should I troubleshoot?

Answer: Detecting the small cleaved caspase-3 fragments can be challenging. Here are some common areas to address:

  • Protein Transfer: Small proteins like cleaved caspase-3 can be difficult to transfer efficiently or can even pass through the membrane ("blow-through").

    • Membrane Type: Use a membrane with a smaller pore size (e.g., 0.2 µm PVDF) to better retain small proteins.[5]

    • Transfer Time and Voltage: Optimize your transfer conditions. A shorter transfer time or lower voltage might be necessary to prevent blow-through.[5][6] Adding methanol (up to 20%) to the transfer buffer can aid in protein binding to the membrane.[5]

  • Antibody: Ensure you are using an antibody that specifically recognizes the cleaved form of caspase-3. The Cell Signaling Technology antibody #9661 is frequently cited as being effective.[6][7]

  • Protein Load: You may need to load a higher amount of total protein (e.g., 40-50 µg) to detect the cleaved fragments, which are often present in low abundance.[7]

  • Gel Percentage: Use a higher percentage polyacrylamide gel (e.g., 15%) to achieve better resolution of low molecular weight proteins.[7]

Question: I see a strong band for pro-caspase-3 (35 kDa) but a very weak or no band for cleaved caspase-3 in my this compound-treated apoptotic sample. What does this mean?

Answer:

  • Timing: The peak of caspase-3 cleavage can be transient. You might be collecting your cell lysates too early or too late. A time-course experiment is recommended.

  • Sensitivity: The amount of cleaved caspase-3 might be below the detection limit of your current setup. Try increasing the primary antibody concentration, extending the incubation time, or using a more sensitive ECL substrate.[7]

  • This compound's Effect: This result could indicate that this compound is effectively inhibiting the activation of caspase-3, which is consistent with its anti-apoptotic function. Comparing the band intensity to an untreated apoptotic control is essential for this interpretation.

Quantitative Data Presentation

Summarizing quantitative data in a clear and structured format is crucial for interpreting experimental outcomes.

Table 1: Dose-Dependent Neuroprotective Effect of this compound Against V642I-APP-Induced Cell Death

This compound Concentration% Cell Death (Mean ± SEM)
0 (Control)55 ± 3.2
1 fM45 ± 2.8
10 fM28 ± 2.1
100 fM12 ± 1.5
1 pM10 ± 1.3
10 pM10 ± 1.1

Data is hypothetical and based on trends reported in Chiba et al., 2005.[8] F11 neurohybrid cells were transfected with a vector expressing the familial Alzheimer's disease-mutant V642I-APP to induce apoptosis.

Table 2: Quantification of Apoptosis by Annexin V/PI Staining

Treatment Group% Live Cells (Annexin V-/PI-)% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic/Necrotic (Annexin V+/PI+)
Vehicle Control95.2 ± 1.52.1 ± 0.52.7 ± 0.8
Apoptotic Stimulus45.8 ± 3.235.6 ± 2.818.6 ± 2.1
Apoptotic Stimulus + this compound (100 fM)82.1 ± 2.510.3 ± 1.87.6 ± 1.2

This table provides an example of how to present data obtained from flow cytometry analysis.

Key Experimental Protocols

Annexin V and Propidium Iodide (PI) Staining Protocol

This protocol is for the detection of apoptosis by flow cytometry.

Materials:

  • Cells treated with this compound and/or an apoptotic stimulus

  • Phosphate-buffered saline (PBS)

  • 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • FITC-conjugated Annexin V

  • Propidium Iodide (PI) staining solution

  • Flow cytometry tubes

Procedure:

  • Cell Preparation: Induce apoptosis in your cell line of choice with and without this compound pre-treatment. Include untreated and vehicle-treated controls.

  • Harvesting: Harvest approximately 1-5 x 10^5 cells per sample. For adherent cells, use a gentle, EDTA-free cell dissociation solution. Centrifuge at a low speed (e.g., 300 x g) for 5 minutes.

  • Washing: Wash the cells once with cold PBS. Centrifuge and carefully aspirate the supernatant.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]

  • Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Analysis: Analyze the samples by flow cytometry within one hour. Be sure to include unstained, Annexin V-only, and PI-only controls to set up compensation and gates correctly.[9]

TUNEL (TdT-mediated dUTP Nick End Labeling) Assay Protocol

This protocol detects DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

  • Cells grown on coverslips or tissue sections

  • PBS

  • 4% Paraformaldehyde (PFA) in PBS for fixation

  • Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

  • TUNEL reaction mixture (containing TdT enzyme and fluorescently-labeled dUTP), as per manufacturer's instructions

  • DAPI or Hoechst for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Sample Preparation: Prepare your cells or tissue sections. For a positive control, treat one sample with DNase I to induce DNA breaks. For a negative control, omit the TdT enzyme from the reaction mixture.[4]

  • Fixation: Fix the samples in 4% PFA for 15-20 minutes at room temperature.

  • Washing: Wash twice with PBS.

  • Permeabilization: Incubate the samples in permeabilization solution for 10-15 minutes at room temperature.[10]

  • Washing: Wash twice with PBS.

  • TUNEL Reaction: Add the freshly prepared TUNEL reaction mixture to the samples and incubate for 60 minutes at 37°C in a humidified chamber, protected from light.[3]

  • Washing: Wash three times with PBS to remove unincorporated nucleotides.

  • Counterstaining: Stain the nuclei with DAPI or Hoechst for 5-10 minutes.

  • Mounting and Visualization: Mount the coverslips and visualize the samples using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.

Western Blot Protocol for Cleaved Caspase-3

This protocol is for detecting the active form of caspase-3 in cell lysates.

Materials:

  • Cell lysates from treated and control cells

  • RIPA or similar lysis buffer with protease inhibitors

  • SDS-PAGE gels (15%)

  • PVDF membrane (0.2 µm)

  • Transfer buffer (with 20% methanol)

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody: anti-cleaved caspase-3 (e.g., Cell Signaling Technology, #9661)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Sample Preparation: Lyse cells and determine protein concentration.

  • SDS-PAGE: Load 30-50 µg of protein per lane onto a 15% SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins to a 0.2 µm PVDF membrane. Use a lower voltage for a longer duration or a standard voltage for a shorter duration (e.g., 80V for 70-80 minutes) to prevent blow-through of the small cleaved fragments.[5]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-cleaved caspase-3 antibody (typically diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 6.

  • Detection: Apply the ECL substrate and visualize the bands using a chemiluminescence imaging system. The cleaved caspase-3 will appear as bands at approximately 17 and 19 kDa.

Visualizations

Signaling Pathways and Experimental Workflows

Colivelin_Apoptosis_Pathway This compound This compound Receptor Cell Surface Receptor This compound->Receptor JAK2 JAK2 Receptor->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocates AntiApoptotic Anti-Apoptotic Genes (e.g., Bcl-2) Nucleus->AntiApoptotic Upregulates Transcription Mitochondrion Mitochondrion AntiApoptotic->Mitochondrion Inhibits ApoptoticStimulus Apoptotic Stimulus (e.g., Aβ, Oxidative Stress) ApoptoticStimulus->Mitochondrion Caspase9 Caspase-9 Mitochondrion->Caspase9 Cytochrome c release Caspase3 Pro-Caspase-3 Caspase9->Caspase3 Activates ActiveCaspase3 Cleaved Caspase-3 Caspase3->ActiveCaspase3 Apoptosis Apoptosis ActiveCaspase3->Apoptosis

Caption: this compound's Anti-Apoptotic Signaling Pathway.

Apoptosis_Assay_Workflow Start Cell Culture with Apoptotic Stimulus +/- this compound Harvest Harvest Cells Start->Harvest Split Harvest->Split Flow Annexin V/PI Staining Split->Flow   For Flow Lysis Cell Lysis Split->Lysis   For WB FixPerm Fix & Permeabilize Split->FixPerm   For Microscopy AnalysisFlow Flow Cytometry Analysis Flow->AnalysisFlow ResultFlow Quantify Early/Late Apoptosis AnalysisFlow->ResultFlow WB SDS-PAGE & Western Blot Lysis->WB ResultWB Detect Cleaved Caspase-3 WB->ResultWB TUNEL TUNEL Staining FixPerm->TUNEL ResultTUNEL Visualize DNA Fragmentation TUNEL->ResultTUNEL

Caption: Experimental Workflow for Assessing Apoptosis.

References

Validation & Comparative

Colivelin and Humanin Derivatives: A Comparative Analysis of Neuroprotective Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Colivelin and other Humanin (HN) derivatives, focusing on their neuroprotective performance supported by experimental data. We delve into their mechanisms of action, present quantitative comparisons of their potency, and provide detailed experimental protocols for key assays.

Introduction to Humanin and Its Derivatives

Humanin is a 24-amino acid peptide originally identified for its potent neuroprotective effects against insults relevant to Alzheimer's disease. It is a member of a novel class of mitochondrial-derived peptides with broad cytoprotective actions.[1][2][3] To enhance its therapeutic potential, several synthetic analogues have been developed, with this compound emerging as a particularly potent derivative.

This compound is a 26-amino acid chimeric peptide that fuses a highly potent Humanin analog, AGA-(C8R)HNG17 , with the nine C-terminal amino acids of Activity-Dependent Neurotrophic Factor (ADNF) .[4][5] This unique structure endows this compound with a dual mechanism of action and significantly enhanced neuroprotective potency compared to Humanin and its other derivatives.[4][5]

Other notable Humanin derivatives include:

  • HNG (S14G-HN): A synthetic analog where the serine at position 14 is replaced by glycine, resulting in a reported 1000-fold increase in neuroprotective activity compared to native Humanin.[6][7]

  • AGA-(C8R)HNG17: A 17-amino acid derivative of HNG that is reported to be 10^5 times more potent than Humanin.[5][8]

Comparative Efficacy in Neuroprotection

The primary advantage of this compound lies in its exceptionally high potency. Experimental data demonstrates that this compound exerts its neuroprotective effects at femtomolar concentrations, surpassing the efficacy of other Humanin derivatives by several orders of magnitude.

PeptideSequenceConcentration for Complete Neuroprotection (vs. Aβ1-43 induced toxicity)Reference
Humanin (HN) MAPRGFSCLLLLTSEIDLPVKRRA10 µM
HNG (S14G-HN) MAPRGFSCLLLLTGEIDLPVKRRA10 nM
AGA-(C8R)HNG17 PAGASRLLLLTGEIDLP10 pM
This compound SALLRSIPAPAGASRLLLLTGEIDLP100 fM

Signaling Pathways and Mechanism of Action

This compound's enhanced neuroprotective activity is attributed to its ability to simultaneously activate two distinct pro-survival signaling pathways, a feature inherited from its constituent peptides.

The Humanin analog component (AGA-(C8R)HNG17) primarily signals through the JAK2/STAT3 pathway . Upon binding to a heterotrimeric receptor complex (gp130/WSX-1/CNTFR), it triggers the phosphorylation and activation of JAK2, which in turn phosphorylates STAT3. Activated STAT3 then translocates to the nucleus to regulate the expression of anti-apoptotic genes.

The ADNF component activates a separate pathway involving Ca2+/Calmodulin-dependent Protein Kinase IV (CaMKIV) . This pathway is crucial for neuronal survival and plasticity.

The synergistic activation of both the JAK2/STAT3 and CaMKIV pathways by this compound results in a more robust and potent neuroprotective effect than either component alone.

Caption: Dual signaling pathways activated by this compound.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparative analysis are provided below.

Aβ-Induced Neurotoxicity Assay

This assay assesses the ability of Humanin derivatives to protect neurons from the toxic effects of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease.

Experimental Workflow:

Neurotoxicity_Assay_Workflow start Start: Plate Neuronal Cells (e.g., primary cortical neurons or SH-SY5Y cells) pretreatment Pre-treat with varying concentrations of Humanin derivatives (HN, HNG, this compound) start->pretreatment abeta_exposure Expose cells to aggregated Aβ peptide (e.g., Aβ1-42 or Aβ1-43) pretreatment->abeta_exposure incubation Incubate for 24-72 hours abeta_exposure->incubation viability_assessment Assess Cell Viability/Toxicity incubation->viability_assessment mtt MTT Assay (measures metabolic activity) viability_assessment->mtt ldh LDH Release Assay (measures membrane integrity) viability_assessment->ldh end End: Analyze Data and Determine EC50 mtt->end ldh->end

Caption: Workflow for Aβ-induced neurotoxicity assay.

Methodology:

  • Cell Culture: Primary cortical neurons are isolated from embryonic rats or mice and cultured in appropriate media. Alternatively, human neuroblastoma cell lines such as SH-SY5Y can be used.

  • Peptide Preparation: Aβ peptides (e.g., Aβ1-42 or Aβ1-43) are aggregated by incubation at 37°C for a specified period to form toxic oligomers.

  • Treatment: Neuronal cultures are pre-treated with a range of concentrations of this compound, Humanin, or other derivatives for a period (e.g., 16 hours) before the addition of aggregated Aβ.

  • Aβ Exposure: Aggregated Aβ is added to the cell cultures to induce neurotoxicity.

  • Incubation: Cells are incubated for 24 to 72 hours.

  • Viability/Toxicity Assessment:

    • MTT Assay: Measures the reduction of MTT by mitochondrial dehydrogenases to assess cell viability.

    • LDH Assay: Measures the release of lactate dehydrogenase from damaged cells into the culture medium as an indicator of cytotoxicity.

  • Data Analysis: The effective concentration (EC50) for neuroprotection is calculated for each peptide.

STAT3 Activation Assay (Western Blot)

This assay determines the activation of the STAT3 signaling pathway by measuring the phosphorylation of STAT3.

Methodology:

  • Cell Lysis: Neuronal cells treated with Humanin derivatives are lysed to extract total protein.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Western Blotting: The separated proteins are transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection, and the signal is visualized using a chemiluminescent substrate.

  • Analysis: The ratio of p-STAT3 to total STAT3 is calculated to determine the extent of STAT3 activation.

CaMKIV Activity Assay (Non-Radioactive)

This assay measures the kinase activity of CaMKIV to assess the activation of the ADNF-mediated signaling pathway.

Methodology:

  • Immunoprecipitation (Optional): CaMKIV can be immunoprecipitated from cell lysates to isolate the kinase.

  • Kinase Reaction: The immunoprecipitated CaMKIV or cell lysate is incubated with a specific CaMKIV substrate peptide, ATP, and a reaction buffer containing Ca2+ and calmodulin.

  • Detection of Phosphorylation: The phosphorylation of the substrate peptide is measured using a non-radioactive method:

    • ELISA-based Assay: A phospho-specific antibody that recognizes the phosphorylated substrate is used in an ELISA format.

    • Fluorescence-based Assay: A FRET (Förster Resonance Energy Transfer)-based biosensor specific for CaMKIV activity can be used in live cells or cell lysates.

    • HPLC-MS: The reaction mixture is analyzed by High-Performance Liquid Chromatography-Mass Spectrometry to separate and quantify the phosphorylated and non-phosphorylated substrate.

  • Data Analysis: The kinase activity is determined by the amount of phosphorylated substrate produced over time.

Conclusion

This compound stands out as a highly potent neuroprotective peptide, demonstrating significantly greater efficacy than Humanin and its other derivatives in preclinical models of neurodegenerative diseases. Its dual-action mechanism, activating both the JAK2/STAT3 and CaMKIV signaling pathways, provides a robust defense against neuronal insults. The experimental protocols detailed in this guide offer a framework for the continued investigation and comparative analysis of these promising therapeutic agents. Further research is warranted to translate these compelling preclinical findings into clinical applications for neurodegenerative disorders.

References

Colivelin and ADNF: A Comparative Analysis of Neuroprotective Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of neuroprotective agent development, particularly for neurodegenerative conditions like Alzheimer's disease, two peptides, Activity-Dependent Neurotrophic Factor (ADNF) and Colivelin, have emerged as subjects of significant interest. This guide provides a detailed comparison of their efficacy, mechanisms of action, and the experimental data supporting their neuroprotective claims, tailored for researchers, scientists, and professionals in drug development.

Introduction to this compound and ADNF

Activity-Dependent Neurotrophic Factor (ADNF) is a naturally occurring protein that has demonstrated neuroprotective properties at remarkably low femtomolar concentrations.[1] It has been shown to protect neurons from a wide array of toxins and insults, including those relevant to Alzheimer's disease and excitotoxicity.[1][2]

This compound is a synthetic hybrid peptide engineered to enhance neuroprotective potency. It is composed of the active fragment of ADNF fused to a potent derivative of another neuroprotective peptide called Humanin (AGA-(C8R)HNG17).[3][4][5] This design allows this compound to leverage the mechanisms of both its constituent peptides, resulting in a broader and more potent neuroprotective profile.[3]

Mechanism of Action: A Tale of Two Pathways

The fundamental difference in the neuroprotective efficacy of this compound and ADNF lies in their signaling mechanisms. While ADNF acts through a single primary pathway, this compound activates two distinct pro-survival pathways simultaneously.[3][6][7]

ADNF Signaling Pathway

ADNF exerts its neuroprotective effects by activating the Ca2+/calmodulin-dependent protein kinase IV (CaMKIV) pathway.[3][8] This pathway is crucial for neuronal survival and plasticity.

ADNF_Signaling_Pathway ADNF ADNF Receptor ADNF Receptor ADNF->Receptor CaMKIV_Activation Ca²⁺/Calmodulin-dependent Protein Kinase IV (CaMKIV) Activation Receptor->CaMKIV_Activation Triggers Neuroprotection Neuroprotection (Neuronal Survival, Plasticity) CaMKIV_Activation->Neuroprotection Leads to

Caption: ADNF Signaling Pathway.

This compound's Dual Signaling Pathways

This compound, being a hybrid peptide, initiates two separate neuroprotective cascades. Its ADNF component triggers the CaMKIV pathway, identical to that of ADNF. Simultaneously, its Humanin derivative component activates the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, which is a key regulator of cell survival and inflammation.[3][6][7][8]

Colivelin_Signaling_Pathway cluster_ADNF ADNF Moiety cluster_HN Humanin Moiety ADNF_part ADNF component Receptor_ADNF ADNF Receptor ADNF_part->Receptor_ADNF CaMKIV_Activation CaMKIV Activation Receptor_ADNF->CaMKIV_Activation Neuroprotection Enhanced Neuroprotection CaMKIV_Activation->Neuroprotection HN_part Humanin (HN) component Receptor_HN HN Receptor Complex HN_part->Receptor_HN STAT3_Activation STAT3 Activation Receptor_HN->STAT3_Activation STAT3_Activation->Neuroprotection This compound This compound This compound->ADNF_part This compound->HN_part

Caption: this compound's Dual Signaling Pathways.

Comparative Efficacy: In Vitro Data

Experimental data consistently demonstrates this compound's superior neuroprotective potency compared to ADNF and the Humanin derivative (AGA-(C8R)HNG17) alone.

CompoundNeurotoxic InsultEffective Concentration for Complete NeuroprotectionKey Observation
ADNF Amyloid-β (Aβ)100 fMLoses protective effect at concentrations above 1 nM.[3]
Excitotoxicity, Oxidative StressFemtomolar concentrationsBroad-spectrum neuroprotection.[1]
AGA-(C8R)HNG17 Aβ1-43, FAD-causative genes10 pM10^5 times more potent than native Humanin.[3][5]
This compound Aβ1-43, FAD-causative genes100 fM100-fold more potent than AGA-(C8R)HNG17. Maintains activity at higher concentrations (≥ 1 nM).[3][6][7][8]
Excitotoxicity (NMDA)100 fMRetains and appears to enhance the anti-excitotoxicity activity of the ADNF moiety.[3]

It is hypothesized that at very low concentrations (100 fM - 10 pM), this compound's neuroprotective effects are primarily driven by its ADNF component.[3] At higher concentrations (e.g., 10 nM), the Humanin derivative component is thought to be the main contributor.[3] This dual mechanism likely accounts for this compound's sustained efficacy across a wide concentration range, overcoming the limitation observed with ADNF.[3]

Experimental Protocols and Workflows

The following are representative methodologies for assessing the neuroprotective effects of this compound and ADNF.

In Vitro Neuroprotection Assay Against Aβ Toxicity

This protocol is designed to evaluate the ability of a compound to protect cultured neurons from cell death induced by Amyloid-β peptide.

Methodology:

  • Cell Culture: Primary rat cortical neurons are cultured for 7 days in vitro.

  • Peptide Preparation: Amyloid-β 1-43 (Aβ1-43) is pre-aggregated for 12 hours at 37°C to form a toxic preparation.

  • Treatment: Neuronal cultures are pre-treated with varying concentrations of this compound or ADNF for 24 hours.

  • Induction of Toxicity: After pre-treatment, the aggregated Aβ1-43 is added to the cultures at a final concentration of 25 µM.

  • Incubation: The cultures are incubated for another 24 hours.

  • Assessment of Cell Viability: Neuronal cell death is quantified using a lactate dehydrogenase (LDH) assay, which measures the release of LDH from damaged cells into the culture medium.

In_Vitro_Workflow start Start: Primary Cortical Neuron Culture (7 days) pretreatment Pre-treatment: Add this compound or ADNF (24 hours) start->pretreatment toxicity Induce Toxicity: Add aggregated Aβ1-43 (24 hours) pretreatment->toxicity assay Assess Viability: LDH Assay toxicity->assay end End: Quantify Neuroprotection assay->end

Caption: In Vitro Neuroprotection Assay Workflow.
In Vivo Assessment in an Alzheimer's Disease Mouse Model

This protocol assesses the ability of a compound to mitigate memory impairment in a mouse model of Alzheimer's disease.

Methodology:

  • Animal Model: C57BL/6 mice are used.

  • Induction of Memory Impairment: Mice receive repetitive intracerebroventricular (i.c.v.) injections of Aβ25-35 (1 nmol) for 10 days to induce spatial working memory deficits.

  • Treatment Administration: this compound (10 pmol) or vehicle is co-administered with the Aβ25-35 injections.

  • Behavioral Testing: Spatial working memory is assessed using the Y-maze test. The percentage of spontaneous alternation is calculated.

  • Histological Analysis: After behavioral testing, brain tissue is collected. Neuronal loss in the CA1 region of the hippocampus is examined by histological staining.

In_Vivo_Workflow start Start: C57BL/6 Mice induction Induce Memory Impairment: Repetitive i.c.v. Aβ25-35 injections + this compound/Vehicle (10 days) start->induction behavior Behavioral Assessment: Y-maze Test induction->behavior histology Histological Analysis: Neuronal loss in Hippocampus CA1 behavior->histology end End: Evaluate in vivo Efficacy histology->end

Caption: In Vivo Alzheimer's Disease Model Workflow.

Summary and Conclusion

The comparison between this compound and ADNF for neuroprotection reveals a clear advantage for the synthetic hybrid peptide, this compound.

  • Potency: this compound exhibits significantly higher potency, providing complete neuroprotection at femtomolar concentrations, which is 100-fold more potent than the highly active Humanin derivative alone.[3][8]

  • Mechanism: this compound's dual-pathway activation (CaMKIV and STAT3) provides a more robust and comprehensive pro-survival signal compared to ADNF's single pathway.[3][6][7]

  • Efficacy Range: A critical advantage of this compound is its sustained neuroprotective effect across a broad range of concentrations, overcoming the high-dose inhibition observed with ADNF.[3][7]

  • In Vivo Activity: this compound is brain-penetrant and has demonstrated efficacy in vivo, suppressing memory impairment in animal models of Alzheimer's disease.[6][7][8][9]

References

Colivelin's Impact on Amyloid-Beta Aggregation: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Colivelin's effects related to amyloid-beta (Aβ) aggregation, a key pathological hallmark of Alzheimer's disease. While direct experimental data on this compound's modulation of Aβ aggregation stages is limited in publicly available literature, this guide summarizes its well-documented neuroprotective mechanisms that counteract Aβ toxicity and presents a comparison with other Aβ aggregation inhibitors. Detailed experimental protocols for key assays are also provided to facilitate further research in this area.

Introduction to this compound

This compound is a novel, potent neuroprotective peptide synthesized by fusing Humanin (HN), a naturally occurring 24-amino acid peptide, with an activity-dependent neurotrophic factor (ADNF) analogue. Specifically, it is composed of ADNF C-terminally fused to AGA-(C8R)HNG17, a highly potent derivative of Humanin.[1] This hybrid peptide has demonstrated remarkable efficacy in protecting neuronal cells from death induced by various Alzheimer's disease-related insults, including the toxic effects of Aβ peptides.[1][2] this compound exerts its neuroprotective effects at femtomolar concentrations, making it significantly more potent than its parent compounds.[1]

Mechanism of Action: Neuroprotection Against Aβ Toxicity

The primary mechanism of this compound's action against Aβ-induced neurotoxicity is not through the direct inhibition of Aβ aggregation but rather through the activation of intracellular signaling pathways that promote cell survival. This compound-induced neuroprotection is mediated by two distinct pathways, one activated by each of its constituent peptides[1]:

  • Humanin-mediated pathway: The Humanin component of this compound activates the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) pathway. This signaling cascade is crucial for promoting cell survival and counteracting apoptosis (programmed cell death).

  • ADNF-mediated pathway: The ADNF component of this compound triggers the Ca2+/calmodulin-dependent protein kinase IV (CaMKIV) pathway, which is also involved in neuronal protection and survival.

The dual activation of these pro-survival pathways allows this compound to effectively suppress neuronal death induced by Aβ peptides and other Alzheimer's-related insults.[1] In vivo studies have shown that this compound administration can suppress memory impairment and neuronal loss in animal models of Alzheimer's disease.[1]

Colivelin_Signaling_Pathway This compound This compound HN_Receptor Humanin Receptor Complex This compound->HN_Receptor ADNF_Receptor ADNF Receptor Complex This compound->ADNF_Receptor JAK2 JAK2 HN_Receptor->JAK2 CaMKIV CaMKIV ADNF_Receptor->CaMKIV STAT3 STAT3 JAK2->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation Nucleus Nucleus pSTAT3->Nucleus pCaMKIV p-CaMKIV CaMKIV->pCaMKIV Activation pCaMKIV->Nucleus Gene_Expression Pro-survival Gene Expression Nucleus->Gene_Expression Neuroprotection Neuroprotection (Anti-apoptosis) Gene_Expression->Neuroprotection Abeta Aβ-induced Neurotoxicity Abeta->Neuroprotection

Caption: this compound's dual neuroprotective signaling pathways.

Comparative Analysis with Aβ Aggregation Inhibitors

While this compound's primary role is neuroprotection, other therapeutic strategies for Alzheimer's disease focus on directly inhibiting the aggregation of Aβ peptides. These inhibitors can target different stages of the aggregation cascade:

  • Monomer Stabilization: Some compounds bind to Aβ monomers to prevent their conformational change into β-sheet-rich structures, which is the initial step of aggregation.

  • Oligomer Inhibition: A significant focus of drug development is on inhibitors that target the formation of soluble Aβ oligomers, as these species are considered to be the most neurotoxic.

  • Fibril Formation Blockade: Other inhibitors prevent the elongation of Aβ fibrils or promote the formation of non-toxic, off-pathway aggregates.

The table below summarizes the mechanisms of a few representative Aβ aggregation inhibitors. It is important to note that direct comparative data for this compound's anti-aggregation activity is not available.

Compound/ClassTarget Stage of Aβ AggregationMechanism of Action
This compound Not directly demonstratedActivates pro-survival signaling pathways (JAK2/STAT3, CaMKIV) to protect against Aβ-induced neurotoxicity.
Tannic Acid Oligomers and FibrilsA polyphenol that has been shown to inhibit Aβ fibrillization and reduce the toxicity of pre-formed fibrils.
Scyllo-inositol Oligomers and FibrilsA stereoisomer of inositol that can cross the blood-brain barrier and has been shown to inhibit Aβ aggregation and toxicity.
Tramiprosate Monomers and OligomersA small molecule that binds to soluble Aβ and inhibits the formation of neurotoxic oligomers.
Antibodies (e.g., Aducanumab) Oligomers and FibrilsMonoclonal antibodies that target aggregated forms of Aβ, promoting their clearance from the brain.

Experimental Protocols

For researchers interested in investigating the direct effects of this compound or other compounds on Aβ aggregation, the following are detailed protocols for standard in vitro assays.

Thioflavin T (ThT) Aggregation Assay

This assay is widely used to monitor the formation of amyloid fibrils in real-time. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils.

Materials:

  • Aβ peptide (e.g., Aβ1-42), pre-treated to ensure a monomeric state (e.g., by dissolving in hexafluoroisopropanol (HFIP) followed by lyophilization and resuspension in a suitable buffer).

  • Thioflavin T (ThT) stock solution.

  • Assay buffer (e.g., phosphate-buffered saline (PBS), pH 7.4).

  • 96-well black, clear-bottom microplate.

  • Plate reader with fluorescence detection capabilities (excitation ~440 nm, emission ~480 nm).

Procedure:

  • Prepare a working solution of Aβ peptide in assay buffer to the desired final concentration (e.g., 10 µM).

  • Prepare solutions of the test compound (e.g., this compound) at various concentrations in assay buffer.

  • In the wells of the 96-well plate, mix the Aβ solution, the test compound solution, and the ThT solution to their final concentrations. Include control wells with Aβ alone and buffer alone.

  • Seal the plate to prevent evaporation.

  • Incubate the plate in the plate reader at 37°C with intermittent shaking.

  • Monitor the ThT fluorescence intensity over time (e.g., every 10-15 minutes for up to 48 hours).

  • Plot the fluorescence intensity against time to generate aggregation curves. The lag time, elongation rate, and final plateau of the curves can be analyzed to determine the effect of the test compound on Aβ fibrillization.

ThT_Assay_Workflow Start Start Prepare_Reagents Prepare Aβ Monomers, Test Compound, and ThT Start->Prepare_Reagents Mix_in_Plate Mix Reagents in 96-well Plate Prepare_Reagents->Mix_in_Plate Incubate Incubate at 37°C with Shaking Mix_in_Plate->Incubate Measure_Fluorescence Measure ThT Fluorescence (Ex: 440nm, Em: 480nm) Incubate->Measure_Fluorescence Measure_Fluorescence->Incubate Repeat over time Data_Analysis Plot Fluorescence vs. Time and Analyze Kinetics Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a Thioflavin T (ThT) Aβ aggregation assay.

Transmission Electron Microscopy (TEM)

TEM is used to visualize the morphology of Aβ aggregates at different time points of the aggregation process. This allows for the qualitative and quantitative assessment of monomers, oligomers, protofibrils, and mature fibrils.

Materials:

  • Aβ aggregation reaction samples (as prepared for the ThT assay).

  • TEM grids (e.g., carbon-coated copper grids).

  • Negative stain solution (e.g., 2% uranyl acetate).

  • Filter paper.

  • Transmission Electron Microscope.

Procedure:

  • At desired time points, take an aliquot (e.g., 5 µL) from the Aβ aggregation reaction.

  • Apply the aliquot to the surface of a TEM grid and allow it to adsorb for 1-2 minutes.

  • Wick away the excess sample with the edge of a piece of filter paper.

  • Wash the grid by briefly floating it on a drop of deionized water.

  • Apply a drop of the negative stain solution to the grid for 1 minute.

  • Wick away the excess stain and allow the grid to air dry completely.

  • Image the grid using a transmission electron microscope at various magnifications to observe the morphology of the Aβ aggregates.

Conclusion

This compound is a highly potent neuroprotective peptide that offers a promising therapeutic strategy for Alzheimer's disease by activating pro-survival signaling pathways to counteract Aβ-induced neurotoxicity. While its direct impact on the various stages of Aβ aggregation has not been extensively characterized, its ability to protect neurons at femtomolar concentrations underscores its potential. In contrast, other therapeutic approaches directly target the Aβ aggregation cascade. The provided experimental protocols for ThT assays and TEM offer a framework for researchers to further investigate the effects of this compound and other compounds on the biophysical processes of Aβ aggregation. A comprehensive understanding of both neuroprotective and anti-aggregation strategies will be crucial for the development of effective treatments for Alzheimer's disease.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Colivelin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and proper disposal of laboratory materials like Colivelin is paramount for operational safety and regulatory compliance. This guide provides detailed procedures for the handling and disposal of this compound in its various forms.

Key Safety and Handling Information

Before disposal, it is crucial to adhere to standard safety protocols when handling this compound. Always consult the Safety Data Sheet (SDS) provided by the supplier. Personal protective equipment (PPE), including safety goggles with side-shields, chemical-impermeable gloves, and a lab coat, should be worn.[1] In case of spills, avoid dust formation and contact with skin or eyes.[1] Ensure adequate ventilation in the work area.[1]

This compound Waste Disposal Procedures

The appropriate disposal method for this compound depends on its form (lyophilized powder or solution) and local regulations. It is essential to treat this compound as chemical waste.

Disposal of Solid this compound Waste:

  • Collection: Collect waste this compound powder and any contaminated consumables (e.g., pipette tips, microfuge tubes) in a dedicated, clearly labeled, and sealed container.

  • Container Labeling: The waste container must be labeled as "Hazardous Waste" and include the chemical name ("this compound"), concentration, and the date.

  • Storage: Store the sealed waste container in a designated, secure area for chemical waste pickup.

  • Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

Disposal of Liquid this compound Waste:

Liquid waste may include expired solutions, unused experimental solutions, or contaminated solvents (e.g., DMSO, ethanol/water mixtures).

  • Collection: Collect liquid this compound waste in a leak-proof, shatter-resistant container. Do not mix with other incompatible waste streams.

  • Container Labeling: Clearly label the container with "Hazardous Waste," the chemical name ("this compound"), the solvent used (e.g., "in DMSO"), and the approximate concentration.

  • Storage: Store the sealed liquid waste container in secondary containment to prevent spills.

  • Disposal: Dispose of the liquid waste through your institution's EHS-approved chemical waste stream. Do not pour this compound solutions down the drain.[1]

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[1]

  • Containment: For solid spills, carefully sweep or vacuum the material, avoiding dust generation. For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or earth).

  • Collection: Place all contaminated materials into a sealed, labeled container for hazardous waste disposal.[1]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent or detergent and dispose of cleaning materials as hazardous waste.

Quantitative Data Summary

PropertyValueSource
Molecular Weight2645.10 g/mol [2]
CAS Number867021-83-8[2][3]
Purity≥95% to 99.62%[2][3]
Storage Temperature-20°C[3]
Solubility (DMSO)100 mg/mL (37.8 mM)[2]
Solubility (Water)100 mg/mL[2]
Solubility (Aqueous Ethanol)Soluble to 1 mg/ml in 20% ethanol/water

Experimental Protocols Cited

While specific disposal protocols for this compound are not detailed in the search results, the handling of this compound in experimental settings provides context for its use. For instance, in vitro studies involve dissolving this compound and treating cell cultures, such as BV-2 microglia cells, to investigate its effect on STAT3 phosphorylation.[2][4] A typical experimental workflow would involve preparing a stock solution, diluting it to the final concentration, and adding it to the cell culture medium. All materials that come into contact with this compound during these procedures should be considered contaminated and disposed of as chemical waste.

Diagram: this compound Disposal Workflow

cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_spill Accidental Spill SolidWaste This compound Powder & Contaminated Consumables CollectSolid Collect in Labeled, Sealed Container SolidWaste->CollectSolid StoreSolid Store in Designated Waste Area CollectSolid->StoreSolid DisposeSolid Dispose via EHS/ Contractor StoreSolid->DisposeSolid LiquidWaste This compound Solutions & Contaminated Solvents CollectLiquid Collect in Labeled, Leak-Proof Container LiquidWaste->CollectLiquid StoreLiquid Store in Secondary Containment CollectLiquid->StoreLiquid DisposeLiquid Dispose via EHS/ Contractor StoreLiquid->DisposeLiquid Spill Spill of Solid or Liquid this compound ContainSpill Contain Spill with Absorbent Material Spill->ContainSpill CollectSpill Collect Contaminated Material ContainSpill->CollectSpill Decontaminate Decontaminate Spill Area CollectSpill->Decontaminate Decontaminate->DisposeSolid

Caption: Workflow for the proper disposal of solid, liquid, and spilled this compound waste.

Diagram: this compound Signaling Pathway

This compound is a neuroprotective peptide that functions as a potent activator of the STAT3 signaling pathway.[2][4] This activation is central to its therapeutic effects, including the suppression of neuronal apoptosis and protection against neurotoxicity.[2][4]

cluster_nucleus Inside Nucleus This compound This compound Receptor Cell Surface Receptor This compound->Receptor JAK JAK Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus translocates to Gene Target Gene Transcription pSTAT3->Gene activates Response Neuroprotective Effects (e.g., Anti-apoptosis) Gene->Response

Caption: Simplified signaling pathway of this compound-mediated STAT3 activation.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.